molecular formula C15H18F3NO4 B3024262 N-Boc-4-(trifluoromethyl)-DL-phenylalanine CAS No. 167496-29-9

N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B3024262
CAS No.: 167496-29-9
M. Wt: 333.3 g/mol
InChI Key: SMVCCWNHCHCWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-4-(trifluoromethyl)-DL-phenylalanine (CAS 167496-29-9) is a protected, non-natural amino acid of significant value in medicinal chemistry and drug discovery. This compound serves as a crucial building block for the synthesis of complex peptides and protein-mimetics. Its primary application is in the incorporation of a trifluoromethyl-phenylalanine moiety into peptide chains, a strategy often employed to modulate the biological activity, metabolic stability, and binding properties of therapeutic peptides . Researchers utilize this derivative in the design of enzyme inhibitors and other bioactive molecules, as the trifluoromethyl group can profoundly influence a compound's electronic properties, lipophilicity, and conformation . For instance, analogous phenylalanine derivatives have been explored as key components in the development of novel HIV-1 Capsid protein inhibitors, demonstrating the relevance of this chemical scaffold in antiviral research . Furthermore, such fluorinated amino acids are investigated for their potential in creating peptide-based oxidation catalysts, where they can be functionalized to generate reactive species like dioxiranes for epoxidation reactions . The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols and allows for orthogonal deprotection under mild acidic conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCCWNHCHCWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373574
Record name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167496-29-9, 82317-83-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167496-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and steric bulk. 4-(Trifluoromethyl)-DL-phenylalanine is a non-canonical amino acid that serves as a critical building block in the synthesis of novel peptides and pharmaceutical intermediates.[1] Its integration into a peptide sequence can significantly enhance resistance to enzymatic degradation and alter pharmacokinetic profiles.[1]

Protecting the alpha-amino group is a fundamental prerequisite for controlled peptide synthesis.[2] The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups due to its stability under a broad range of reaction conditions and its clean, acid-labile removal.[3] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and validation of this compound, designed for professionals engaged in synthetic chemistry and drug development.

Synthesis Overview & Core Principles

The synthesis of this compound is achieved through the N-acylation of the parent amino acid, 4-(trifluoromethyl)-DL-phenylalanine, using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a classic example of nucleophilic acyl substitution.[4]

The core strategy involves rendering the amino group nucleophilic using a suitable base, which then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The reaction is typically performed in a mixed solvent system to ensure the solubility of both the polar amino acid and the nonpolar Boc anhydride. The protocol's success hinges on careful pH control, effective extraction to remove byproducts, and a robust purification strategy to isolate the final product with high purity.

Reaction Mechanism: The Chemistry of Boc Protection

The protection mechanism proceeds via a well-understood nucleophilic acyl substitution pathway.[5]

  • Deprotonation: The base (e.g., NaOH, NaHCO₃, or Et₃N) removes a proton from the ammonium group of the zwitterionic amino acid, increasing the nucleophilicity of the nitrogen atom.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks an electrophilic carbonyl carbon of the di-tert-butyl dicarbonate molecule.[5]

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the elimination of a tert-butyl carbonate group, which is an excellent leaving group.[4]

  • Byproduct Decomposition: The unstable tert-butyl carbonate byproduct readily decomposes into carbon dioxide (CO₂) gas and tert-butoxide. The tert-butoxide is then protonated by the reaction medium.[4]

This process results in the formation of a stable carbamate linkage, effectively "capping" the amino group and preventing it from participating in subsequent reactions, such as peptide bond formation.[2]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents/Solvents cluster_products Products Reactant1 4-(Trifluoromethyl)-DL-phenylalanine Product This compound Reactant1->Product Reactant2 Di-tert-butyl dicarbonate (Boc Anhydride) Reactant2->Product Base Base (e.g., NaOH) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Byproduct1 CO₂ Product->Byproduct1 Byproducts Byproduct2 tert-Butanol Product->Byproduct2

Caption: Overall chemical transformation for Boc protection.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale of approximately 10 mmol and can be scaled accordingly.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(Trifluoromethyl)-DL-phenylalanine≥98%Standard Chemical SupplierStarting material.[6]
Di-tert-butyl dicarbonate (Boc)₂O≥97%Standard Chemical SupplierAcylating agent.[3]
1,4-DioxaneAnhydrous, ≥99.8%Standard Chemical SupplierOrganic co-solvent.
Sodium Hydroxide (NaOH)Reagent GradeStandard Chemical SupplierBase for deprotonation.
Deionized WaterN/AIn-houseAqueous solvent component.
Potassium Hydrogen Sulfate (KHSO₄)Reagent GradeStandard Chemical SupplierFor acidification during workup.
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical SupplierExtraction solvent.
n-HexaneACS GradeStandard Chemical SupplierAnti-solvent for crystallization.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical SupplierDrying agent.
Saturated Sodium Bicarbonate (NaHCO₃)N/APrepared in-houseFor washing during workup.
Brine (Saturated NaCl)N/APrepared in-houseFor washing during workup.
Experimental Workflow

G start Start dissolve 1. Dissolve Amino Acid - 4-(CF3)-DL-Phe in Dioxane/Water - Add 1N NaOH, stir until clear start->dissolve add_boc 2. Add Boc Anhydride - Add (Boc)₂O solution dropwise - Stir overnight at room temp. dissolve->add_boc workup 3. Aqueous Workup - Concentrate reaction mixture - Acidify with KHSO₄ to pH 2-3 add_boc->workup extract 4. Extraction - Extract with Ethyl Acetate (3x) - Combine organic layers workup->extract wash 5. Wash Organic Layer - Wash with Water, then Brine - Dry over anhydrous MgSO₄ extract->wash concentrate 6. Concentrate & Purify - Filter and evaporate solvent - Crystallize from EtOAc/Hexane wash->concentrate validate 7. Validate Product - Dry under vacuum - Characterize (NMR, MS, HPLC) concentrate->validate end_node End validate->end_node

Sources

An In-depth Technical Guide to N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Boc-4-(trifluoromethyl)-DL-phenylalanine is a synthetically modified, non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering valuable insights for researchers and professionals in the field.

The structure of this compound is characterized by three key features: a phenylalanine core, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a trifluoromethyl group at the para-position of the phenyl ring. The Boc group is a common protecting group in peptide synthesis, allowing for controlled, stepwise addition of amino acids to a growing peptide chain. The trifluoromethyl group is a bioisostere of a methyl group, but with significantly different electronic properties. Its high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability and binding affinity of drug candidates.[1][2]

The DL-racemic mixture indicates that both the D- and L-enantiomers are present. While L-amino acids are the proteinogenic forms found in nature, D-amino acids are often incorporated into synthetic peptides to increase their stability against enzymatic degradation.

Core Chemical and Physical Properties

CAS Number: 167496-29-9[3]

PropertyValueSource
Molecular Formula C15H18F3NO4[4]
Molecular Weight 333.31 g/mol [1]
Appearance White solid[3]
Boiling Point 431.4±45.0 °C (Predicted)[3]
Density 1.271±0.06 g/cm3 (Predicted)[3]
pKa 3.76±0.10 (Predicted)[3]
Storage Temperature 0-8 °C[3]

Synthesis and Manufacturing

The synthesis of this compound typically involves the protection of the amino group of 4-(trifluoromethyl)-DL-phenylalanine. A common method for this is the reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Generalized Synthetic Workflow

Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification 4-CF3-DL-Phe 4-(Trifluoromethyl)-DL-phenylalanine ReactionVessel Reaction Mixture 4-CF3-DL-Phe->ReactionVessel Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->ReactionVessel Base Base (e.g., NaHCO₃, Et₃N) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/Water) Solvent->ReactionVessel Purification Workup & Purification (Extraction, Crystallization) ReactionVessel->Purification Reaction Product This compound Purification->Product Isolation

Caption: Generalized synthesis of this compound.

Detailed Experimental Protocol
  • Dissolution: 4-(Trifluoromethyl)-DL-phenylalanine is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane and an aqueous solution of a base such as sodium bicarbonate.

  • Addition of Protecting Agent: Di-tert-butyl dicarbonate, dissolved in an organic solvent, is added to the stirred solution of the amino acid.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period, typically several hours, to allow for the complete protection of the amino group.

  • Workup: The reaction mixture is then concentrated to remove the organic solvent. The remaining aqueous solution is washed with a non-polar solvent like ether to remove any unreacted (Boc)₂O and byproducts.

  • Acidification and Extraction: The aqueous layer is acidified to a low pH (typically around 2-3) with an acid such as hydrochloric acid. This protonates the carboxylic acid group, causing the N-Boc protected amino acid to precipitate or become extractable into an organic solvent like ethyl acetate.

  • Isolation and Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final pure product.

Applications in Research and Drug Development

The incorporation of fluorinated amino acids like this compound into peptides and other small molecules is a strategic approach in medicinal chemistry to enhance their therapeutic properties.[2]

Key Application Areas:
  • Peptide Synthesis: This compound serves as a crucial building block for the synthesis of modified peptides. The Boc protecting group allows for its use in solid-phase and solution-phase peptide synthesis. The trifluoromethyl group can enhance the biological activity and stability of the resulting peptides.[1]

  • Drug Design and Discovery: The trifluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can increase metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to target proteins through favorable interactions, and enhance membrane permeability.[1][2]

  • Bioconjugation: The carboxylic acid functionality allows for the conjugation of this amino acid to other molecules, such as carrier proteins or fluorescent labels, for various biomedical applications.

  • Protein Engineering and Folding Studies: The introduction of this unnatural amino acid into a protein sequence can be used to probe protein structure and function. The trifluoromethyl group can serve as a unique spectroscopic marker for NMR studies.

Logical Flow of Application in Drug Discovery

DrugDiscovery Start N-Boc-4-(trifluoromethyl) -DL-phenylalanine PeptideSynthesis Peptide Synthesis or Small Molecule Synthesis Start->PeptideSynthesis Library Compound Library Generation PeptideSynthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (ADME/Tox Profiling) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role in the drug discovery pipeline.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the trifluoromethyl-substituted phenyl ring.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the α- and β-carbons, and the aromatic carbons, including the carbon attached to the trifluoromethyl group.

  • ¹⁹F NMR: The fluorine NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[4]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]

  • Storage: Store in a tightly closed container in a cool, dry place, typically at 0-8 °C.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]

Conclusion

This compound is a valuable and versatile building block for researchers in peptide synthesis and drug discovery. Its unique combination of a protected amino acid and a trifluoromethyl-substituted aromatic ring provides a powerful tool for modulating the properties of peptides and small molecules to enhance their therapeutic potential. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

  • BOC-L-Phenylalanine, 99+% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-125. [Link]

  • Boc-D-phenylalanine. PubChem. [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. [Link]

  • Synthesis of Boc-phenylalanine. PrepChem.com. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. ACS Publications. [Link]

Sources

physical properties of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Authored by a Senior Application Scientist

Introduction: A Strategic Building Block in Modern Drug Discovery

This compound is a synthetically versatile amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure is a deliberate amalgamation of two key functionalities: the tert-butyloxycarbonyl (Boc) protecting group and a trifluoromethyl (-CF3) moiety on the phenyl ring. This combination makes it a powerful building block for designing novel peptides and small-molecule therapeutics with tailored properties.

The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile, selective removal under mild acidic protocols.[1][] This allows for precise, stepwise construction of complex molecular architectures.[3] Simultaneously, the strategic incorporation of fluorine, particularly as a trifluoromethyl group, is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[4] The -CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[5][6][7][8] Its strong electron-withdrawing nature can alter the electronics of the aromatic ring and impact interactions with biological targets.[6] This guide provides a comprehensive technical overview of the core , detailing the experimental methodologies required for its thorough characterization.

Core Physicochemical Properties

The fundamental properties of a compound are the initial data points that inform its handling, storage, and application in synthesis. This compound is typically supplied as a white solid.[9] A summary of its core properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₈F₃NO₄[10]
Molecular Weight 333.3 g/mol [10]
Appearance White Solid[9]
Predicted Boiling Point 431.4 ± 45.0 °C[9][10]
Predicted Density 1.271 ± 0.06 g/cm³[9][10]
Predicted pKa 3.76 ± 0.10[9][10]
Storage Conditions 0-8 °C[9][10]

Solid-State and Thermal Characterization

Understanding the solid-state properties of a pharmaceutical intermediate is critical for process development, formulation, and ensuring batch-to-batch consistency.

Melting Point and Purity Assessment via Differential Scanning Calorimetry (DSC)

The melting point is a crucial indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination, as it provides more information than a simple melting point apparatus. The analysis reveals the temperature of the melting endotherm and the enthalpy of fusion. A sharp, well-defined melting peak typically signifies high purity, whereas a broad peak may indicate the presence of impurities or multiple crystalline forms.

Experimental Protocol: DSC Analysis
  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). A common temperature range would be from ambient temperature to approximately 200-250 °C, well above the expected melting point.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Weigh 2-5 mg of Sample p2 Seal in Aluminum Pan p1->p2 a2 Load Sample & Reference Pans p2->a2 a1 Calibrate DSC with Indium Standard a1->a2 a3 Heat at 10°C/min under N2 Atmosphere a2->a3 d1 Generate Thermogram (Heat Flow vs. Temp) a3->d1 d2 Identify Endotherm Peak d1->d2 d3 Determine Onset T° (Melting Point) & Integrate Peak Area (ΔHfus) d2->d3

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is essential for determining the thermal stability and decomposition profile of the compound, providing critical information for defining storage and handling limits.

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically platinum or alumina).

  • Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 500 °C) at a constant rate (e.g., 10-20 °C/min) under a continuous nitrogen purge.

  • Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Solubility Profile

The solubility of a drug development candidate is a critical physicochemical property that influences its absorption and bioavailability. The introduction of the bulky, nonpolar Boc group generally increases lipophilicity and solubility in common organic solvents.[11] The trifluoromethyl group also tends to increase lipophilicity, which can further enhance solubility in nonpolar environments and improve cell membrane permeability.[3]

Experimental Protocol: Equilibrium Solubility Assessment
  • Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO)).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the resulting slurries to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Solubility_Workflow start Add Excess Solid to Known Volume of Solvent equilibrate Agitate at Constant Temp (e.g., 24h at 25°C) start->equilibrate separate Centrifuge to Separate Solid and Supernatant equilibrate->separate quantify Dilute Supernatant & Analyze by HPLC-UV separate->quantify result Calculate Solubility (e.g., in mg/mL) quantify->result

Caption: Standard workflow for equilibrium solubility determination.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic framework.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group[12]; multiplets in the 2.9-3.2 ppm and 4.3-4.5 ppm regions for the diastereotopic β-protons and the α-proton of the phenylalanine backbone, respectively[12]; and signals in the aromatic region (typically 7.2-7.6 ppm) for the four protons on the disubstituted phenyl ring. The coupling patterns of the aromatic protons will be indicative of the 1,4-substitution pattern.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 15 carbon atoms, including the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the t-butyl group, the aliphatic backbone carbons, the aromatic carbons, and the carbon of the trifluoromethyl group (visible as a quartet due to C-F coupling).

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique that provides a distinct signal for the -CF3 group.[13][14] A single, sharp singlet is expected, and its chemical shift provides a unique identifier for the fluorinated moiety. This is particularly valuable for tracking the compound in complex mixtures or biological systems.[14]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios. Assign all signals by analyzing chemical shifts, coupling constants, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Absorptions: Key peaks for this compound would include: a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹); an N-H stretch from the carbamate (~3300 cm⁻¹); two distinct C=O stretches, one for the carbamate (~1715 cm⁻¹) and one for the carboxylic acid (~1680 cm⁻¹)[15][16]; and strong C-F stretching bands in the 1350-1100 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

  • Expected Ions: Using electrospray ionization (ESI), the compound is expected to show a prominent molecular ion peak corresponding to [M+H]⁺ at m/z 334.1 or [M-H]⁻ at m/z 332.1. A common fragment observed would be the loss of the Boc group or isobutylene, providing further structural confirmation.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical exact mass to confirm the elemental composition.

Conclusion

The are a direct consequence of its unique chemical structure. The Boc group provides the necessary functionality for its application in controlled chemical synthesis, while the trifluoromethylphenyl moiety offers a powerful tool for modulating the biological and pharmacokinetic properties of the resulting molecules. The analytical techniques outlined in this guide—DSC, TGA, HPLC, NMR, IR, and MS—constitute a comprehensive workflow for the robust characterization of this important building block, ensuring its identity, purity, and stability for advanced applications in drug discovery and development.

References

  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • Physical and chemical properties of Boc-protected amino acids. (2025). BenchChem.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Role of Fluorine in Drug Design and Drug Action. (2025).
  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (n.d.). BenchChem.
  • Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies.
  • This compound Chemical Properties. (n.d.). ChemicalBook.
  • Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. (2012).
  • The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). ChemicalBook.
  • BOC-Amino Acids. (n.d.). BOC Sciences.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PubMed Central.
  • Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. (2008). Royal Society of Chemistry.
  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Organic Syntheses.
  • N-Boc-L-phenylalanine, 99%. (n.d.). Fisher Scientific.
  • DL-Phenylalanine. (n.d.). NIST WebBook.
  • FT-IR spectra of phenylalanine: pure (in black) and in water (in red). (n.d.).
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  • The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). (n.d.).

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Navigating the Solubility Landscape of N-Boc-4-(trifluoromethyl)-DL-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-4-(trifluoromethyl)-DL-phenylalanine, a crucial building block in modern pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing its solubility. By explaining the "why" behind experimental choices, this guide equips you with the knowledge to anticipate and troubleshoot solubility challenges, ensuring the seamless progression of your research and development endeavors.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery and synthesis to formulation and in vivo efficacy. For complex synthetic intermediates like this compound, understanding its behavior in various solvent systems is paramount for efficient reaction setup, purification, and the development of robust analytical methods. This guide will delve into the molecular characteristics of this compound, predict its solubility in a range of common laboratory solvents, and provide detailed protocols for empirical solubility determination.

Molecular Structure and its Influence on Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups: the lipophilic tert-butyloxycarbonyl (Boc) protecting group, the polar carboxylic acid, the secondary amide linkage, and the trifluoromethyl-substituted phenyl ring.

  • The Boc Group: The bulky and nonpolar nature of the Boc group generally imparts good solubility in a range of organic solvents. It effectively masks the polarity of the amino group, reducing its ability to form strong intermolecular hydrogen bonds as a donor.

  • The Carboxylic Acid: The carboxylic acid moiety introduces a polar, hydrophilic character, capable of acting as both a hydrogen bond donor and acceptor. Its pKa is predicted to be around 3.76, meaning it will be predominantly in its protonated, less polar form in neutral or acidic organic solvents, but can be deprotonated by bases to form a highly polar carboxylate salt.

  • The Phenyl Ring and Trifluoromethyl Group: The phenyl ring is inherently hydrophobic. The introduction of a trifluoromethyl (-CF3) group at the para position has a complex effect. The -CF3 group is strongly electron-withdrawing and increases the lipophilicity of the molecule. While fluorine atoms can participate in weak hydrogen bonding, the overall effect of the -CF3 group is an enhancement of hydrophobic character.

A general principle for Boc-protected amino acids is their good solubility in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). For more challenging compounds, dimethyl sulfoxide (DMSO) is often an effective solvent. Conversely, they tend to have low solubility in nonpolar hydrocarbon solvents and water. A safety data sheet for the closely related BOC-L-Phenylalanine confirms its insolubility in water.

The interplay of these functional groups suggests that this compound will exhibit favorable solubility in moderately polar to polar aprotic solvents, with limited solubility in highly nonpolar solvents and water.

Predicted Solubility Profile

Solvent Solvent Type Predicted Solubility Rationale
Dichloromethane (DCM)Chlorinated HydrocarbonHighGood balance of polarity to dissolve both the Boc group and the main chain, commonly used for Boc-amino acids.
Tetrahydrofuran (THF)EtherHighAprotic ether capable of solvating the molecule effectively.
Ethyl Acetate (EtOAc)EsterModerate to HighA moderately polar solvent that should effectively dissolve the compound.
AcetoneKetoneModerate to HighA polar aprotic solvent that can interact with the polar functional groups.
Acetonitrile (MeCN)NitrileModerateA polar aprotic solvent, though potentially less effective than others for highly substituted amino acids.
Methanol (MeOH)AlcoholModerateThe polar, protic nature can solvate the carboxylic acid, but the hydrocarbon chain is short.
Ethanol (EtOH)AlcoholModerateSimilar to methanol, but with slightly increased nonpolar character.
N,N-Dimethylformamide (DMF)AmideHighA highly polar aprotic solvent, excellent for dissolving protected amino acids.
Dimethyl Sulfoxide (DMSO)SulfoxideHighA very strong polar aprotic solvent, often used for poorly soluble compounds.
WaterAqueousLowThe hydrophobic Boc group and trifluoromethyl-phenyl ring will likely lead to poor aqueous solubility.
Hexanes/HeptaneAliphatic HydrocarbonVery LowHighly nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule.

Note: This table presents predicted solubility and should be confirmed experimentally. Actual solubility can be influenced by factors such as purity, crystalline form, and temperature.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a robust and widely accepted technique.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of equilibrium solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid into a vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil1 Seal vial and place in a shaker at a constant temperature prep2->equil1 equil2 Shake for a sufficient time to reach equilibrium (e.g., 24-48 hours) equil1->equil2 Step 3 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge the vial to pellet the solid sep1->sep2 Step 4 sep3 Carefully withdraw the supernatant using a syringe sep2->sep3 Step 4 sep4 Filter the supernatant through a syringe filter sep3->sep4 Step 4 ana2 Dilute the filtered saturated solution with a suitable solvent sep4->ana2 ana1 Prepare a series of standard solutions of known concentrations ana3 Analyze the diluted sample and standards by HPLC or UV-Vis ana1->ana3 ana2->ana3 Step 5 ana4 Determine the concentration from the calibration curve ana3->ana4 Step 5

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of the Sample:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility into a clean, dry vial.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe, being cautious not to disturb the solid pellet.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine, suspended particles.

  • Analysis:

    • Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Determine the concentration of the saturated solution by interpolating its response from the calibration curve, taking into account the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the measured solubility of this compound. Understanding these can aid in troubleshooting and optimizing experimental conditions.

G cluster_factors Influencing Factors Solubility Solubility of this compound Temperature Temperature Solubility->Temperature Solvent Solvent Polarity & H-bonding Solubility->Solvent pH pH (in protic/aqueous systems) Solubility->pH Purity Compound Purity Solubility->Purity Polymorphism Crystalline Form (Polymorphism) Solubility->Polymorphism

Caption: Key Factors Influencing Solubility.

  • Temperature: The solubility of most solids in liquids increases with temperature. Therefore, it is crucial to maintain a constant and accurately recorded temperature during the experiment.

  • Solvent Properties: As discussed, the polarity, hydrogen bonding capability, and other physicochemical properties of the solvent are the primary determinants of solubility.

  • pH: In protic or aqueous-organic solvent mixtures, the pH can significantly impact solubility. Deprotonation of the carboxylic acid at higher pH will form a more polar carboxylate salt, which may increase solubility in polar solvents.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility. It is essential to use a well-characterized and pure sample of this compound.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility. It is important to be aware of the crystalline form being used.

Conclusion

While a definitive, quantitative solubility dataset for this compound in a wide array of solvents is not yet publicly available, a strong predictive understanding can be formulated based on its molecular structure and the behavior of analogous compounds. This technical guide provides a robust framework for researchers to approach the use of this important synthetic building block. By combining the theoretical predictions with the detailed experimental protocols provided, scientists can confidently determine its solubility in their specific solvent systems, thereby accelerating their research and development timelines. The principles and methodologies outlined herein are not only applicable to the title compound but can also be extrapolated to other protected amino acid derivatives, making this a valuable resource for the broader scientific community.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • solubility experimental methods.pptx. SlideShare. [Link]

molecular structure of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Introduction: A Keystone Building Block in Modern Drug Discovery

This compound is a synthetically derived, non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its structure is a strategic amalgamation of three key components: a DL-phenylalanine core, an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine, and an electron-withdrawing trifluoromethyl (CF₃) group at the para-position of the phenyl ring.

The incorporation of a trifluoromethyl group is a well-established strategy in pharmaceutical research to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The CF₃ group can block sites of oxidative metabolism and alter the electronic properties of the aromatic ring, thereby modulating interactions with biological targets.[2] The Boc group provides a crucial synthetic handle, allowing for the controlled incorporation of this modified amino acid into peptide chains during solid-phase or solution-phase synthesis.[3][4] This guide provides a comprehensive examination of the , detailing its synthesis, purification, and rigorous characterization through a suite of analytical techniques. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the reaction of 4-(trifluoromethyl)-DL-phenylalanine with di-tert-butyl dicarbonate (Boc₂O). The choice of Boc₂O is predicated on its high reactivity and the clean byproducts it generates (tert-butanol and CO₂), which are easily removed. A base, such as triethylamine or sodium bicarbonate, is essential to deprotonate the amino group of the starting material, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of the Boc anhydride.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 4-(trifluoromethyl)-DL-phenylalanine (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or tetrahydrofuran/water. The aqueous component is necessary to dissolve the amino acid salt.

  • Basification: Add a base, such as sodium bicarbonate (2-3 equivalents), to the solution and stir until the amino acid is fully dissolved and the solution is basic.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the organic solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate or diethyl ether to remove any unreacted Boc₂O and byproducts.

    • Acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid (e.g., 1N HCl or citric acid). The product should precipitate as a white solid or oil.

    • Extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization from a solvent system like ethyl acetate/hexane to yield the final product as a white solid.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phe_CF3 4-(Trifluoromethyl)-DL-phenylalanine Reaction Reaction in Dioxane/Water @ RT Phe_CF3->Reaction 1. Mix Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction 1. Mix Base Base (e.g., NaHCO₃) Base->Reaction 1. Mix Workup Aqueous Work-up & Acidification Reaction->Workup 2. Isolate Purification Extraction & Recrystallization Workup->Purification 3. Purify Final_Product N-Boc-4-(trifluoromethyl) -DL-phenylalanine Purification->Final_Product 4. Yield

Caption: Workflow for the synthesis of this compound.

Comprehensive Structural Elucidation

A multi-technique approach is imperative for the unambiguous confirmation of the . The synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system, where each analysis corroborates the data obtained from the others.

Molecular_Structure mol Boc Boc Group Boc->mol CF3 Trifluoromethyl Group CF3->mol COOH Carboxylic Acid COOH->mol Chiral Chiral Center Chiral->mol

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: This technique provides information on the number of different types of protons and their neighboring environments. The racemic nature of the DL-mixture results in a single set of signals, as the enantiomers are indistinguishable in a non-chiral solvent.

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule.

  • ¹⁹F NMR: This is a highly sensitive technique that will show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group, confirming its presence.

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm) ¹⁹F NMR (ppm)
Boc (t-butyl) ~1.45 Singlet 9H ~28.3 (3C), ~80.0 -
β-CH₂ ~3.1-3.3 Multiplet 2H ~38.0 -
α-CH ~4.6 Multiplet 1H ~54.0 -
Aromatic CH ~7.3 (d), ~7.5 (d) Doublets 2H, 2H ~125.5 (q), ~130.5 -
Carboxylic OH ~9.0-11.0 Broad Singlet 1H ~175.0 -

| CF₃ | - | - | - | ~124.0 (q) | ~-62.0 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The aromatic carbons and the CF₃ carbon will exhibit splitting (quartets, 'q') due to coupling with fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Amine (Carbamate)
~3000-2500 (broad) O-H Stretch Carboxylic Acid
~1710 C=O Stretch Carboxylic Acid & Carbamate (overlap)[6]
~1500 N-H Bend Amine (Carbamate)
~1300-1100 C-F Stretch (strong) Trifluoromethyl

| ~1160 | C-O Stretch | Boc group |

The presence of a strong, broad absorption for the carboxylic acid O-H, a sharp peak for the N-H stretch, a very strong carbonyl (C=O) absorption, and intense C-F stretching bands provides definitive evidence for the key functional groups.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Table 3: Expected Mass Spectrometry Data (ESI+)

m/z Value Assignment Interpretation
~334.1 [M+H]⁺ Molecular Ion (Protonated)
~278.1 [M-C₄H₈+H]⁺ Loss of isobutylene from Boc group

| ~234.1 | [M-Boc+H]⁺ | Loss of the entire Boc group |

The observation of the correct molecular ion peak is crucial for confirming the molecular formula (C₁₅H₁₈F₃NO₄).[9] The predictable fragmentation pattern, especially the characteristic loss of the Boc group, further validates the proposed structure.[10]

Physicochemical Properties and Applications

The unique structural features of this compound dictate its physical properties and its utility in research.

Table 4: Physicochemical Properties

Property Value Reference
Molecular Formula C₁₅H₁₈F₃NO₄ [9]
Molecular Weight 333.3 g/mol [9]
Appearance White solid [11]
Boiling Point 431.4±45.0 °C (Predicted) [9][11]
Density 1.271±0.06 g/cm³ (Predicted) [9][11]

| Storage | Store at 0-8 °C |[11] |

Applications in Drug Development:

  • Peptide Modification: It is used as a building block in peptide synthesis to create analogues of bioactive peptides with enhanced properties.[3][12] The CF₃ group can increase resistance to enzymatic degradation and improve cell membrane permeability.[1][2]

  • Enzyme Inhibitors: The trifluoromethylphenyl moiety can serve as a key pharmacophore, interacting with active sites of enzymes, making it a valuable component in the design of enzyme inhibitors.[1]

  • ¹⁹F NMR Probe: The single, sensitive ¹⁹F NMR signal allows this amino acid to be used as a probe to study peptide-protein interactions and protein folding without interference from other signals in the biological system.[1]

Conclusion

The is definitively established through a coordinated application of synthesis, purification, and comprehensive spectroscopic analysis. The convergence of data from NMR, IR, and MS provides an unassailable, self-validating confirmation of its atomic connectivity, functional groups, and molecular weight. As a Senior Application Scientist, it is my experience that this rigorous, multi-faceted approach to characterization is fundamental to ensuring the quality and reliability of such a critical building block. Its strategic design makes it an invaluable tool for medicinal chemists, enabling the development of next-generation peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

  • PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. Retrieved from [Link]

  • Burke, T. R., Jr, et al. (1993). Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and N-boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Tetrahedron Letters.
  • Garg, P. K., et al. (1995). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Boc-D-phenylalanine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Phe(3-Me)-OH Safety Data Sheet. Retrieved from [Link]

  • El-Gazzar, A. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]

  • PubChem. (n.d.). Dl-Phenylalanine. Retrieved from [Link]

  • De Panfilis, S., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. MDPI. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine. Retrieved from [Link]

  • Barone, V., et al. (2013). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. Journal of Physical Chemistry A.
  • National Institute of Standards and Technology. (n.d.). DL-Phenylalanine. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • von Helden, G., et al. (2008). Mid-IR spectra of different conformers of phenylalanine in the gas phase. PubMed. Retrieved from [Link]

  • Fustero, S., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F... Retrieved from [Link]

  • Veeprho. (n.d.). Methyl 3,5-Dinitrosalicylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl₂. Retrieved from [Link]

  • Naskar, S., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2018). Identifying and Modulating Accidental Fermi Resonance: 2D IR and DFT Study of 4-Azido-l-phenylalanine. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenylalanine. NIST WebBook. Retrieved from [Link]

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The Trifluoromethyl Group as a Bioisostere in Phenylalanine: A Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, I've witnessed firsthand the transformative impact of strategic molecular modifications in drug discovery. Among the most powerful tools in our medicinal chemistry arsenal is the incorporation of fluorine, particularly the trifluoromethyl (CF₃) group. When appended to a ubiquitous scaffold like phenylalanine, the CF₃ group acts as a potent bioisostere for the methyl group, yet imparts a cascade of unique physicochemical properties that can dramatically alter biological activity. This guide provides a technical deep-dive into the synthesis, properties, and profound biological implications of trifluoromethylated phenylalanine derivatives, designed for professionals engaged in cutting-edge drug development.

The introduction of a CF₃ group into phenylalanine is not a trivial substitution; it is a deliberate strategy to modulate acidity, lipophilicity, metabolic stability, and molecular conformation.[1][2] The high electronegativity of fluorine and the overall stability of the C-F bond fundamentally change how the amino acid interacts with its biological targets.[1][2] This guide will explore the causality behind these changes, from synthetic strategy to the evaluation of biological function, providing both the "how" and the "why" for researchers in the field.

Part 1: The Synthetic Foundation – Accessing Trifluoromethylated Phenylalanine

The journey to biological evaluation begins with robust and scalable synthesis. The preparation of trifluoromethylated phenylalanine derivatives has evolved significantly, with several reliable methods now available to synthetic chemists.

Key Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A cornerstone for creating the crucial carbon-carbon bond between the alanine backbone and the trifluoromethylated phenyl ring is the Negishi cross-coupling reaction.[1] This method offers a direct and efficient route to protected fluorinated phenylalanine analogues.[1][3] The expertise in this choice lies in its reliability and tolerance for various functional groups, which is critical when constructing complex molecular architectures.

The causality behind this choice is the mild reaction conditions and the high yields often achieved. The typical reactants involve an organozinc reagent derived from a protected β-iodoalanine and a trifluoromethyl-substituted aryl halide, catalyzed by a palladium(0) complex.[1][4][5]

Synthesis_Workflow A Protected β-Iodoalanine B Organozinc Reagent (Zn Homoenolate) A->B  Transmetalation E Negishi Cross-Coupling B->E C Trifluoromethylated Aryl Halide C->E D Pd(0) Catalyst (e.g., Pd(PPh₃)₄) D->E  Catalyst F Protected Trifluoromethylated Phenylalanine Derivative E->F G Deprotection F->G H Final Product: CF₃-Phe Derivative G->H

Caption: Generalized workflow for Negishi cross-coupling to synthesize CF₃-Phe derivatives.

Alternative Synthetic Routes

While Negishi coupling is prevalent, other methods such as asymmetric hydrogenation of fluorinated dehydroamino acids have also been successfully employed to prepare these derivatives with high enantioselectivity.[6] The choice of synthesis is often dictated by the desired substitution pattern on the aromatic ring and the required stereochemistry.

Part 2: Physicochemical Impact of Trifluoromethylation

The CF₃ group is more than just a bulky substituent; its electronic properties are key to its biological effects. Understanding these properties is fundamental to predicting and interpreting biological activity.

PropertyPhenylalanine (Phe)p-CF₃-Phe (Illustrative)Rationale for Change & Biological Implication
Lipophilicity (LogP) ~1.38Increased (~2.5-3.0)The CF₃ group is highly lipophilic, enhancing membrane permeability and potentially improving bioavailability.[2][7][8] This can lead to better cellular uptake.
Aromatic Ring pKa ~45 (C-H bond)DecreasedThe strong electron-withdrawing nature of the CF₃ group acidifies the aromatic protons and alters cation-π interactions, which can enhance or disrupt binding to protein targets.[1][2]
Metabolic Stability Susceptible to Aromatic HydroxylationIncreasedThe C-F bond is exceptionally strong and the CF₃ group can act as a metabolic shield, blocking enzymatic oxidation (e.g., by Cytochrome P450 enzymes) at or near the substitution site, thus increasing the drug's half-life.[1][9]
Conformation FlexiblePotentially RestrictedThe steric bulk of the CF₃ group can influence the rotational freedom (dihedral angles) of the side chain, locking the molecule into a specific conformation that may be more favorable for binding to a target receptor or enzyme active site.

These altered properties are the direct cause of the diverse biological activities observed in trifluoromethylated phenylalanine derivatives.

Part 3: Survey of Biological Activities and Applications

The unique properties conferred by the CF₃ group have been leveraged to create derivatives with a wide range of biological activities, making them valuable building blocks in drug discovery.[7][8]

Enzyme Inhibition

A primary application of CF₃-Phe derivatives is in the design of potent and selective enzyme inhibitors.[2] The CF₃ group can serve as a transition-state mimic or engage in strong, favorable interactions within an enzyme's active site.

  • Mechanism-Based Inhibition: Fluorinated compounds are frequently used as mechanism-based inhibitors, where the target enzyme processes the inert inhibitor into a reactive species that covalently inactivates it.[10]

  • Phenylalanine Hydroxylase Inhibition: Phenylalanine analogues have been studied as inhibitors of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[11] This has relevance in studying metabolic disorders like phenylketonuria (PKU).

  • Targeted Therapies: Researchers utilize these derivatives to develop targeted therapies by designing inhibitors that interact with specific biological targets, with applications in oncology and neuropharmacology.[7][8][12]

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Molecules Enzyme Enzyme Product Product (Tyrosine) Enzyme->Product Catalyzes NoReaction Binding, but No Reaction Enzyme->NoReaction Inactivated Substrate Natural Substrate (Phenylalanine) Substrate->Enzyme Binds Inhibitor CF₃-Phe Derivative Inhibitor->Enzyme Competitively Binds

Caption: Competitive inhibition of an enzyme by a CF₃-Phe derivative.

Peptide and Protein Engineering

Incorporating CF₃-Phe into peptides and proteins is a powerful strategy to enhance their therapeutic properties.[2][7]

  • Increased Stability: The CF₃ group can sterically hinder the approach of proteases, increasing the peptide's resistance to enzymatic degradation and extending its biological half-life.[1][9]

  • Modulation of Conformation and Activity: The altered hydrophobicity and steric profile can influence protein folding and stabilize specific secondary structures, such as α-helices, which can modulate protein-protein interactions.[2][13]

  • ¹⁹F NMR Probes: The fluorine nucleus is an excellent probe for NMR spectroscopy.[14] Incorporating CF₃-Phe allows for the study of protein structure, dynamics, and ligand binding in complex biological systems, as there is no background signal from naturally occurring fluorine.[2][13][14]

Antimicrobial and Anticancer Applications

The unique properties of these derivatives have been explored for developing novel therapeutic agents.

  • Antimicrobial Activity: Some fluorinated amino acids and the peptides containing them have demonstrated antimicrobial properties, potentially by disrupting bacterial cell membranes or interfering with metabolic pathways.[15][16]

  • Anticancer Agents: CF₃-containing compounds are prevalent in oncology. Derivatives of phenylalanine can be incorporated into peptides or small molecules designed to inhibit cancer-specific enzymes or signaling pathways.[12][17] Computational docking studies have shown strong binding affinities of some trifluoromethyl phenyl derivatives to breast cancer targets.[12]

Part 4: Experimental Protocols for Biological Evaluation

Trustworthiness in research is built on robust, reproducible methodologies. The following protocols are self-validating systems for assessing the biological activity of newly synthesized CF₃-Phe derivatives.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic Kinase)

This protocol describes a common method to determine the inhibitory potential of a compound against a protein kinase, a frequent target in oncology.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a CF₃-Phe derivative.

Materials:

  • Kinase enzyme (e.g., EGFR, Abl)

  • Kinase substrate (peptide-based)

  • ATP (Adenosine triphosphate)

  • CF₃-Phe derivative stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well microplates

  • Multichannel pipette and plate reader (luminometer)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the CF₃-Phe derivative in DMSO, then dilute further into the assay buffer. Include a "vehicle control" with DMSO only.

  • Reaction Setup: In each well of the 96-well plate, add:

    • 5 µL of the diluted compound or vehicle control.

    • 10 µL of a solution containing the kinase and its peptide substrate in assay buffer.

  • Initiation: Start the reaction by adding 10 µL of ATP solution to each well. Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes. This allows the enzymatic reaction to proceed.

  • Detection: Add 25 µL of Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining; lower ATP levels indicate higher kinase activity.

  • Signal Measurement: Incubate for 10 minutes in the dark to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • The signal is inversely proportional to kinase activity.

    • Normalize the data: Set the "vehicle control" as 0% inhibition and a "no enzyme" control as 100% inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value.

Self-Validation: The inclusion of positive (vehicle) and negative (no enzyme) controls ensures that the observed effects are due to the compound's activity and not artifacts of the assay system.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic (cell-killing) effect of a compound on cancer cells.

Objective: To evaluate the anticancer potential of a CF₃-Phe derivative.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the CF₃-Phe derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO in medium).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

MTT_Assay_Workflow cluster_result Cellular Response A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Serial Dilutions of CF₃-Phe Derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E Live cells form Purple Crystals F Dead cells do not G 5. Solubilize Crystals with DMSO H 6. Measure Absorbance at 570 nm G->H I 7. Calculate Cell Viability and GI₅₀ H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Outlook

Trifluoromethylated phenylalanine derivatives represent a validated and highly successful strategy in modern drug discovery.[3][7] Their enhanced metabolic stability, modulated lipophilicity, and unique electronic nature provide a powerful lever for optimizing lead compounds into viable drug candidates.[1][7][8] The ability to fine-tune peptide and protein therapeutics by incorporating these unnatural amino acids continues to open new frontiers in treating a wide range of diseases, from cancer to neurological disorders.[2][7]

Future research will likely focus on developing more complex derivatives, exploring new substitution patterns, and combining trifluoromethylation with other medicinal chemistry strategies. As our understanding of computational chemistry deepens, the in silico design and prediction of the biological activities of these compounds will become increasingly accurate, further accelerating the discovery pipeline.[18][19] For the modern researcher, the CF₃-Phe scaffold is not just another building block; it is a key to unlocking novel biological space and engineering the next generation of precision therapeutics.

References

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Sources

Fluorinated Amino Acids in Drug Design: A Senior Application Scientist's Guide to Enhancing Molecular Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful toolkit to address the multifaceted challenges of drug discovery. This guide provides an in-depth technical exploration of fluorinated amino acids (FAAs), moving beyond a simple catalog of their properties to explain the underlying physicochemical principles and their practical application in drug design. We will dissect how the unique attributes of fluorine—its size, extreme electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to exquisitely modulate a molecule's pKa, lipophilicity, metabolic stability, and conformational behavior. Through detailed protocols, illustrative diagrams, and data-driven tables, this document serves as a practical resource for researchers and scientists, demonstrating not only how to utilize FAAs but why specific fluorination strategies are chosen to enhance target affinity, improve pharmacokinetic profiles, and unlock novel therapeutic functions.

The Fluorine Advantage: A Singular Element in Medicinal Chemistry

Fluorine's role in pharmaceuticals has grown exponentially, with approximately 30% of all drugs on the market today containing at least one fluorine atom.[1] This prevalence is not coincidental but is rooted in the element's unique and potent effects on molecular properties, which are particularly impactful when applied to the versatile framework of amino acids.[2][3]

  • Electronegativity and the C-F Bond: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. The resulting carbon-fluorine (C-F) bond is highly polarized and exceptionally strong (bond energy ~116 kcal/mol), rendering it resistant to metabolic cleavage.[4][5]

  • Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a "super-hydrogen" or a bioisostere, enabling its introduction into a molecule often without creating significant steric hindrance that would disrupt binding to a biological target.[1]

  • Modulation of Physicochemical Properties: The strategic placement of fluorine can profoundly alter a molecule's acidity (pKa), lipophilicity, and conformational preferences.[5][6][7] These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[8][9]

By incorporating these features into amino acids, the fundamental building blocks of peptides and proteins, we gain an unparalleled level of control over the behavior of both small molecules and complex biologics.[10][11]

The Physicochemical Impact of Fluorinating Amino Acids

The introduction of fluorine onto an amino acid side chain is not a blunt instrument but a precision tool. The location and degree of fluorination can be tailored to achieve specific, predictable changes in molecular properties.

Modulating Acidity and Basicity (pKa)

The strong inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[5][7] For instance, fluorinating the aromatic ring of tyrosine lowers the pKa of the phenolic hydroxyl group, which can alter its hydrogen bonding capabilities and ionization state at physiological pH.[12] This modulation is a key strategy for fine-tuning interactions within a protein's active site.

Table 1: Comparison of pKa Values for Standard and Fluorinated Amino Acids

Amino AcidFunctional GrouppKa (Non-Fluorinated)Fluorinated AnalogpKa (Fluorinated)
TyrosinePhenolic Hydroxyl~10.13-Fluoro-Tyrosine~8.8[12]
HistidineImidazole Side Chain~6.02-Fluoro-Histidine~1.5[12]
LysineEpsilon-Amine~10.54,4-Difluoro-Lysine~8.9
Tuning Lipophilicity and Permeability

Fluorination is one of the most effective strategies for increasing a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[6][11][13] The replacement of C-H bonds with more hydrophobic C-F bonds reduces the ability of the side chain to hydrogen bond with water.[11] However, the impact is context-dependent; the highly polarized C-F bond can also participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, a duality that is highly valuable in drug design.[7]

Table 2: Impact of Fluorination on Amino Acid Lipophilicity (logD at pH 7.4)

Amino AcidlogD (Non-Fluorinated)Fluorinated AnaloglogD (Fluorinated)Change in logD
Leucine-1.725,5,5,5',5',5'-Hexafluoroleucine-0.58+1.14
Phenylalanine-1.384-Fluoro-Phenylalanine-1.15+0.23
Proline-1.574,4-Difluoro-Proline-1.10+0.47
Engineering Metabolic Stability

One of the most powerful applications of fluorination is to block sites of oxidative metabolism.[4][13] Cytochrome P450 (CYP) enzymes often metabolize drugs by hydroxylating electron-rich C-H bonds. Replacing a susceptible hydrogen with fluorine effectively shields that position from enzymatic attack due to the high energy required to break the C-F bond.[13][14] For example, fluorinating the para-position of a phenylalanine residue can prevent CYP-mediated aromatic hydroxylation, significantly extending the half-life of a peptide therapeutic.[4]

Exerting Exquisite Conformational Control

Fluorine can impose specific conformational preferences on an amino acid side chain and, by extension, the peptide backbone. This is most powerfully demonstrated with fluorinated proline derivatives.[5][13][15] The stereospecific placement of fluorine at the 4-position of the proline ring dictates the ring's pucker and the conformational equilibrium of the preceding peptide bond.

  • (4R)-Fluoroproline (4R-Flp): The gauche effect between the electronegative fluorine and the backbone nitrogen favors a Cγ-exo ring pucker, which strongly promotes a trans conformation of the Xaa-Pro bond.[11][15]

  • (4S)-Fluoroproline (4S-Flp): This diastereomer favors a Cγ-endo pucker, which stabilizes the cis conformation.[11][15]

This level of control is invaluable for stabilizing specific secondary structures like β-turns or polyproline helices, effectively pre-organizing a peptide ligand for optimal binding to its target.

G cluster_exo (4R)-Fluoroproline → Cγ-exo Pucker → trans-Amide cluster_endo (4S)-Fluoroproline → Cγ-endo Pucker → cis-Amide exo_pucker Cγ-exo trans_amide trans-Amide (Favored) exo_pucker->trans_amide 4R-Flp 4R-Flp 4R-Flp->exo_pucker Gauche Effect endo_pucker Cγ-endo cis_amide cis-Amide (Favored) endo_pucker->cis_amide 4S-Flp 4S-Flp 4S-Flp->endo_pucker Gauche Effect

Conformational control via stereospecific fluorination of proline.

Methodologies for Incorporating Fluorinated Amino Acids

The successful application of FAAs in drug design relies on robust and efficient methods for their synthesis and incorporation into target molecules.

Chemical Synthesis of FAA Building Blocks

The synthesis of FAA monomers has matured significantly, providing access to a wide array of building blocks.[16][17] Key strategies include:

  • Electrophilic Fluorination: Using reagents like Selectfluor® (N-fluorobenzenesulfonimide, NFSI) to fluorinate electron-rich precursors.[1][13]

  • Nucleophilic Fluorination: Employing sources like DAST (diethylaminosulfur trifluoride) to convert hydroxyl groups to fluorides.[18][19]

  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to produce enantiomerically pure FAAs, which is critical for biological applications.[18][20]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for incorporating FAAs into peptides.[5][13] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. While standard protocols are often sufficient, the electronegativity of fluorine can sometimes necessitate modified coupling conditions.

This protocol describes a self-validating system for synthesizing a model peptide, Ac-Gly-(4,4-diF)Pro-Ala-NH₂, on a Rink Amide resin.

  • Resin Preparation:

    • Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

    • Remove DMF by filtration.

  • Fmoc-Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

    • Validation Check: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.

  • Amino Acid Coupling (Fmoc-Ala-OH):

    • Prepare the coupling solution: Dissolve Fmoc-Ala-OH (4 equivalents), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes.

    • Add the activated solution to the resin. Agitate for 1 hour at room temperature.

    • Drain and wash with DMF (3x).

    • Validation Check: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.

  • Repeat Deprotection and Coupling for (Fmoc-diF)Pro-OH:

    • Repeat Step 2 for Fmoc deprotection.

    • Couple Fmoc-(4,4-diF)Pro-OH using the same procedure as Step 3. Causality Note: Due to the electron-withdrawing effect of the gem-difluoro group, the proline nitrogen is less nucleophilic. It is prudent to double-couple: repeat the coupling step with a fresh solution or extend the reaction time to 2-3 hours to ensure complete reaction.

  • Repeat for Final Amino Acid (Fmoc-Gly-OH) and Acetylation:

    • Repeat deprotection and coupling for Fmoc-Gly-OH.

    • After the final Fmoc deprotection, perform N-terminal acetylation by adding a solution of 20% acetic anhydride and 5% DIPEA in DMF and agitating for 30 minutes.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).

    • Agitate for 2 hours at room temperature.

    • Filter the solution away from the resin and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

    • Purify the peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.

Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Biosynthetic Incorporation

For producing larger proteins containing FAAs, biosynthetic methods are often more practical than total chemical synthesis.[21] These approaches include:

  • Auxotrophic Strains: Using bacterial strains that cannot synthesize a specific natural amino acid (e.g., tryptophan). When the growth medium is depleted of the natural amino acid and supplemented with a fluorinated analog (e.g., 5-fluoro-tryptophan), the cell's machinery incorporates the analog into newly synthesized proteins.[13][22]

  • Genetic Code Expansion: Engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair to site-specifically incorporate an unnatural amino acid in response to a nonsense or frameshift codon.[13] This allows for precise placement of a single FAA within a large protein.

Applications and Case Studies in Drug Design

The true value of FAAs is realized in their application to solve complex drug design challenges.

Probing Protein Structure and Dynamics with ¹⁹F NMR

Because fluorine is virtually absent in biological systems, the ¹⁹F nucleus serves as an ideal bio-orthogonal probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[23][24] Incorporating a fluorinated amino acid provides a sensitive reporter for studying protein structure, dynamics, and ligand binding without background interference.[22][25] The ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment, so a change in protein conformation or the binding of a small molecule will often induce a measurable shift in the ¹⁹F NMR signal.[13][26]

  • Protein Preparation: Express and purify the target protein with a site-specifically incorporated fluorinated amino acid (e.g., 3-fluoro-tyrosine).

  • Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein in a suitable buffer. This yields a single peak (or multiple peaks if there are multiple labels) corresponding to the unbound state.

  • Ligand Titration: Add increasing concentrations of the test compound (ligand) to the protein sample.

  • Spectral Acquisition: Acquire a ¹⁹F NMR spectrum at each ligand concentration.

  • Data Analysis: Observe changes in the ¹⁹F signal. A change in chemical shift and/or line broadening indicates that the ligand is binding to the protein and altering the environment of the fluorine probe. The dissociation constant (Kd) can be calculated by plotting the change in chemical shift against the ligand concentration.

G cluster_unbound Unbound State cluster_bound Bound State protein_unbound Fluorinated Protein spectrum_unbound ¹⁹F NMR Spectrum (Single Peak) ligand Add Ligand protein_unbound->ligand protein_bound Protein-Ligand Complex spectrum_bound ¹⁹F NMR Spectrum (Shifted Peak) ligand->protein_bound

Concept of ¹⁹F NMR chemical shift perturbation upon ligand binding.
Designing Mechanism-Based Enzyme Inhibitors

Fluorinated amino acids are highly effective as mechanism-based inhibitors, or "suicide substrates."[10][13] They are designed to be processed by the target enzyme like a natural substrate. However, during the catalytic cycle, the fluorine atom's electronic properties facilitate the formation of a highly reactive intermediate that covalently bonds to an active site residue, irreversibly inactivating the enzyme.[27] This strategy has been successfully applied to inhibit pyridoxal phosphate (PLP)-dependent enzymes, which are targets for treating conditions from epilepsy to cancer.[13][28]

Enhancing Potency and Selectivity

The strategic placement of FAAs can introduce new, favorable interactions with a target protein or disrupt unfavorable ones.[2][12] For example, a fluorophenylalanine residue can engage in favorable aromatic-aromatic interactions within a binding pocket. The modified electronic and conformational properties of the FAA can also improve selectivity for the target enzyme over related off-target proteins.

Improving Pharmacokinetics in Peptide Therapeutics

Peptides often suffer from poor metabolic stability and low bioavailability.[13] Incorporating FAAs can address both issues. As discussed, fluorination blocks metabolic hotspots.[13] Furthermore, the increased lipophilicity imparted by FAAs can improve a peptide's ability to cross cellular membranes, a key step for oral absorption and reaching intracellular targets.[11][]

Conclusion and Future Outlook

Fluorinated amino acids are no longer a niche curiosity but a validated and essential tool in the drug designer's arsenal. Their ability to predictably modulate a wide range of physicochemical properties—from pKa and lipophilicity to metabolic stability and conformation—provides a rational basis for optimizing lead compounds into successful clinical candidates. The continued development of novel synthetic methods is expanding the catalog of available FAAs, including more complex and conformationally constrained bicyclic derivatives.[2][8] As the industry moves toward more challenging targets, such as protein-protein interactions, and embraces new modalities like macrocyclic peptides, the strategic and creative application of fluorinated amino acids will undoubtedly play an even more critical role in the future of medicine.[2]

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  • Danel, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(10), 8345-8356. [Link]

  • Wang, Q., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Uchida, K., & Tanaka, H. (2014). Enzymatic Synthesis of Fluorine-Containing Amino Acids. Yuki Gosei Kagaku Kyokaishi/Journal of Synthetic Organic Chemistry, Japan, 72(11), 1254-1262. [Link]

Sources

The Strategic Incorporation of Trifluoromethyl Moieties: A Technical Guide to the History, Synthesis, and Application of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, the trifluoromethyl group (-CF3) has garnered significant attention due to its profound impact on metabolic stability, lipophilicity, and binding affinity. This in-depth technical guide provides a comprehensive overview of N-Boc-4-(trifluoromethyl)-DL-phenylalanine, a key building block that leverages the unique properties of the trifluoromethyl group within an amino acid scaffold. We will explore the historical context of its development, detail its synthesis through established organic chemistry principles, provide a thorough analytical characterization, and discuss its applications in the design and discovery of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile fluorinated amino acid.

Introduction: The Rise of Fluorine in Drug Design

The incorporation of fluorine into organic molecules can dramatically alter their biological properties. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's electronic and steric profile. Its high electronegativity and lipophilicity can enhance a drug's ability to cross cellular membranes and can increase its binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation and thereby extending the half-life of a drug.

This compound emerges as a critical building block in this context. It provides a synthetically accessible amino acid scaffold functionalized with a trifluoromethyl group at the para position of the phenyl ring. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its seamless integration into standard peptide synthesis protocols and other synthetic methodologies. This guide will delve into the synthesis and utility of this important compound.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process: first, the synthesis of the unprotected amino acid, 4-(trifluoromethyl)-DL-phenylalanine, followed by the protection of the amino group with the Boc moiety.

Stage 1: Synthesis of 4-(trifluoromethyl)-DL-phenylalanine via the Erlenmeyer-Plöchl Reaction

A classic and reliable method for the synthesis of α-amino acids from aromatic aldehydes is the Erlenmeyer-Plöchl synthesis.[1][2][3] This reaction involves the condensation of an N-acylglycine (in this case, N-acetylglycine) with an aldehyde (4-(trifluoromethyl)benzaldehyde) to form an azlactone (an oxazolone derivative). Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid.

The causality behind this experimental choice lies in the ready availability of the starting materials and the robustness of the reaction. The key intermediate, the azlactone, is formed through the cyclization of N-acetylglycine, which then undergoes a Perkin-type condensation with the 4-(trifluoromethyl)benzaldehyde.[4]

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of 4-(Trifluoromethyl)phenyl-azlactone [4]

  • In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)benzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.5 eq).

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the reaction mixture to 100°C with stirring for 2 hours.

  • After cooling, the reaction mixture is poured into cold water to precipitate the crude azlactone.

  • The solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the purified 4-(4-(trifluoromethyl)benzylidene)-2-methyloxazol-5(4H)-one.

Experimental Protocol: Reduction and Hydrolysis to 4-(trifluoromethyl)-DL-phenylalanine

  • The purified azlactone (1.0 eq) is suspended in a suitable solvent such as a mixture of acetic acid and water.

  • A reducing agent, such as red phosphorus with hydriodic acid, or catalytic hydrogenation (e.g., H2 over Pd/C), is used to reduce the double bond.

  • Following reduction, the reaction mixture is heated under reflux with aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide bond and open the lactone ring.

  • After cooling, the pH is adjusted to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

  • The solid 4-(trifluoromethyl)-DL-phenylalanine is collected by filtration, washed with cold water, and dried.

Caption: Overall synthetic workflow for this compound.

Stage 2: N-Boc Protection of 4-(trifluoromethyl)-DL-phenylalanine

The protection of the amino group is a standard procedure in peptide chemistry. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[5]

Experimental Protocol: N-Boc Protection [5]

  • Dissolve 4-(trifluoromethyl)-DL-phenylalanine (1.0 eq) in a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.

  • Cool the solution in an ice bath and add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the pH with the addition of base.

  • Allow the reaction to stir at room temperature overnight.

  • Acidify the reaction mixture with a cold, dilute acid (e.g., citric acid or KHSO4) to pH 2-3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Analytical Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following table summarizes the key physicochemical properties and expected spectroscopic data.

PropertyValueSource
Molecular Formula C15H18F3NO4[1]
Molecular Weight 333.3 g/mol [1]
Appearance White solid[6]
CAS Number 167496-29-9[7]
Predicted Boiling Point 431.4 ± 45.0 °C[1]
Predicted Density 1.271 ± 0.06 g/cm³[1]
Predicted pKa 3.76 ± 0.10[6]

Spectroscopic Data (Predicted and based on analogous structures)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the α- and β-protons of the amino acid backbone (multiplets between 3.0 and 4.5 ppm), and the aromatic protons (doublets in the aromatic region, typically between 7.2 and 7.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the Boc group carbons (around 28 and 80 ppm), the α- and β-carbons of the amino acid, and the aromatic carbons, including the carbon attached to the trifluoromethyl group which will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and should exhibit a single resonance for the -CF3 group. Based on data for similar compounds, this signal is expected in the range of -60 to -70 ppm.[8][9]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the trifluoromethyl group make this compound a valuable building block in drug discovery. Its incorporation into peptide-based therapeutics can lead to enhanced metabolic stability and improved cell permeability.

While specific examples of marketed drugs containing this exact moiety are not readily found in publicly available literature, the broader class of trifluoromethylated compounds has seen significant success. For instance, the drug Aprepitant, an antiemetic, features a trifluoromethylphenyl group that is crucial for its activity. The principles guiding the use of the trifluoromethyl group in Aprepitant are directly applicable to the potential applications of this compound in designing novel therapeutic agents.

The strategic placement of the trifluoromethyl group on the phenylalanine scaffold can lead to:

  • Enhanced Metabolic Stability: The C-F bond's strength prevents enzymatic degradation at that position, prolonging the in vivo half-life of the parent molecule.

  • Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of the amino acid side chain, which can improve membrane permeability and oral bioavailability.

  • Modulation of Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

applications cluster_properties Properties of -CF3 Group cluster_compound This compound cluster_applications Therapeutic Advantages prop1 High Electronegativity compound Versatile Building Block app1 Enhanced Binding Affinity prop1->app1 prop2 Increased Lipophilicity app3 Increased Cell Permeability prop2->app3 prop3 Metabolic Stability app2 Improved Pharmacokinetics (e.g., longer half-life) prop3->app2

Caption: Relationship between the properties of the trifluoromethyl group and the therapeutic advantages of incorporating this compound into drug candidates.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its synthesis, achievable through well-established methodologies like the Erlenmeyer-Plöchl reaction followed by standard N-Boc protection, provides access to a versatile building block. The incorporation of the trifluoromethyl group offers a reliable strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of peptide and small molecule drug candidates. As the demand for more effective and durable therapeutics continues to grow, the strategic use of fluorinated amino acids such as this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • Zerbe, O., et al. (2020). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 74(10-11), 553-565.
  • Conway, P. A., Devine, K., & Paradisi, F. (2010). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Tetrahedron Letters, 51(4), 686-688.
  • Nagano, A., & Miller, S. J. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(4), 1547-1552.
  • Feeney, J., Birdsall, B., & Roberts, G. C. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(32), 7669-7675.
  • ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited (Page 93). Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Retrieved from [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

  • Huisman, G. W., Agard, N. J., Mijts, B., Vroom, J., & Zhang, X. (2018). Engineered phenylalanine ammonia lyase polypeptides. U.S. Patent No. 10,144,924 B2. Washington, DC: U.S.
  • Al-Azmi, A. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Journal of Chemistry, 2013, 1-19.
  • Bayer CropScience AG. (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • Shaik, A. B. (2022). A Heterogeneous approach to synthesis of azlactones. International Journal of Trend in Scientific Research and Development, 6(3), 1-5.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • ChemBuyersGuide.com, Inc. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 124). Retrieved from [Link]

  • Ajinomoto Co., Inc. (2009). Phenylalanine derivatives. U.S.
  • Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & medicinal chemistry, 24(18), 4387–4392.
  • Szewczuk, Z., & Gąsowska, B. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 24(8-9), e3091.
  • Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
  • Beilstein-Institut. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-139.
  • Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & medicinal chemistry, 24(18), 4387–4392.
  • Conway, P. A., Devine, K., & Paradisi, F. (2010). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Tetrahedron Letters, 51(4), 686-688.
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Kent, S. B. H. (n.d.). Experimental Procedures. The Royal Society of Chemistry.
  • PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. Retrieved from [Link]

  • Baria, B. (2020, November 11). Synthesis of amino acid by Erlenmeyer Azlactone Synthesis || Dr. Bharat Baria. YouTube. Retrieved from [Link]

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An In-Depth Technical Guide to N-Boc-4-(trifluoromethyl)-DL-phenylalanine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Modern Drug Discovery

In the landscape of peptide and small molecule drug development, the rational design of therapeutic candidates hinges on the ability to precisely modulate their biological properties. Non-canonical amino acids are cornerstone tools in this endeavor, offering functionalities beyond the 20 proteinogenic counterparts. Among these, N-Boc-4-(trifluoromethyl)-DL-phenylalanine stands out as a particularly strategic building block.

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, establish a comprehensive safety and handling framework, and explore its application in the synthesis of advanced peptides and pharmaceuticals. The central thesis of this guide is to explain not just how this reagent is used, but why its specific structural features—the acid-labile N-terminal Boc protecting group and the bio-potentiating 4-(trifluoromethyl)phenyl side chain—are critical for achieving enhanced metabolic stability, binding affinity, and overall therapeutic efficacy.[1]

Section 1: Chemical Identity and Physicochemical Properties

This compound is a derivative of the amino acid phenylalanine, engineered with two key modifications for synthetic utility and biological modulation. The tert-butyloxycarbonyl (Boc) group provides a temporary shield for the alpha-amino group, which can be selectively removed under acidic conditions, a fundamental step in Boc-based Solid-Phase Peptide Synthesis (SPPS).[2] The trifluoromethyl (CF₃) group on the phenyl ring is a bioisostere of a methyl group but with profoundly different electronic properties, making it a powerful tool for enhancing a drug candidate's profile.

The causality behind its utility is rooted in these features:

  • The Boc Group: Its steric bulk prevents unwanted side reactions at the N-terminus during peptide coupling. Its cleavage with moderate acids like trifluoroacetic acid (TFA) is a clean, efficient reaction that leaves most other protecting groups and the peptide-resin linkage intact, ensuring the fidelity of the growing peptide chain.[3]

  • The 4-(Trifluoromethyl)phenyl Group: This moiety is highly valued in medicinal chemistry. The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functionalities and influence molecular interactions.[1] Furthermore, its high lipophilicity can enhance cell membrane permeability, and the strength of the C-F bonds significantly increases metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes.[1]

Table 1: Physicochemical and Identity Data

PropertyValueSource(s)
Synonyms Boc-4-(trifluoromethyl)-DL-Phenylalanine[4]
CAS Number 167496-29-9[4]
Molecular Formula C₁₅H₁₈F₃NO₄[4]
Molecular Weight 333.30 g/mol
Appearance White to off-white solid/powder
Storage Conditions Store at 0-8 °C, dry, well-ventilated place[5]

Section 2: Material Safety Data Sheet (MSDS) - A Risk Assessment Framework

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust safety protocol can be constructed by analyzing data from structurally related compounds, such as other Boc-protected amino acids and fluorinated phenylalanines. The primary hazards are associated with irritation.

Hazard Identification: Based on analogous compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory tract irritation.[6]

  • GHS Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

First-Aid Measures: Standard laboratory first-aid protocols are applicable.[7][8]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

Handling, Storage, and Personal Protective Equipment (PPE): Safe laboratory practice is paramount.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA or EN166 standards.[9]

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber) and inspect them before use.

    • Body Protection: A standard laboratory coat is required.

  • Storage: Keep the container tightly sealed and store in a cool (0-8 °C), dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5][7]

The following diagram outlines a self-validating workflow for handling this reagent, ensuring safety at each step.

cluster_prep Preparation & Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep Don PPE: Lab Coat, Gloves, Goggles hood Work in Fume Hood prep->hood weigh Weigh Material hood->weigh dissolve Dissolve Reagent weigh->dissolve Transfer to Reaction reaction Perform Synthesis dissolve->reaction quench Workup/Quench reaction->quench decontaminate Decontaminate Glassware quench->decontaminate Post-Reaction dispose Dispose of Waste (Follow Local Regulations) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe spill Spill handle_spill Contain & Clean Spill (Use Absorbent) spill->handle_spill exposure Personal Exposure handle_exposure Execute First Aid (Flush, Wash) exposure->handle_exposure

Caption: A workflow for the safe handling of this compound.

Section 3: Applications in Drug Discovery and Peptide Synthesis

The primary application of this reagent is as a building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation into a peptide sequence is a strategic decision aimed at improving the drug-like properties of the final molecule.

Protocol: Incorporation via Boc-SPPS

This protocol describes a standard, self-validating cycle for coupling this compound to a growing peptide chain anchored on a solid support (e.g., Merrifield or MBHA resin).[3]

Materials:

  • Peptide-resin (with a free N-terminal amine)

  • This compound (3-5 equivalents)

  • Coupling Reagent: e.g., HBTU (0.95 eq. relative to amino acid) or DCC (1 eq.)

  • Base: N,N-Diisopropylethylamine (DIEA) (2-3 eq.)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Washing Solvents: DCM, Isopropanol (IPA)

Methodology:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 20-30 minutes.

    • Rationale: Proper swelling of the polystyrene-based resin is critical to ensure that all reactive sites are accessible to reagents.

  • Boc Deprotection:

    • Remove the N-terminal Boc group from the resin-bound peptide by treating it with 50% TFA in DCM for 20-30 minutes.[3]

    • Wash the resin thoroughly with DCM (2x) and IPA (2x) to remove residual acid and byproducts.

    • Rationale: This step exposes the free amine of the N-terminal amino acid, making it nucleophilic and ready for coupling with the next activated amino acid.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, pre-activate this compound (3-5 eq.) with a coupling reagent like HBTU in a minimal amount of DMF.

    • Add the activated amino acid solution to the peptide-resin.

    • Immediately add DIEA to neutralize the resin (which is in its TFA salt form) and catalyze the coupling.[10]

    • Agitate the mixture for 1-4 hours at room temperature.

    • Rationale: The carboxylic acid of the incoming amino acid is converted into a highly reactive ester by the coupling reagent, facilitating rapid amide bond formation. Using an excess of the activated amino acid drives the reaction to completion (>99%).

  • Monitoring and Washing:

    • Monitor the reaction for completion using the Kaiser test. A negative result (beads remain yellow) indicates the absence of free primary amines and a complete coupling reaction.[2]

    • Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents.

    • Rationale: This is a self-validating step. A positive Kaiser test would necessitate a second coupling to ensure sequence integrity. Thorough washing is essential to prevent side reactions in subsequent cycles.

  • Cycle Repetition:

    • The resin is now ready for the next cycle, starting again with Step 2 (Boc Deprotection).

The following diagram visualizes this synthetic cycle.

Start Start: Peptide-Resin-NH-Boc Deprotection 1. Deprotection (50% TFA/DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Coupling 3. Coupling Activate & Add: Boc-AA-CF3, HBTU, DIEA Wash1->Coupling Kaiser 4. Monitor (Kaiser Test) Coupling->Kaiser Wash2 5. Wash (DMF, DCM) Kaiser->Wash2 Negative Recouple Recouple Kaiser->Recouple Positive End End: Peptide-Resin-NH-CO-AA-CF3 Wash2->End End->Deprotection Continue for next cycle Recouple->Coupling

Caption: The Boc-SPPS cycle for incorporating this compound.

Section 4: Quality Control and Characterization

Confirming the identity, purity, and successful incorporation of this compound is essential. Standard analytical techniques are employed for this purpose.

Table 2: Typical Analytical Data for Characterization

MethodExpected Results
¹H NMR Aromatic Region: Two doublets between ~7.4-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. Alpha-Proton: A multiplet around ~4.3-4.6 ppm. Beta-Protons: Two multiplets (diastereotopic) around ~3.0-3.3 ppm. tert-Butyl Protons: A large singlet at ~1.4 ppm (integrating to 9H).
¹³C NMR Carbonyls: Two signals, one for the Boc group (~155 ppm) and one for the carboxylic acid (~175 ppm). Aromatic Carbons: Signals between ~125-140 ppm, including a quartet for the carbon attached to the CF₃ group (due to C-F coupling). CF₃ Carbon: A quartet signal around ~124 ppm. tert-Butyl Carbon: Signals around 80 ppm (quaternary) and 28 ppm (methyls).
¹⁹F NMR A single sharp signal, as all three fluorine atoms are equivalent.
Mass Spectrometry (ESI-) Expected [M-H]⁻ ion at m/z ≈ 332.1.
HPLC A single major peak on a reverse-phase column (e.g., C18) indicates high purity. The retention time will be longer than its non-fluorinated analog due to increased lipophilicity.

Conclusion

This compound is more than a mere reagent; it is a sophisticated molecular tool for rational drug design. Its N-Boc group provides seamless integration into established SPPS workflows, while its trifluoromethyl-functionalized side chain offers a proven strategy for enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1] By understanding the chemical principles behind its structure, adhering to rigorous safety protocols during its handling, and applying validated synthetic methods for its incorporation, researchers can fully leverage this powerful building block to accelerate the development of next-generation therapies.

References

commercial availability of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Introduction: A Strategic Building Block for Modern Drug Discovery

This compound is a non-proteinogenic amino acid derivative that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its structure combines two key features that impart significant advantages in the design of novel therapeutics: the tert-butoxycarbonyl (Boc) protecting group and the para-trifluoromethylphenyl side chain.

The Boc group provides a robust, acid-labile protecting moiety for the amine, enabling its seamless integration into standard peptide synthesis workflows and multi-step organic syntheses. More strategically, the trifluoromethyl (CF₃) group serves as a powerful modulator of physicochemical properties. Its high electronegativity, metabolic stability, and lipophilicity can profoundly influence a drug candidate's binding affinity, membrane permeability, and resistance to metabolic degradation. This guide provides a comprehensive technical overview of its commercial availability, synthesis, applications, and handling for professionals in the field.

Physicochemical Characteristics and Specifications

This compound is typically supplied as a white to off-white solid.[1] Ensuring the quality of this starting material is paramount for reproducible research. Key specifications from commercial suppliers are summarized below.

PropertyValueSource
CAS Number 118855-32-8N/A
Molecular Formula C₁₅H₁₈F₃NO₄Derived
Molecular Weight 333.30 g/mol Derived
Appearance White solid[1]
Boiling Point 431.4 ± 45.0 °C (Predicted)[1]
Density 1.271 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.76 ± 0.10 (Predicted)[1]
Storage Temperature 0-8 °C[1]
Typical Purity ≥97% (often verified by HPLC)Supplier Data

Commercial Availability and Sourcing

This reagent is readily available from a wide range of chemical suppliers specializing in building blocks for research and development. It is typically sold in quantities ranging from grams to kilograms, accommodating both small-scale laboratory research and larger-scale developmental projects.

Representative Commercial Suppliers:

SupplierTypical Purity OfferedNotes
Sigma-Aldrich (Merck)≥97%Part of a broad portfolio of amino acid derivatives.
Thermo Fisher Scientific≥95%Often available under the Acros Organics or Alfa Aesar brands.[2]
SynQuest LaboratoriesCustom purity availableSpecializes in fluorinated organic and biochemical compounds.[3]
Chem-Impex≥99% (HPLC)Strong focus on building blocks for peptide synthesis and medicinal chemistry.
ChemicalBookVaries by listerPlatform that lists various international suppliers.[1][4]

Procurement Best Practices:

  • Verify Purity: Always request a lot-specific Certificate of Analysis (CoA) to confirm purity, typically determined by HPLC and/or NMR spectroscopy.

  • Specify Stereochemistry: While this guide focuses on the DL-racemic mixture, enantiomerically pure L- and D-forms are also commercially available for stereospecific applications. Ensure you are ordering the correct isomer for your needs.

  • Supplier Validation: For cGMP or other regulated development pathways, ensure the supplier can provide necessary documentation and support for quality assurance and regulatory filings.

Synthetic Rationale and Quality Control

Understanding the synthesis of this compound is crucial for anticipating potential impurities. The most common and direct method involves the protection of the amino group of the parent amino acid, 4-(trifluoromethyl)-DL-phenylalanine.

The core of this process is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction forms a stable carbamate, effectively "capping" the nucleophilic amine and preventing it from participating in subsequent reactions, such as peptide bond formation, until it is intentionally removed with a strong acid like trifluoroacetic acid (TFA).

G cluster_workflow General Synthetic Workflow: Boc Protection Start 4-(Trifluoromethyl)-DL-phenylalanine (Starting Material) Process Reaction in an appropriate solvent (e.g., Dioxane/Water, THF) Start->Process Reagent Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., NaHCO₃, TEA) Reagent->Process Product This compound (Crude Product) Process->Product Purification Workup & Purification (e.g., Extraction, Crystallization) Product->Purification Final Final Product (>97% Purity) Purification->Final

A generalized workflow for the synthesis of this compound.

Quality Control (QC): Reputable suppliers will use techniques such as ¹H NMR, ¹⁹F NMR, and HPLC to confirm the structure and assess the purity of the final product. The presence of a sharp singlet for the nine protons of the Boc group in the ¹H NMR and a singlet for the CF₃ group in the ¹⁹F NMR are key spectroscopic signatures.

Key Applications in Drug Development and Research

The unique properties conferred by the trifluoromethyl group make this compound a high-value tool for lead optimization and chemical biology.

  • Peptide and Peptidomimetic Synthesis: As a non-natural amino acid, it is incorporated into peptide sequences to enhance metabolic stability. The C-F bond is exceptionally strong and the CF₃ group can shield adjacent peptide bonds from enzymatic cleavage by proteases.[5] This leads to a longer in vivo half-life, a critical attribute for peptide-based drugs.

  • Medicinal Chemistry Building Block: The trifluoromethyl group is a well-established bioisostere for groups like isopropyl or even phenyl itself. Its electron-withdrawing nature alters the electronics of the phenyl ring, which can modulate binding interactions (e.g., cation-π) with target proteins. Increased lipophilicity can also improve cell membrane permeability and oral bioavailability. Reviews on fluorinated amino acids consistently highlight their growing importance in approved pharmaceuticals.

  • ¹⁹F NMR Probe: The fluorine atoms provide a sensitive and specific NMR handle. Incorporating this amino acid into a peptide or small molecule allows researchers to use ¹⁹F NMR spectroscopy to study binding events, conformational changes, and interactions with biological targets without interference from the complex background signals present in ¹H NMR.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the 4-trifluoromethyl isomer should always be consulted, the SDS for the closely related N-Boc-2-(trifluoromethyl)-L-phenylalanine provides authoritative guidance on handling.[3] It is classified as an irritant.

Hazard Summary and Recommended PPE:

Hazard ClassGHS StatementRecommended Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritationProtective gloves (e.g., nitrile), lab coat.[3]
Eye Irritation H319: Causes serious eye irritationChemical safety goggles or face shield.[3]
Respiratory Irritation H335: May cause respiratory irritationUse only in a well-ventilated area or chemical fume hood.[3]

Handling and First Aid:

  • Handling: Avoid breathing dust.[3] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[3] Standard good laboratory hygiene should be practiced.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

  • Skin Contact: Wash off with plenty of soap and water.[3]

  • Inhalation: Remove person to fresh air.[3]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7][8] The recommended storage temperature is refrigerated at 0-8 °C to ensure long-term stability.[1]

Conclusion

This compound is a commercially accessible and strategically valuable building block for scientific research and drug development. Its utility is rooted in the predictable chemistry of the Boc protecting group and the powerful, property-modulating effects of the trifluoromethyl substituent. By understanding its sourcing, synthesis, and handling requirements, researchers can effectively leverage this compound to engineer next-generation peptides and small molecules with enhanced therapeutic profiles.

References

  • Burke, T. R., et al. (1993). Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and N-boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Tetrahedron Letters.
  • Garvey, J. F., et al. (1991). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. The Journal of Organic Chemistry.
  • 4-(Trifluoromethyl)-L-phenylalanine. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Boc-D-phenylalanine. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • MSDS - Safety Data Sheet: Boc-Phe(3-Me)-OH. (n.d.). AAPPTec. Available from: [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 919–958.
  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-4-(trifluoromethyl)-DL-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids is a powerful strategy in modern peptide science and drug discovery, enabling the fine-tuning of pharmacological properties. N-Boc-4-(trifluoromethyl)-DL-phenylalanine is a key building block in this arena, offering the unique physicochemical characteristics of the trifluoromethyl (CF₃) group. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the effective use of this compound in both solid-phase and solution-phase peptide synthesis. We delve into the rationale behind its use, address common synthetic challenges, and provide validated methodologies for its successful incorporation, deprotection, and final peptide characterization.

Introduction: The Rationale for Trifluoromethylation in Peptide Design

The strategic substitution of hydrogen with fluorine has become a cornerstone of medicinal chemistry.[1] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly enhance a peptide's therapeutic potential.[2] When incorporated into the phenylalanine side chain, the CF₃ group acts as a bioisostere for alkyl groups like isopropyl, but with significantly different electronic properties.[3][4]

Key advantages conferred by the 4-(trifluoromethyl)-phenylalanine residue include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes such as cytochrome P450.[2] Placing this group at the para-position of the phenyl ring can shield the peptide backbone from enzymatic cleavage, thereby increasing its in-vivo half-life.[5]

  • Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a peptide's ability to cross cellular membranes and enhance its absorption and distribution.[2]

  • Modulation of Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electronic distribution of the phenyl ring.[5][6] This can modulate key interactions with biological targets, such as hydrogen bonding and electrostatic interactions, potentially leading to increased binding affinity and selectivity.[2][7]

  • Conformational Influence: The steric bulk and unique electronic properties of the trifluoromethyl group can influence the peptide's secondary structure.[3][6] This provides a tool for rationally engineering peptide conformations to favor bioactive states or disrupt aggregation pathways.[8]

Furthermore, the use of the DL-racemic mixture introduces diastereomeric diversity into the final peptide library.[9] This can be a strategic advantage in early-stage drug discovery, allowing for the exploration of a broader conformational space and potentially identifying stereoisomers with distinct biological activities.

Core Principles and Synthetic Challenges

The incorporation of this compound presents specific challenges that must be addressed for successful synthesis. The primary difficulty arises from the strong electron-withdrawing effect of the CF₃ group, which deactivates the phenyl ring and can influence the reactivity of the amino acid itself.

A significant challenge is the coupling of the subsequent amino acid onto the nitrogen of the 4-(trifluoromethyl)-phenylalanine residue.[10] The electron-withdrawing CF₃ group reduces the nucleophilicity of this nitrogen, making peptide bond formation more difficult than with standard amino acids.[11] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles.

Experimental Protocols

These protocols are designed as a robust starting point. Researchers should perform small-scale test reactions to optimize conditions for their specific peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

Solid-phase synthesis is the preferred method for constructing most peptides. The Boc/Bzl strategy utilizes an acid-labile Boc group for temporary Nα-protection and stronger acid for final cleavage from the resin.[12][13]

Workflow for SPPS Incorporation:

cluster_0 SPPS Cycle for N-Boc-4-(CF3)-DL-Phe Resin Resin with N-terminal amine Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling: N-Boc-4-(CF3)-DL-Phe + HATU/DIPEA Neutralization->Coupling Washing Washing Steps (DMF, DCM) Coupling->Washing NextCycle Repeat Cycle for Next Amino Acid Washing->NextCycle Continue sequence

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Materials:

  • Resin: MBHA or PAM resin appropriate for Boc chemistry.

  • Amino Acid: this compound.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide Synthesis Grade).[14]

  • Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in DCM.[12]

  • Neutralization Base: 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.[15]

  • Coupling Reagents: See Table 1. HATU is highly recommended.

  • Final Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with scavengers (e.g., p-cresol, p-thiocresol). CAUTION: HF is extremely hazardous and requires specialized equipment and training.

Protocol Steps:

  • Resin Preparation: Swell the resin in DCM for 30 minutes in a suitable SPPS reaction vessel.[13]

  • Nα-Boc Deprotection: Remove the Boc group from the resin-bound peptide by treating with 25-50% TFA in DCM for 1 x 2 min and 1 x 20-30 min.[9][15]

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x) to remove TFA and byproducts.

  • Neutralization: Neutralize the resulting TFA salt by treating the resin with 10% DIPEA in DMF for 2 x 2 min. Wash again with DMF (3x).[15]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 eq.), and DIPEA (6-8 eq.) in DMF.[10][16]

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction: Use a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, a second coupling may be required.

  • Washing: After complete coupling (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence. Note that coupling onto the 4-(trifluoromethyl)-phenylalanine residue is often the most challenging step and may require extended coupling times or a switch to a more potent coupling reagent.[10]

  • Final Cleavage: After the sequence is complete, dry the peptide-resin under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF at 0°C for 1-2 hours.

  • Workup and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC (RP-HPLC).[17]

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is valuable for shorter peptides or for synthesizing specific peptide fragments.[18] The process involves a cycle of coupling and deprotection steps in a homogenous solution.[9]

Workflow for Solution-Phase Synthesis:

cluster_1 Solution-Phase Dipeptide Synthesis AA1 N-Boc-4-(CF3)-DL-Phe Activation Activation (DIC/HOBt or HATU) AA1->Activation AA2 C-protected Amino Acid (e.g., H-Leu-OtBu) Coupling Peptide Bond Formation AA2->Coupling Activation->Coupling Workup1 Aqueous Workup & Purification Coupling->Workup1 Dipeptide Protected Dipeptide Workup1->Dipeptide Deprotection N-Boc Deprotection (TFA/DCM) Dipeptide->Deprotection Workup2 Solvent Removal Deprotection->Workup2 FinalDipeptide Deprotected Dipeptide (TFA Salt) Workup2->FinalDipeptide

Caption: Workflow for a solution-phase dipeptide synthesis.

Materials:

  • Amino Acids: this compound and an N-terminally free, C-terminally protected amino acid (e.g., H-Gly-OMe).

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), N,N-Dimethylformamide (DMF).

  • Coupling Reagents: Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt), or HATU with DIPEA.[19][20]

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[9]

  • Reagents for Workup: Saturated sodium bicarbonate (NaHCO₃) solution, 1M HCl solution, brine, anhydrous magnesium sulfate (MgSO₄).

Protocol Steps (Example: Synthesis of Boc-Phe(4-CF₃)-Gly-OMe):

  • Coupling Reaction:

    • Dissolve this compound (1.0 eq.) and H-Gly-OMe·HCl (1.0 eq.) in DCM/DMF.

    • Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt.

    • Cool the solution to 0°C.

    • Add HOBt (1.1 eq.) followed by DIC (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter off the diisopropylurea byproduct.

    • Dilute the filtrate with EtOAc.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude protected dipeptide by flash column chromatography.

  • Nα-Boc Deprotection:

    • Dissolve the purified, protected dipeptide in DCM.

    • Add an equal volume of TFA (creating a 50% TFA/DCM solution).[9]

    • Stir at room temperature for 30-60 minutes, monitoring by TLC.

    • Once complete, remove the solvent and excess TFA under reduced pressure to yield the dipeptide TFA salt. This can be used in the next coupling step after neutralization.[9]

Data Presentation: Choosing the Right Coupling Reagent

The choice of coupling reagent is critical for overcoming the reduced nucleophilicity of the 4-(trifluoromethyl)-phenylalanine nitrogen. High-potency uronium/aminium salt-based reagents are strongly recommended over standard carbodiimides for difficult couplings.[10]

Coupling ReagentClassRelative PotencyKey Advantages & Considerations
HATU Uronium/Aminium Salt+++++"Gold standard" for difficult couplings; high reactivity and low racemization. Recommended for coupling onto the CF₃-Phe residue.[10]
HCTU Uronium/Aminium Salt++++Highly effective alternative to HATU, often more soluble.[10]
PyBOP Phosphonium Salt++++Very effective, particularly for sterically hindered amino acids.[10]
DIC/HOBt Carbodiimide++Standard, cost-effective choice for less demanding couplings. May require double coupling or longer reaction times for CF₃-Phe.[20]

Troubleshooting Common Issues

SymptomPotential CauseRecommended Solution(s)
Incomplete Coupling (Positive Kaiser test after coupling)1. Steric hindrance or electronic deactivation by the CF₃ group. 2. Insufficient reagent equivalents or reaction time.1. Switch to a more potent coupling reagent like HATU.[10] 2. Perform a second coupling (double coupling) on the same cycle. 3. Increase the reaction time to 4-6 hours or perform overnight.
Low Peptide Yield after Cleavage 1. Incomplete couplings throughout the synthesis. 2. Aggregation of the peptide on the resin.1. Re-evaluate and optimize the coupling protocol for each step. 2. Consider incorporating pseudo-prolines or other disruption techniques if aggregation is suspected.[13]
Difficult Purification (Broad or co-eluting peaks in HPLC)1. Presence of deletion sequences from incomplete couplings. 2. Formation of diastereomers due to the DL-racemic input. 3. High hydrophobicity of the final peptide.1. Optimize synthesis to improve crude purity. 2. Use a shallower gradient during RP-HPLC to improve the separation of the two diastereomers.[21] 3. Use a less hydrophobic column (e.g., C8 or C4) or add a stronger organic solvent like isopropanol to the mobile phase.[21]

Characterization of the Final Peptide

A multi-faceted analytical approach is required to confirm the identity, purity, and structure of the final peptide.

  • Purity and Diastereomer Separation (RP-HPLC): This is the primary tool for assessing purity and separating the two diastereomers that result from using the DL-amino acid.[9][22]

  • Identity Confirmation (Mass Spectrometry): ESI-MS or MALDI-MS should be used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.[23]

  • Structural Confirmation (NMR Spectroscopy): For detailed structural analysis, ¹H NMR can confirm the peptide sequence. Critically, ¹⁹F NMR provides a highly sensitive probe for the local environment of the trifluoromethyl group, offering unique insights into peptide conformation and interactions.[16]

  • Secondary Structure (Circular Dichroism): CD spectroscopy in the far-UV region can be used to estimate the overall secondary structure content (α-helix, β-sheet) and assess the conformational impact of the CF₃-Phe incorporation.[16]

Conclusion

This compound is an invaluable building block for creating peptides with enhanced pharmacological profiles. While its incorporation requires careful consideration of reaction conditions, particularly the choice of coupling reagent, the protocols and strategies outlined in this guide provide a robust framework for success. By leveraging high-potency coupling agents and appropriate analytical techniques, researchers can effectively harness the power of trifluoromethylation to advance the frontiers of peptide-based therapeutics.

References

  • Advancements in Peptide Synthesis with Fluorinated Amino Acids. Ningbo Inno Pharmchem Co.,Ltd.
  • Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylated Amino Acid Incorpor
  • Buer, B.C., et al. (2018). Fluorinated peptide biomaterials. Peptide Science. [Link]

  • Micklitsch, C.M., et al. (2019). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification. Preprints.org. [Link]

  • Wang, Z., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH. Benchchem.
  • Validating the Conformation of Peptides Containing 4-Fluorophenylalanine: A Compar
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Technical Support Center: Impact of the Trifluoromethyl Group on Peptide Secondary Structure. Benchchem.
  • Methods and protocols of modern solid phase peptide synthesis. Int J Pept Res Ther. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Technical Support Center: Purification Strategies for Peptides Containing 4-Fluorophenylalanine. Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry. Benchchem.
  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]

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Application Note: Strategic Incorporation of N-Boc-4-(trifluoromethyl)-DL-phenylalanine for the Development of Enhanced Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery, enabling the fine-tuning of therapeutic properties.[1] This guide provides a comprehensive framework for the successful integration of N-Boc-4-(trifluoromethyl)-DL-phenylalanine into bioactive peptides using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, detailing its profound effects on peptide stability, conformation, and bioactivity.[2] This document offers detailed, field-proven protocols for synthesis, purification, and characterization, designed for researchers, scientists, and drug development professionals seeking to leverage the unique benefits of fluorination in peptide engineering.[3]

Introduction: The Rationale for Fluorination in Peptide Design

The substitution of canonical amino acids with fluorinated counterparts, such as 4-(trifluoromethyl)-phenylalanine, has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[4][5] The trifluoromethyl (CF3) group, in particular, imparts a unique combination of properties including high electronegativity, steric bulk, and lipophilicity.[2][6] These characteristics can profoundly influence peptide structure and function in several ways:

  • Enhanced Metabolic Stability: The exceptional strength of the C-F bond can shield adjacent peptide bonds from enzymatic cleavage by proteases, significantly extending the in vivo half-life of the peptide.[2][7]

  • Modulation of Bioactivity: The electron-withdrawing nature of the CF3 group can alter the electronic distribution of the phenyl ring, influencing key non-covalent interactions such as cation-π, hydrogen bonding, and hydrophobic interactions within the target receptor's binding pocket.[8][9] This can lead to enhanced binding affinity and potency.

  • Conformational Control: The steric and electronic effects of the trifluoromethyl group can influence the secondary structure of the peptide, promoting specific conformations that may be more favorable for receptor binding.[2][9]

Physicochemical Properties and Key Considerations

Before embarking on the synthesis, it is crucial to understand the properties of this compound and how they impact the synthetic strategy.

PropertyValue/DescriptionSignificance in Peptide Synthesis
Molecular Formula C15H18F3NO4Essential for calculating molecular weight and for mass spectrometry analysis.[10]
Molecular Weight 333.31 g/mol Used for accurate reagent measurement and mass verification of the final peptide.[10]
Appearance White to off-white solidA visual quality control check.[11]
Storage Conditions 0-8 °CNecessary to maintain the stability and reactivity of the amino acid derivative.[11]
pKa ~3.76 (Predicted)The acidity of the carboxylic acid can influence coupling efficiency.[11]
Protecting Group Boc (tert-butyloxycarbonyl)An acid-labile protecting group for the N-terminus, not suitable for Fmoc-based SPPS without modification. This protocol will assume a Boc-based synthesis strategy.

Note on Chirality: The use of a DL-racemic mixture will result in the synthesis of a diastereomeric mixture of peptides. For applications requiring a specific stereoisomer, the use of enantiomerically pure N-Boc-4-(trifluoromethyl)-L-phenylalanine or N-Boc-4-(trifluoromethyl)-D-phenylalanine is required.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the comprehensive workflow for the synthesis and characterization of a peptide incorporating this compound.

Peptide Synthesis Workflow Workflow for Synthesis and Characterization cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Characterization Resin_Swelling 1. Resin Swelling Boc_Deprotection 2. Boc Deprotection Resin_Swelling->Boc_Deprotection Prepare resin Amino_Acid_Coupling 3. Amino Acid Coupling Boc_Deprotection->Amino_Acid_Coupling Expose N-terminus Capping 4. Capping (Optional) Amino_Acid_Coupling->Capping Elongate chain Final_Deprotection 5. Final N-terminal Deprotection Amino_Acid_Coupling->Final_Deprotection Final amino acid added Capping->Boc_Deprotection Block unreacted sites (for next cycle) Cleavage 6. Cleavage from Resin Final_Deprotection->Cleavage Synthesized peptide on resin Precipitation 7. Peptide Precipitation Cleavage->Precipitation Crude peptide solution Purification 8. RP-HPLC Purification Precipitation->Purification Crude peptide solid Characterization 9. Mass Spectrometry Purification->Characterization Purified peptide fractions Purity_Analysis 10. Analytical HPLC Characterization->Purity_Analysis Confirm mass Peptide_Interactions Impact of CF3 Group on Peptide-Receptor Interactions cluster_peptide Peptide Side Chain cluster_receptor Receptor Binding Pocket CF3_Group 4-(Trifluoromethyl)-phenylalanine Hydrophobic_Pocket Hydrophobic Pocket CF3_Group->Hydrophobic_Pocket Enhanced Hydrophobic Interactions (Increased Lipophilicity) Cationic_Residue Cationic Residue (e.g., Arg, Lys) CF3_Group->Cationic_Residue Favorable Cation-π Interactions (Electron-withdrawing effect) H_Bond_Donor Hydrogen Bond Donor/Acceptor CF3_Group->H_Bond_Donor Modulated Hydrogen Bonding (Altered ring electronics)

Caption: Potential molecular interactions influenced by the CF3 group.

Conclusion

The incorporation of this compound is a robust strategy for enhancing the therapeutic potential of bioactive peptides. By leveraging its unique physicochemical properties, researchers can systematically improve metabolic stability, modulate receptor binding, and control peptide conformation. [2][4]The protocols and insights provided in this guide offer a practical framework for the successful synthesis, purification, and characterization of these modified peptides, paving the way for the development of next-generation peptide-based therapeutics.

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved from [Link]

  • Unknown Author. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Retrieved from [Link]

  • Unknown Author. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • Rezaei, M., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. PubMed Central. Retrieved from [Link]

  • Unknown Author. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The combination of HPLC and tandem mass spectrometry allows the.... Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Incorporation of 4-Fluorophenylalanine into a Peptide Chain.
  • Unknown Author. (2025, August 7). Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Impact of the Trifluoromethyl Group on Peptide Secondary Structure.
  • Unknown Author. (2025, November 24). Understanding HPLC and Mass Spectrometry Testing in Peptide Quality Control. Retrieved from [Link]

  • NIH. (n.d.). Fluorinated peptide biomaterials. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 6). Fluorine-containing macrocyclic peptides and peptidomimetics. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Benchchem. (n.d.). The Evolving Landscape of Peptide Therapeutics: Unlocking Biological Activity with 4-Fluoro-Phenylalanine.
  • NIH. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link]

  • PubMed Central. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • SciSpace. (n.d.). Protecting group free radical C–H trifluoromethylation of peptides. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Retrieved from [Link]

  • Google Sites. (n.d.). Marsh Lab - Fluorinated Peptides.
  • MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]

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Application Notes & Protocols: N-Boc-4-(trifluoromethyl)-DL-phenylalanine as a Strategic Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated moieties into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. N-Boc-4-(trifluoromethyl)-DL-phenylalanine is a non-canonical amino acid building block that has garnered significant interest for its potential to enhance therapeutic candidates. The presence of the trifluoromethyl (CF3) group on the phenyl ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides an in-depth exploration of this versatile reagent, detailing its strategic advantages in drug design, comprehensive protocols for its application in peptide synthesis, methods for essential chiral resolution, and subsequent N-Boc deprotection.

The Strategic Advantage of the 4-(Trifluoromethyl)phenyl Moiety in Drug Design

The introduction of a trifluoromethyl group into a drug candidate is a well-established strategy to optimize its pharmacokinetic and pharmacodynamic profile.[4] Unlike a simple methyl group, the CF3 group imparts a unique combination of steric and electronic properties.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[1][5] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[6] By replacing a hydrogen or a metabolically labile methyl group with a CF3 group, chemists can block metabolic hotspots, thereby increasing the half-life and bioavailability of a drug candidate.[1][5]

  • Modulation of Lipophilicity: The CF3 group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier.[3][6][7] This is critical for drugs targeting intracellular or central nervous system targets. The increased lipophilicity can also improve binding affinity by promoting hydrophobic interactions within the target's binding pocket.

  • Electronic Effects and Binding Affinity: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6][8][9] When attached to an aromatic ring, it lowers the pKa of nearby acidic or basic functional groups, which can alter ionization states and optimize interactions with biological targets like enzymes or receptors.[3][7] This electronic modulation can be pivotal for fine-tuning the binding selectivity and potency of a therapeutic agent.[1][5]

  • Bioisosteric Replacement: The CF3 group can serve as a bioisostere for other atoms or groups, such as chlorine or a methyl group.[1][9] This allows for structural modifications that can improve a compound's properties while maintaining its overall shape and ability to interact with its biological target.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
Molecular Formula C15H18F3NO4[10]
Molecular Weight 333.30 g/mol N/A
Appearance White to off-white solid/powder[11][12]
Melting Point 85 - 88 °C[12]
Boiling Point ~431.4 °C (Predicted)[11]
pKa ~3.76 (Predicted)[11]
Storage Store at 0-8 °C[11]

Core Applications & Methodologies

As a racemic mixture, the primary application of this compound involves three key stages: incorporation into a peptide sequence, resolution of the resulting diastereomers (or prior resolution of the amino acid), and deprotection of the Boc group for further chain elongation.

Protocol: Peptide Coupling

This protocol describes a standard method for coupling this compound to a resin-bound amino acid using HBTU as the coupling reagent. This creates a mixture of diastereomeric dipeptides on the resin, which can be cleaved and resolved in a subsequent step.

Causality: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization by rapidly converting the carboxylic acid into an activated HOBt ester. Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize the protonated amine on the resin and to facilitate the activation and coupling steps. A slight excess of the amino acid and coupling reagents is used to drive the reaction to completion.[13]

Workflow Diagram: Peptide Coupling

G cluster_prep Preparation cluster_reaction Reaction Steps Resin Resin-NH-AA1 Deprotection 1. Boc Deprotection (TFA in DCM) Resin->Deprotection BocAA N-Boc-4-(CF3)-DL-Phe Activation 3. Pre-activation of N-Boc-4-(CF3)-DL-Phe BocAA->Activation Reagents HBTU, DIEA, DMF Reagents->Activation Neutralization 2. Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling 4. Coupling Reaction Neutralization->Coupling Activation->Coupling Product Resin-NH-AA1-(D/L)-4-(CF3)Phe-Boc Coupling->Product caption Workflow for peptide coupling.

Caption: Workflow for coupling this compound.

Step-by-Step Protocol:

  • Resin Swelling: Swell the amino-functionalized resin (e.g., Rink Amide resin with the first amino acid already attached and deprotected) in N,N-Dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.

  • Prepare Amino Acid Solution: In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF.

  • Activation: Add DIEA (6 eq.) to the amino acid solution and vortex for 1-2 minutes. This is the pre-activation step.

  • Coupling: Drain the DMF from the swollen resin. Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the reaction is complete. If the test is positive (beads turn blue), the coupling should be repeated.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol: Chiral Resolution of Enantiomers

Since the starting material is a DL-racemate, separating the enantiomers is critical for developing stereospecific therapeutics. While the amino acid itself can be resolved, it is often practical to synthesize the diastereomeric peptides (as described above) and then separate them using reverse-phase HPLC, as the diastereomers have different physical properties. An alternative, more direct approach is to use analytical or preparative HPLC with a Chiral Stationary Phase (CSP).[14][15]

Causality: Chiral stationary phases create a chiral environment within the HPLC column.[14] As the racemic mixture passes through, the two enantiomers form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation.[16] Crown-ether based CSPs are particularly effective for the separation of amino acid enantiomers.[15]

Workflow Diagram: Chiral Resolution

G Input DL-Mixture (e.g., N-Boc-4-(CF3)-DL-Phe) Injector Injector Input->Injector Pump HPLC Pump (Mobile Phase) Pump->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Detector UV/MS Detector Column->Detector Output Chromatogram Detector->Output Fractionation Fraction Collector Detector->Fractionation L_Enantiomer L-Enantiomer Fractionation->L_Enantiomer D_Enantiomer D-Enantiomer Fractionation->D_Enantiomer caption Workflow for chiral resolution by HPLC.

Caption: Workflow for chiral resolution of enantiomers using HPLC.

Step-by-Step Protocol (Analytical Method):

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase or a compatible solvent (e.g., Methanol/Water mixture).

  • Instrumentation: Use an HPLC system equipped with a chiral column (e.g., a crown-ether based ChiroSil® column or similar).

  • Mobile Phase: A typical mobile phase for this type of separation could be a mixture of Methanol and water with an acidic modifier like perchloric acid or formic acid (e.g., 80:20 MeOH:H2O with 5 mM HClO4).[15] The optimal conditions must be determined experimentally.

  • Analysis: Inject 5-10 µL of the sample solution. Run the analysis at a constant flow rate (e.g., 1.0 mL/min).

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Confirmation: The two enantiomers should appear as two distinct, well-resolved peaks. The identity can be confirmed by comparing retention times with pure L- or D-standards, if available. For preparative scale work, the conditions are scaled up to isolate the separated enantiomers.

Protocol: N-Boc Group Deprotection

After successful coupling, the N-terminal Boc group must be removed to allow for the next amino acid to be added to the peptide chain. This is typically achieved under moderately acidic conditions.[17][18]

Causality: The Boc group is designed to be labile to acid.[19][20] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine as its TFA salt.[17]

Step-by-Step Protocol:

  • Resin Preparation: Ensure the peptide-resin from the previous coupling step has been thoroughly washed and is in a suitable reaction vessel.

  • Deprotection Solution: Prepare a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[17]

  • Pre-wash: Add the deprotection solution to the resin and agitate for 2-3 minutes. Drain the solution.

  • Deprotection Reaction: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin extensively with DCM (3-5 times) to remove all traces of TFA.

  • Neutralization: To prepare for the next coupling step, the resulting TFA salt of the N-terminal amine must be neutralized. Wash the resin with a solution of 5-10% DIEA in DMF (2 times, 5 minutes each).

  • Final Wash: Wash the resin again with DMF (3-5 times) to remove excess DIEA. The resin is now ready for the next coupling cycle.

Example Application: Modulating a GPCR Signaling Pathway

Peptides containing 4-(trifluoromethyl)-phenylalanine can be designed as potent and stable modulators of G-protein coupled receptors (GPCRs), which are implicated in a vast range of diseases. For instance, a synthetic peptide analog of a natural ligand could be developed as an antagonist to block a receptor involved in an inflammatory pathway. The CF3-phenylalanine residue could enhance binding to a hydrophobic pocket in the receptor and increase the peptide's resistance to proteolysis in vivo, making it a more effective drug.

Diagram: Simplified GPCR Antagonism Pathway

G Ligand Endogenous Ligand Receptor GPCR Ligand->Receptor Binds & Activates Antagonist Therapeutic Peptide (contains 4-CF3-Phe) Antagonist->Receptor Binds & Blocks G_Protein G-Protein (Inactive) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Downstream Downstream Cellular Response (e.g., Inflammation) Effector->Downstream Leads to caption Antagonism of a GPCR signaling pathway.

Caption: A therapeutic peptide with 4-CF3-Phe blocking a GPCR.

Safety & Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat when handling the compound and associated reagents.[10][12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

  • Reagents: Be particularly cautious when handling TFA, which is highly corrosive, and DIEA. Always work in a fume hood and use appropriate PPE.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[11]

References

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Available at: [Link]

  • J-Stage. (n.d.). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Available at: [Link]

  • PubMed. (n.d.). Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • PubMed. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • PubMed Central (PMC). (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Available at: [Link]

  • ResearchGate. (2021). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Available at: [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]

  • ResearchGate. (n.d.). Figure 2 Enantiomeric resolution of a mixture of seven DL-amino acids.... Available at: [Link]

  • ScienceDirect. (n.d.). Separation of D and L amino acids by liquid chromatography: Use of chiral eluants. Available at: [Link]

  • ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Available at: [Link]

  • ACS Publications. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Available at: [Link]

  • ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (n.d.). Scope of amino acid coupling with N-Boc alanine All reactions were.... Available at: [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet. Available at: [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. Available at: [Link]

  • PubMed Central (PMC). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available at: [Link]

Sources

The Strategic Incorporation of N-Boc-4-(Trifluoromethyl)-DL-phenylalanine in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the design of novel therapeutic agents is an intricate dance between enhancing potency, optimizing pharmacokinetic profiles, and minimizing off-target effects. The strategic modification of lead compounds with unique chemical moieties is a cornerstone of this process. Among the vast arsenal of building blocks available to the medicinal chemist, fluorinated amino acids have emerged as particularly powerful tools. This guide provides an in-depth exploration of N-Boc-4-(trifluoromethyl)-DL-phenylalanine, a versatile reagent that marries the benefits of a trifluoromethyl group with the utility of a Boc-protected amino acid scaffold. We will delve into the rationale behind its use, its applications in drug design, and provide detailed protocols for its incorporation into peptide and small molecule synthesis.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The introduction of a trifluoromethyl (-CF3) group into a drug candidate can profoundly and often beneficially alter its physicochemical and biological properties.[1] The -CF3 group is a strong electron-withdrawing moiety, which can significantly impact the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.[1]

Key advantages of incorporating a trifluoromethyl group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.[2]

  • Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1] This property is particularly valuable in the design of central nervous system (CNS) active drugs.

  • Modulation of Receptor Binding: The unique steric and electronic properties of the -CF3 group can lead to more potent and selective binding to target receptors or enzymes.[3]

  • Improved Pharmacokinetic Profile: The culmination of these effects often results in a more favorable overall pharmacokinetic profile, a critical factor in the successful development of a drug candidate.[4]

A review of FDA-approved drugs over the last two decades reveals a significant number of molecules containing the trifluoromethyl group, highlighting its importance as a pharmacophore in modern medicine.[5]

N-Boc Protection: Enabling Controlled Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry.[4] Its widespread use stems from its ability to be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), while remaining stable to a wide range of other reaction conditions.[6] This orthogonality allows for the precise and controlled assembly of complex molecules, such as peptides, where the sequential addition of amino acids is required.[7]

The Boc group on this compound serves to:

  • Prevent Unwanted Reactions: It protects the amino group from participating in undesired side reactions during coupling steps.[2]

  • Enable Stepwise Synthesis: It allows for the controlled, stepwise elongation of a peptide chain in solid-phase peptide synthesis (SPPS).[8]

  • Enhance Solubility: The Boc group can improve the solubility of the amino acid derivative in organic solvents commonly used in synthesis.[4]

Applications in Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of a wide array of therapeutic agents. Its incorporation can be a key strategy in the development of novel peptides, peptidomimetics, and small molecules with enhanced pharmacological properties.

Peptide-Based Therapeutics

The introduction of non-natural amino acids like 4-(trifluoromethyl)-phenylalanine into peptide sequences can lead to the development of more potent, stable, and selective peptide drugs.[9] The trifluoromethyl group can influence the peptide's conformation, resistance to enzymatic degradation, and binding affinity to its target.[10] For example, derivatives of phenylalanine have been explored in the development of neuroprotective agents and for their potential in treating conditions like ischemic stroke.[11]

Small Molecule Drug Discovery

Beyond peptides, this compound is a valuable starting material for the synthesis of more complex small molecules. The amino acid scaffold provides a chiral core that can be elaborated upon to create diverse chemical libraries for high-throughput screening. The presence of the trifluoromethylphenyl moiety makes it a sought-after component for designing next-generation therapeutics with improved efficacy and pharmacokinetic profiles.[3]

Experimental Protocols

The following protocols provide a framework for the incorporation of this compound into a growing peptide chain using manual solid-phase peptide synthesis (SPPS) with Boc chemistry.

Materials and Reagents
  • This compound

  • Merrifield or PAM resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Kaiser test kit (for monitoring coupling completion)

  • Standard glassware for manual SPPS

Protocol 1: Resin Swelling and Boc Deprotection

Causality: Proper swelling of the resin is crucial to ensure that all reactive sites are accessible for subsequent chemical transformations. The Boc group is acid-labile and is removed with TFA to expose the free amine for the next coupling step.

  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Drain the DCM.

  • To deprotect the N-terminal Boc group of the resin-bound peptide, add a solution of 50% TFA in DCM.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

Protocol 2: Neutralization

Causality: After TFA treatment, the N-terminal amine is protonated as a trifluoroacetate salt. It must be neutralized to the free amine to be reactive in the subsequent coupling step.

  • Wash the resin with DMF (2-3 times).

  • Add a solution of 5-10% DIEA in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Coupling of this compound

Causality: The carboxylic acid of the incoming amino acid is activated by a coupling reagent to form a reactive species that readily acylates the free N-terminal amine of the resin-bound peptide. Due to the racemic nature of DL-phenylalanine, this step will introduce a mixture of diastereomers.

  • In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and a suitable coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM.

Workflow for Boc-SPPS Cycle

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DMF) deprotection->neutralization coupling Coupling of this compound neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash (DMF, DCM) wash->deprotection Next Amino Acid end Elongated Peptide wash->end Final Amino Acid kaiser_test->coupling Positive (Recouple) kaiser_test->wash Negative

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

Protocol 4: Cleavage and Purification

Causality: The final peptide is cleaved from the resin support using a strong acid, which also removes any side-chain protecting groups. The resulting crude peptide, which will be a mixture of diastereomers due to the use of a DL-amino acid, must be purified.

  • Dry the peptide-resin under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., HF or TFMSA). Note: This step should be performed by experienced personnel in a properly ventilated fume hood with appropriate safety precautions.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether.

  • Dissolve the crude peptide in an appropriate aqueous buffer.

  • Purify the diastereomeric peptides using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C8 or C18 column.

Data Summary Table

PropertyValue/DescriptionReference
Compound NameThis compound-
Key Functional GroupsBoc-protected amine, Trifluoromethylphenyl[2],[1]
Primary ApplicationBuilding block for peptide and small molecule synthesis[3],[10]
Key AdvantagesEnhances metabolic stability, increases lipophilicity, modulates receptor binding[2],[1]
Synthetic StrategyBoc Solid-Phase Peptide Synthesis (SPPS)[8]

Logical Relationship Diagram

Logical_Relationship compound This compound boc_group Boc Protecting Group compound->boc_group tfm_group Trifluoromethyl Group compound->tfm_group dl_phe DL-Phenylalanine Scaffold compound->dl_phe application Applications in Medicinal Chemistry boc_group->application Enables properties Enhanced Pharmacological Properties tfm_group->properties Confers dl_phe->application Provides Scaffold peptides Peptide Therapeutics application->peptides small_molecules Small Molecule Drugs application->small_molecules properties->peptides properties->small_molecules stability Metabolic Stability lipophilicity Increased Lipophilicity binding Modulated Binding

Caption: The relationship between the structural components of this compound and its applications in medicinal chemistry.

Conclusion

This compound is a powerful and versatile building block for the modern medicinal chemist. The strategic incorporation of the trifluoromethyl group can impart significant advantages in terms of metabolic stability, lipophilicity, and receptor binding, ultimately leading to the development of more effective and safer therapeutic agents. The Boc protecting group facilitates its controlled incorporation into complex molecules using well-established synthetic methodologies like solid-phase peptide synthesis. By understanding the unique properties of this reagent and employing the appropriate synthetic protocols, researchers can unlock new avenues in the design and discovery of novel drugs.

References

  • Feng, J. H., Hu, X. L., Lv, X. Y., Hong, Y., Zhang, Y. H., Long, H., Wang, R., Wang, J. J., Xiong, F., & Wang, H. (2022). 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid exerts its effects on the prevention, post-therapeutic and prolongation of the thrombolytic window in ischemia-reperfusion rats through multiple mechanisms of action. Pharmacological research, 178, 106182.
  • Chem-Impex. (n.d.). Boc-4-fluoro-DL-phenylalanine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Chemical Synthesis: The Versatility of DL-4-Trifluoromethyl-L-phenylalanine.
  • Chem-Impex. (n.d.). Boc-DL-phenylalanine.
  • National Institutes of Health. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.
  • MedChemExpress. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine.
  • Beilstein-Institut. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91.
  • Burke, T. R., Jr. (1993). Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and N-boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Tetrahedron Letters, 34(26), 4125-4128.
  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
  • Biosynth. (n.d.). N-Boc-L-phenylalanine.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-L-4-F-phenylalanine: A Key Intermediate for Pharmaceutical Manufacturing.
  • National Center for Biotechnology Information. (2020).
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.
  • Sci-Hub. (n.d.). Rapid Flow-Based Peptide Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine.
  • Chem-Impex. (n.d.). Na-Boc-Na-Methyl-L-phenylalanine.
  • BenchChem. (n.d.). N-Boc-L-phenylalaninal.

Sources

Application Note & Protocol: Facile Cleavage of the Boc Protecting Group from N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its widespread use is attributed to its stability under various reaction conditions and its facile removal under acidic conditions. This application note provides a detailed experimental protocol for the deprotection of N-Boc-4-(trifluoromethyl)-DL-phenylalanine, a non-canonical amino acid of increasing interest in drug discovery. We will explore two common and effective acidic deprotection methods, one employing trifluoroacetic acid (TFA) and the other utilizing hydrochloric acid (HCl) in an organic solvent. This guide offers insights into the reaction mechanism, step-by-step procedures, reaction monitoring, work-up, and product characterization, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Boc Deprotection and Non-Canonical Amino Acids

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The Boc group, in particular, offers robust protection for amines against a wide range of reagents. Its removal is typically achieved under acidic conditions that are mild enough to preserve other sensitive functional groups.

The substrate in focus, 4-(trifluoromethyl)-DL-phenylalanine, is a non-canonical amino acid. The incorporation of such modified amino acids into peptides and other molecules can significantly alter their conformational properties, metabolic stability, and biological activity. The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the electronic properties and lipophilicity of the parent molecule, making it a valuable building block in medicinal chemistry. A reliable and efficient deprotection protocol for its N-Boc protected form is therefore a critical step in its synthetic applications.

Mechanistic Insight: Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group proceeds via an acid-catalyzed elimination mechanism. The process can be broken down into three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).

  • Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas. The newly formed amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

// Nodes Start [label="N-Boc-Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of\nCarbonyl Oxygen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonated_Intermediate [label="Protonated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbocation [label="tert-Butyl Cation", fillcolor="#FBBC05", fontcolor="#202124"]; Carbamic_Acid [label="Carbamic Acid\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine_Salt [label="Amine Salt\n(Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; CO2 [label="CO₂", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Protonation [label="H⁺"]; Protonation -> Protonated_Intermediate; Protonated_Intermediate -> Cleavage; Cleavage -> Carbocation; Cleavage -> Carbamic_Acid; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Amine_Salt; Decarboxylation -> CO2; } caption: "Mechanism of Acid-Catalyzed Boc Deprotection"

Recommended Experimental Protocols

Two primary methods for the Boc deprotection of this compound are presented below. The choice between them often depends on the scale of the reaction, the desired final salt form, and the presence of other acid-sensitive functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is a 25% solution of TFA in DCM.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). The amount of TFA can range from a few equivalents to using it as a co-solvent with DCM (e.g., 1:1 TFA:DCM). For sensitive substrates, the solution can be cooled to 0 °C in an ice bath before adding the acid.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like DCM or toluene 2-3 times.

  • Work-up (for free amine):

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Continue washing until the cessation of CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected 4-(trifluoromethyl)-DL-phenylalanine as a free amine.

  • Work-up (for TFA salt):

    • After removing the solvent and excess TFA, dissolve the residue in a minimal amount of solvent and precipitate the product by adding cold diethyl ether.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent is another standard and effective method. This method often results in the precipitation of the product as the hydrochloride salt, which can simplify purification.

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flask containing this compound, add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Product Isolation: Upon completion, the deprotected product often precipitates from the reaction mixture as the hydrochloride salt.

  • Filtration and Washing: Collect the solid product by filtration. Wash the collected solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under vacuum to obtain 4-(trifluoromethyl)-DL-phenylalanine hydrochloride.

Reaction Monitoring and Product Characterization

Proper monitoring of the reaction and characterization of the final product are crucial for ensuring the success of the deprotection.

Analytical Method Principle Observations Advantages Disadvantages
Thin-Layer Chromatography (TLC) Separation based on polarity.The more polar deprotected amine product will have a lower Retention Factor (Rf) than the less polar N-Boc protected starting material.Simple, rapid, and cost-effective for monitoring reaction progress.Not quantitative; can be difficult to interpret with multiple products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by chromatography followed by mass analysis.Disappearance of the starting material peak and appearance of the product peak with the expected mass-to-charge ratio.Provides accurate assessment of reaction progress and confirms the molecular weight of the product.More complex and expensive than TLC.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the magnetic environment of protons.Disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm).Provides definitive structural evidence of Boc group removal and can be used for quantitative analysis.Requires a relatively pure sample for clear analysis.

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// Edges Start -> Dissolve; Dissolve -> Add_Acid; Add_Acid -> React; React -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Characterize; Characterize -> End; } caption: "General Experimental Workflow for Boc Deprotection"

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. It can cause severe burns to the skin and eyes and is harmful if inhaled. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Hydrochloric acid (HCl) in dioxane is also corrosive and should be handled with care in a fume hood.

  • Always perform these reactions in a well-ventilated area.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient acid, inadequate reaction time, or low temperature.Increase the amount of acid, extend the reaction time, or gently warm the reaction mixture (if the substrate is stable).
Steric hindrance around the Boc group.A stronger acid or longer reaction time may be required.
Side Product Formation Alkylation of nucleophilic side chains by the tert-butyl cation.Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.
Difficulty in Isolating the Product Product is highly soluble in the work-up solvents.If the product is a salt, precipitation with a non-polar solvent like diethyl ether can be effective. For free amines, careful extraction and solvent selection are key.
Emulsion formation during basic work-up.Add brine to the aqueous layer to break the emulsion.

Conclusion

The deprotection of this compound is a straightforward yet critical transformation in the synthesis of novel peptides and pharmaceutical agents. Both the trifluoroacetic acid and hydrochloric acid methods described in this application note are reliable and can be adapted to various research and development needs. Careful monitoring of the reaction and appropriate work-up procedures are essential for obtaining the desired product in high purity and yield. By understanding the underlying mechanism and following the detailed protocols, researchers can confidently and safely perform this important synthetic step.

References

  • Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chem Pharm Bull (Tokyo). 2021;69(4):303-313. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. PMC - NIH. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Initiating protein synthesis with noncanonical amino acids in vivo. ACS Fall 2025. [Link]

  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers. [Link]

  • TFA - trifluoroacetic acid (C2HF3O2). GazFinder. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • COMMON NAME: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]

Application Notes and Protocols for ¹⁹F NMR Studies Using N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fluorine NMR in Modern Drug Discovery

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has become an essential technique in chemical biology and drug discovery.[1][2] The ¹⁹F nucleus possesses a unique combination of properties that make it an exceptionally sensitive reporter for molecular interactions: a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio (83% of the sensitivity of ¹H).[3][4] Critically, fluorine is virtually absent in biological systems, meaning ¹⁹F NMR spectra are free from endogenous background signals, allowing for the clear observation of fluorinated probes.[1][5] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm, which minimizes signal overlap and allows for the detection of very subtle changes upon binding or conformational rearrangement.[6][7]

Among the various fluorinated probes, molecules containing the trifluoromethyl (CF₃) group are particularly advantageous. The three equivalent fluorine nuclei provide a strong, singlet resonance signal, and the rapid rotation of the CF₃ group helps to average chemical shift anisotropy, resulting in sharper lines.[8][9]

This guide focuses on a specific and highly versatile probe: N-Boc-4-(trifluoromethyl)-DL-phenylalanine . This compound is an ideal tool for ligand-observed NMR experiments, especially in the context of fragment-based drug discovery (FBDD).[2][10][11] Its structure is purpose-built for this application:

  • The phenylalanine scaffold mimics a common structural motif in biologically active molecules, facilitating relevant interactions within protein binding sites.

  • The para-substituted CF₃ group is typically solvent-exposed, maximizing its sensitivity to changes in the chemical environment upon binding to a target protein.[8]

  • The N-Boc protecting group ensures chemical stability and provides a synthetic handle for future elaboration, allowing a fragment "hit" to be grown into a more potent lead compound.[12][13]

These application notes provide the theoretical basis and detailed experimental protocols for utilizing this compound to screen for protein-ligand interactions and quantify binding affinities.

Physicochemical Properties of this compound

A thorough understanding of the probe's properties is crucial for experimental design.

PropertyValue / Description
Molecular Formula C₁₅H₁₈F₃NO₄
Molecular Weight 349.30 g/mol
Appearance White to off-white solid[14]
Storage Store at 0-8 °C to ensure long-term stability[14]
Solubility Soluble in common organic solvents like DMSO and methanol; moderate aqueous solubility dependent on pH and buffer composition.
¹⁹F NMR Signal A single, sharp resonance from the CF₃ group, typically observed in the range of -60 to -65 ppm (relative to CFCl₃).

Core Principles: What ¹⁹F NMR Reveals About Binding

In a ligand-observed ¹⁹F NMR experiment, we monitor the NMR signal of the fluorinated small molecule (the "spy" molecule) in the presence and absence of a target macromolecule. A binding event is detected through specific changes in the ¹⁹F resonance signal.

Caption: How the ¹⁹F NMR signal reflects binding equilibrium.

  • Chemical Shift Perturbation (CSP): The ¹⁹F chemical shift is highly sensitive to its environment.[6][15] When the probe binds to a protein, it moves from the bulk aqueous solvent into the unique chemical environment of the binding pocket. This change causes a shift in the resonance frequency (δ). The observed chemical shift is a population-weighted average of the free and bound states.

  • Line Broadening: Large molecules like proteins tumble slowly in solution. When a small probe molecule binds to a large protein, it effectively tumbles at the slower rate of the protein. This leads to a significant increase in the transverse relaxation rate (R₂ or 1/T₂) and, consequently, a broadening of the NMR signal. This effect is a hallmark of binding.[16][17]

  • Relaxation-Based Experiments: Techniques like Saturation Transfer Difference (STD) and WaterLOGSY, common in ¹H NMR, can be adapted for ¹⁹F NMR to confirm binding.[18] More advanced methods can also measure changes in relaxation rates to quantify binding kinetics.[19]

Application Note 1: Fragment-Based Screening with 1D ¹⁹F NMR

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-complexity molecules.[10][20] ¹⁹F NMR is exceptionally well-suited for FBDD because it can reliably detect the weak binding affinities (μM to mM range) typical of initial fragment hits.[1][2]

In this application, this compound acts as a "spy" molecule in a competition-based assay. A more direct approach involves screening libraries of fluorinated fragments, but the principle remains the same. Here, we focus on the direct screening of a library of non-fluorinated fragments against a fluorinated probe pre-bound to the target, or more simply, screening a library of fluorinated compounds where our title compound could be a member. The simplest and highest-throughput method is to screen mixtures of potential binders (fragments) against the target protein and observe the ¹⁹F signal of the fluorinated fragment itself.

A Prepare Stocks (Protein, Probe, Buffer) B Prepare Reference Sample (Protein + Probe) A->B C Prepare Screening Samples (Protein + Probe + Fragment Mixture) A->C D Acquire 1D ¹⁹F NMR Spectra B->D C->D Iterate for all mixtures E Process Spectra (FT, Phasing, Baseline Correction) D->E F Compare Spectra: Screening vs. Reference E->F G Identify Hits (Significant Line Broadening or CSP) F->G H Deconvolute Hit Mixtures (Test Individual Fragments) G->H If mixture is a hit caption Workflow for a ¹⁹F NMR Fragment Screening Campaign.

Caption: Workflow for a ¹⁹F NMR Fragment Screening Campaign.

Protocol 1: High-Throughput Fragment Screening using 1D ¹⁹F NMR

This protocol outlines the screening of a library of fluorinated fragments, where this compound could be one such member.

1. Materials and Reagents

  • Target Protein: Purified and buffer-exchanged. Concentration should be known accurately.

  • This compound ("Probe"): High purity (≥98%).

  • Fragment Library: Set of potential binders, typically dissolved in DMSO-d₆.

  • NMR Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O / 10% D₂O. Ensure the buffer does not interfere with protein stability or binding.

  • Internal Reference Standard: A non-binding, fluorinated compound like trifluoroacetic acid (TFA) or a more inert reference.[21][22]

  • NMR tubes and spectrometer equipped with a ¹⁹F-capable probe.

2. Sample Preparation

  • Stock Solutions:

    • Protein Stock: Prepare a concentrated stock (e.g., 50-100 µM) in the final NMR buffer.

    • Probe Stock: Prepare a 10 mM stock solution of this compound in DMSO-d₆.

    • Fragment Stocks: Prepare stocks of fragment mixtures (e.g., 5-10 fragments per mixture) at 100 mM total concentration in DMSO-d₆.

  • Reference NMR Sample (Control):

    • To an NMR tube, add the required volume of NMR buffer.

    • Add the probe from its stock solution to a final concentration of 50-100 µM.

    • Add protein from its stock solution to a final concentration of 1-5 µM. The final protein concentration should be low to remain in the "ligand-observed" regime.

    • Add DMSO-d₆ to match the final solvent concentration in the screening samples (e.g., 1-2%).

    • Total sample volume: ~500 µL.

  • Screening NMR Samples:

    • Prepare identically to the reference sample, but instead of pure DMSO-d₆, add the corresponding volume of a fragment mixture stock solution. The final concentration of each fragment will typically be 100-500 µM.

3. NMR Data Acquisition

  • Tune and match the NMR probe to the ¹⁹F frequency.

  • Lock the spectrometer on the D₂O signal.

  • Shim the magnet for optimal field homogeneity using the reference sample.

  • Acquire a simple 1D ¹⁹F spectrum (a pulse-acquire sequence is usually sufficient).

    • Spectral Width: 100 ppm, centered around the expected probe chemical shift ( -63 ppm).

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 1-2 seconds. A longer delay (5x T₁) is needed for accurate integration but not for initial screening.[23]

    • Number of Scans (ns): 128 to 1024, depending on protein and probe concentration. Aim for a total experiment time of 5-15 minutes per sample.

    • Temperature: Maintain a constant temperature (e.g., 298 K) for all samples to prevent chemical shift drift.

4. Data Processing and Hit Identification

  • Apply an exponential line-broadening factor (e.g., 5-10 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, automatic phase correction, and baseline correction.

  • Overlay the spectrum of each screening sample with the reference spectrum.

  • Identify Hits: A "hit" is identified by a significant reduction in the peak height/intensity and/or broadening of the linewidth of the probe's signal. A chemical shift perturbation may also be observed.[17][24]

  • Deconvolution: For any mixture identified as a hit, prepare new NMR samples containing each individual fragment from that mixture to identify the specific binder.

Application Note 2: Determination of Binding Affinity (Kᵈ)

Once a fragment hit has been identified and validated, the next crucial step is to quantify its binding affinity (dissociation constant, Kᵈ). This is achieved by titrating the target protein into a solution of the fluorinated fragment and monitoring the change in the ¹⁹F chemical shift.

Protocol 2: Kᵈ Determination by ¹⁹F NMR Titration

1. Sample Preparation

  • Prepare a series of NMR samples (10-15 samples are ideal for a good binding curve).

  • Each sample must contain a fixed concentration of the this compound probe (e.g., 100 µM). The concentration should be well above the expected Kᵈ if possible.

  • In each subsequent sample, add an increasing concentration of the target protein. The protein concentration range should span from ~0.1x to ~10x the expected Kᵈ. For example, from 0 µM to 1 mM if the expected Kᵈ is ~100 µM.

  • Ensure all other parameters (buffer, pH, temperature, D₂O and DMSO concentration) are identical across all samples.

2. NMR Data Acquisition and Processing

  • Acquire and process a 1D ¹⁹F NMR spectrum for each sample in the titration series using the same parameters as in Protocol 1. Consistency is key.

  • Carefully reference each spectrum.

  • For each spectrum, accurately measure the chemical shift (δ) of the probe's signal.

3. Data Analysis

  • Calculate the chemical shift perturbation (Δδ) for each sample: Δδ = |δ_obs - δ_free| where δ_obs is the observed chemical shift at a given protein concentration and δ_free is the chemical shift in the absence of protein.

  • Plot the chemical shift perturbation (Δδ) on the y-axis against the total protein concentration ([P]total) on the x-axis.

  • Fit the resulting data to a one-site binding isotherm equation. For conditions where the total ligand concentration [L]total is much greater than the total protein concentration [P]total, a simplified equation can be used. However, a more general quadratic equation is often required:

    Δδ = Δδ_max * (([P]total + [L]total + Kᵈ) - √(([P]total + [L]total + Kᵈ)² - 4[P]total[L]total)) / (2[L]total)

    where Δδ_max is the maximum chemical shift perturbation at saturation.

  • The non-linear regression fit will yield values for Kᵈ and Δδ_max.[25]

Data Interpretation Summary
NMR ObservableBiophysical Interpretation
Chemical Shift Perturbation (Δδ) Confirms a direct interaction and reports on the change in the probe's chemical environment upon binding. The magnitude of Δδ can sometimes correlate with the nature of the binding site.[16]
Line Broadening (Δν) Indicates that the small probe is binding to the large target protein, causing an increase in the transverse relaxation rate. A strong indicator of a binding event.[17]
Signal Intensity Decrease A direct consequence of line broadening. As the peak gets wider, its height decreases. This is often the most straightforward parameter to monitor in high-throughput screening.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Signal-to-Noise (S/N) - Low probe or protein concentration.- Insufficient number of scans.- Probe degradation.- Increase probe concentration (if solubility permits).- Increase the number of scans.- Use a higher-field NMR spectrometer.- Check probe integrity with a fresh sample.
Sample Precipitation - Protein instability at required concentration.- Fragment has low aqueous solubility.- Incorrect buffer conditions (pH, salt).- Perform a solubility test for the fragment first.- Reduce the final DMSO concentration.- Screen at a lower protein or fragment concentration.- Optimize the NMR buffer.
Inconsistent Chemical Shifts - Temperature fluctuations between samples.- Minor pH differences.- Inconsistent referencing.- Allow samples to equilibrate to the spectrometer temperature (~10 min).- Use a well-buffered solution and prepare all samples from the same buffer stock.- Use a reliable internal reference standard in every sample.[21]
No Changes Observed - The fragments are non-binders.- Binding is too weak to detect at the concentrations used.- The probe's CF₃ group is not affected by binding (unlikely for this probe).- This is the expected result for most fragments.- Increase fragment and/or protein concentrations.- Consider an alternative screening method to validate the negative result.

References

  • Design and synthesis of novel 19F-amino acid: a promising 19F NMR label for peptide studies. PubMed.
  • Synthesis of Tetrafluorinated Aromatic Amino Acids with Distinct Signatures in 19F NMR.
  • Progress in Our Understanding of 19 F Chemical Shifts.
  • Application Notes and Protocols for Studying Protein-Ligand Interactions Using ¹⁹F NMR Spectroscopy. BenchChem.
  • New Frontiers and Developing Applic
  • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. NIH.
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • 19F NMR Chemical Shift Table. Alfa Chemistry.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
  • 19F NMR Chemical Shifts Are Sensitive to Remote Functional Group Variations.
  • Protein-based 19F NMR as a Ligand Discovery Tool. Bruker.
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing.
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem.
  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC, NIH.
  • 19Flourine NMR. University of Ottawa.
  • 19F chemical library and 19F-NMR for a weakly bound complex structure. PMC, NIH.
  • Use of 19F NMR spectroscopy to screen chemical libraries for ligands th
  • Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides.
  • Application Notes and Protocols for N-Boc-MeVal in Fragment-Based Drug Discovery. BenchChem.
  • This compound. ChemicalBook.
  • NMR for Studying Protein-Ligand Interactions.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC, NIH.
  • The Chemical Properties and Synthesis of Boc-L-4-Methylphenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.
  • 19F NMR applications in chemical biology.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers.
  • Application of Fragment-Based Drug Discovery to Vers

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Application Notes and Protocols: Leveraging N-Boc-4-(trifluoromethyl)-DL-phenylalanine in the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for highly specific and potent enzyme inhibitors is a perpetual endeavor. Among the vast arsenal of chemical tools, unnatural amino acids offer a unique avenue for modulating the pharmacological properties of peptide-based and peptidomimetic drugs. N-Boc-4-(trifluoromethyl)-DL-phenylalanine stands out as a particularly valuable building block in this context. The incorporation of a trifluoromethyl (CF3) group onto the phenyl ring of phenylalanine introduces profound changes in its electronic and lipophilic character, which can be strategically exploited to enhance inhibitor potency, metabolic stability, and cellular permeability.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of peptide synthesis, allows for the controlled and stepwise assembly of complex inhibitor structures.[3][4][5] Its acid-labile nature provides a reliable method for deprotection, enabling the sequential coupling of amino acids to construct the desired inhibitor backbone.[4][6]

This comprehensive guide delves into the application of this compound in the design and synthesis of enzyme inhibitors, with a particular focus on cysteine proteases such as caspases and cathepsins. We will explore the rationale behind its use, provide detailed protocols for the synthesis of a representative inhibitor and its subsequent enzymatic evaluation, and discuss the broader implications for drug development professionals.

The Dual Functionality of this compound: A Molecular Perspective

The efficacy of this compound as a scaffold for enzyme inhibitors stems from the synergistic contributions of its two key functional moieties: the trifluoromethyl group and the Boc protecting group.

The Trifluoromethyl Group: A Potentiator of Inhibition

The trifluoromethyl group is a bioisostere for a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature significantly impacts the properties of the parent molecule:

  • Enhanced Potency: The CF3 group can increase the binding affinity of an inhibitor to its target enzyme through various non-covalent interactions, including dipole-dipole interactions and hydrophobic interactions.[1] In the context of protease inhibitors, the trifluoromethylphenyl moiety can effectively occupy hydrophobic pockets within the enzyme's active site, such as the S2 pocket in caspases and cathepsins.[2][7]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] This enhanced stability leads to a longer in vivo half-life of the drug candidate.

  • Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[1] This is particularly crucial for inhibitors targeting cytosolic enzymes like caspases.

The Boc Protecting Group: Enabling Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is an essential tool in solid-phase and solution-phase peptide synthesis.[3][5] Its key features include:

  • Stable Protection: The Boc group effectively protects the alpha-amino group of the phenylalanine derivative from unwanted side reactions during the coupling of subsequent amino acids.[4][5]

  • Facile Cleavage: The Boc group can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other acid-labile protecting groups on the peptide chain.[4][6] This orthogonality is fundamental to the stepwise synthesis of complex peptides.[4]

Application Showcase: Targeting Cysteine Proteases

Derivatives of 4-(trifluoromethyl)-phenylalanine have shown significant promise as inhibitors of cysteine proteases, a class of enzymes implicated in a wide range of diseases, including apoptosis-related disorders, inflammation, and cancer.

Caspase Inhibition: Modulating Apoptosis

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death).[] Dysregulation of apoptosis is a hallmark of many diseases, making caspases attractive therapeutic targets. Inhibitors incorporating a trifluoromethylphenylalanine residue can be designed to specifically target the hydrophobic S2 pocket of caspases, leading to potent and selective inhibition.[7]

Cathepsin Inhibition: A Broad Therapeutic Potential

Cathepsins are another family of cysteine proteases primarily located in lysosomes. They are involved in various physiological processes, and their dysregulation is linked to conditions such as cancer, autoimmune diseases, and cardiovascular disorders.[2] The trifluoromethylphenyl motif has been successfully employed in the design of potent cathepsin inhibitors.[9]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a representative peptidomimetic caspase inhibitor incorporating this compound and its subsequent evaluation in an enzymatic assay.

Part 1: Synthesis of a Peptidomimetic Caspase-3 Inhibitor

This protocol outlines the synthesis of a hypothetical dipeptidyl trifluoromethyl ketone inhibitor, Boc-(CF3)Phe-Asp-CF3, designed to target caspase-3. The 4-(trifluoromethyl)phenylalanine residue is positioned to occupy the S2 pocket of the enzyme.

Workflow for Inhibitor Synthesis

G cluster_0 Step 1: Coupling cluster_1 Step 2: Saponification cluster_2 Step 3: Weinreb Amide Formation cluster_3 Step 4: Trifluoromethyl Ketone Formation cluster_4 Step 5: Deprotection A This compound C Peptide Coupling (e.g., HATU, DIPEA) A->C B Aspartic acid β-tert-butyl ester α-methyl ester B->C D Boc-(CF3)Phe-Asp(OtBu)-OMe C->D E Boc-(CF3)Phe-Asp(OtBu)-OMe F LiOH E->F Hydrolysis G Boc-(CF3)Phe-Asp(OtBu)-OH F->G H Boc-(CF3)Phe-Asp(OtBu)-OH J Coupling H->J I N,O-Dimethylhydroxylamine I->J K Boc-(CF3)Phe-Asp(OtBu)-N(Me)OMe J->K L Boc-(CF3)Phe-Asp(OtBu)-N(Me)OMe M CF3SiMe3, TBAF L->M Trifluoromethylation N Boc-(CF3)Phe-Asp(OtBu)-CF3 M->N O Boc-(CF3)Phe-Asp(OtBu)-CF3 P TFA O->P Acidolysis Q H-(CF3)Phe-Asp-CF3 P->Q G A Prepare Reagents: - Assay Buffer - Caspase-3 Enzyme - Inhibitor Dilutions - Substrate (Ac-DEVD-AMC) B Plate Setup: - Blank (Buffer + Substrate) - Control (Enzyme + Substrate) - Inhibitor Wells (Enzyme + Inhibitor + Substrate) A->B C Incubation: Pre-incubate Enzyme and Inhibitor (e.g., 30 min) B->C D Reaction Initiation: Add Substrate C->D E Measurement: Read Fluorescence (Ex: 380 nm, Em: 460 nm) D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Sources

Application Notes and Protocols for the Efficient Coupling of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Amino Acids in Peptide Drug Discovery

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties. Among these, fluorinated amino acids have emerged as particularly valuable building blocks. The introduction of fluorine, the most electronegative element, can profoundly influence a peptide's conformational stability, proteolytic resistance, binding affinity, and pharmacokinetic profile.[1][2][3] N-Boc-4-(trifluoromethyl)-DL-phenylalanine, in particular, is a key reagent for introducing a trifluoromethyl (-CF3) group, a moiety known to enhance metabolic stability and lipophilicity, thereby improving the drug-like properties of peptide therapeutics.[3]

However, the very electronic properties that make the trifluoromethyl group desirable also present challenges in peptide synthesis. The strong electron-withdrawing nature of the -CF3 group can decrease the reactivity of the carboxyl group, making amide bond formation more difficult compared to its non-fluorinated counterpart.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and efficient protocols for coupling this compound with other amino acids in both solution-phase and solid-phase synthesis.

Understanding the Coupling Challenge: Electronic Effects of the Trifluoromethyl Group

The primary hurdle in coupling this compound lies in the electronic deactivation of the carboxyl group by the trifluoromethyl substituent on the phenyl ring. This deactivation slows down the rate of acylation, potentially leading to incomplete reactions and the formation of side products. Consequently, the choice of coupling reagent and reaction conditions is critical to drive the reaction to completion while minimizing side reactions such as racemization.[5][6] For such challenging couplings, highly efficient "in-situ" activating reagents are generally preferred over simpler carbodiimides alone.[7]

Selecting the Optimal Coupling Reagents

A vast array of peptide coupling reagents is available, each with its own mechanism and level of reactivity.[5][8] For sterically hindered or electronically deactivated amino acids like this compound, the use of potent activating agents is highly recommended.[7][9] These are typically based on phosphonium or uronium/aminium salts, which convert the protected amino acid into a highly reactive ester in the presence of a base.[7]

Reagent Class Examples Mechanism of Action Suitability for Challenging Couplings
Carbodiimides DCC, DIC, EDCForm an O-acylisourea intermediate. Often used with additives.Moderate. Generally require additives like HOBt or Oxyma for efficiency and to suppress racemization.[10][11]
Phosphonium Salts PyBOP, PyAOPForm a reactive acyloxyphosphonium cation, leading to an active ester.High. PyAOP is particularly effective for hindered couplings.[7][8]
Uronium/Aminium Salts HBTU, HATU, HCTUForm a reactive aminium/uronium ester.Very High. HATU is one of the most efficient reagents due to the formation of a highly reactive OAt ester.[7][8]

The Critical Role of Additives: Suppressing Racemization and Enhancing Rate

During carboxyl activation, there is a risk of racemization at the α-carbon, especially for peptide fragments.[5][10] Additives such as 1-hydroxybenzotriazole (HOBt) and its more acidic and effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are used to suppress racemization and accelerate the coupling reaction.[6][11] They function by intercepting the initial activated species to form a less reactive but more stable active ester, which is less prone to racemization.[6][12][13]

More recently, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has been introduced as a non-explosive and highly effective alternative to HOBt and HOAt.[10][13] Coupling reagents that incorporate the Oxyma moiety, such as COMU, are highly efficient and offer a superior safety profile.[7][10][13]

Diagram: General Mechanism of Peptide Coupling

PeptideCoupling cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation AA_COOH N-Protected Amino Acid (R-COOH) Active_Ester Activated Intermediate (e.g., OAt-ester) AA_COOH->Active_Ester Activation Coupling_Reagent Coupling Reagent + Additive (e.g., HATU) Coupling_Reagent->Active_Ester Dipeptide Protected Dipeptide (R-CO-NH-R') Active_Ester->Dipeptide Nucleophilic Attack AA_NH2 Amino Acid Ester / Resin-bound Amino Acid (H2N-R') AA_NH2->Dipeptide

Caption: Generalized workflow for peptide bond formation.

Protocols for Coupling this compound

The following protocols provide detailed, step-by-step methodologies for both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Coupling using HATU

This protocol is suitable for the synthesis of dipeptides or short peptide fragments in solution. HATU is chosen for its high efficiency in coupling electronically deactivated amino acids.[7][8]

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amino Component Preparation: Dissolve the amino acid ester hydrochloride (1.0 eq) in DMF. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the salt.

  • Carboxyl Component Activation: In a separate flask, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Coupling Reaction: Add DIPEA (2.0 eq) to the carboxyl component mixture and stir for 1-2 minutes. A slight color change may be observed.

  • Add the neutralized amino component solution from step 1 to the activated carboxyl component.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For sterically hindered couplings, the reaction may require longer time or gentle heating (e.g., 30-40 °C).[8]

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPEA

This protocol details a standard manual Fmoc-SPPS cycle for incorporating the fluorinated amino acid onto a resin-bound peptide chain.[14][15]

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • 20% (v/v) piperidine in DMF for Fmoc deprotection

  • Anhydrous DMF

  • DCM

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Experimental Workflow:

SPPS_Workflow start Start: Fmoc-AA-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 5. Couple to Resin wash1->couple activate 4. Pre-activate Amino Acid (N-Boc-Phe(4-CF3)-OH + HBTU + DIPEA in DMF) activate->couple wash2 6. Wash (DMF, DCM) couple->wash2 kaiser 7. Kaiser Test (Check for completion) wash2->kaiser kaiser->couple Positive (yellow) -> Recouple next_cycle Next Coupling Cycle or Cleavage kaiser->next_cycle Negative (blue)

Caption: Step-by-step workflow for a single coupling cycle in SPPS.

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for at least 30 minutes in the reaction vessel.[15]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat once for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling:

    • In a separate vial, pre-activate this compound (3-4 eq relative to resin loading) with HBTU (3-4 eq) and DIPEA (6-8 eq) in DMF for 5 minutes.[15] The solution should turn slightly yellow.[15]

    • Add the activation mixture to the deprotected resin.

    • Agitate the mixture at room temperature for at least 2 hours. Given the challenging nature of the coupling, an extended coupling time (4 hours or overnight) is recommended.[14]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[15] A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), a second coupling (recoupling) step is necessary.

  • Capping (Optional): If the coupling remains incomplete after a second attempt, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

  • For subsequent amino acid additions, the Boc protecting group on the newly added phenylalanine derivative would need to be removed (e.g., with TFA) before the next Fmoc-amino acid is coupled. This protocol assumes the fluorinated amino acid is being added to a chain built with Fmoc chemistry. If the entire peptide is to be built with Boc chemistry, a different set of deprotection and coupling conditions would apply.

Purification and Characterization

Purification: The standard method for purifying the crude peptide after cleavage from the resin (for SPPS) or work-up (for solution-phase) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16]

  • Stationary Phase: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water is commonly employed, with trifluoroacetic acid (TFA) (typically 0.1%) added to both solvents as an ion-pairing agent to improve peak shape.[]

  • Fluorinated Peptides: Peptides containing fluorinated residues may exhibit altered retention behavior. The increased hydrophobicity from the -CF3 group will generally lead to longer retention times compared to the non-fluorinated analogue.[1][18] The purification gradient may need to be adjusted accordingly.

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

  • Analytical HPLC: To assess the purity of the final product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Coupling Yield / Incomplete Reaction Insufficient activation; Steric hindrance; Deactivation by -CF3 group.- Use a more potent coupling reagent like HATU or PyAOP.[7][9]- Increase the equivalents of amino acid and coupling reagents.- Extend the reaction time or perform a double coupling.[14]- Gently warm the reaction (30-40 °C).
Racemization Over-activation; Prolonged exposure to base.- Ensure the use of an additive like Oxyma or HOAt.[6]- Minimize the pre-activation time.- Use a less hindered base like 2,4,6-collidine instead of DIPEA, especially in fragment couplings.[10]
Poor Peak Shape or Separation in HPLC Inappropriate mobile phase; Peptide aggregation.- Optimize the TFA concentration or try a different ion-pairing agent.- Adjust the gradient slope.- For highly hydrophobic peptides, consider using a different stationary phase or adding organic modifiers.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of high-potency coupling reagents and optimized reaction conditions. The electronic deactivation imparted by the trifluoromethyl group necessitates the use of powerful activators such as HATU, HBTU, or PyAOP, coupled with additives like Oxyma or HOAt to ensure high yields and maintain stereochemical integrity. The protocols and guidelines presented herein provide a robust framework for researchers to leverage the unique benefits of this fluorinated amino acid in the design and synthesis of novel peptide-based therapeutics.

References

Illuminating Protein Worlds: A Guide to Engineering, Structure, and Function

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL GUIDE >

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Architect's Toolkit: Core Strategies in Protein Engineering

Protein engineering is the foundational discipline for modifying protein function. The choice of strategy is paramount and depends on the depth of existing knowledge about the target protein and the desired outcome.

Rational Design: Knowledge-Driven Modification

Rational design is a targeted approach, ideal when the three-dimensional structure and functional mechanism of a protein are well understood.[1][2][3] By identifying key amino acid residues—in an enzyme's active site, for instance—scientists can make precise changes to alter properties like substrate specificity or catalytic efficiency.[3] This knowledge-based approach is a cornerstone of modern protein engineering.[3]

The quintessential technique for rational design is Site-Directed Mutagenesis (SDM) . SDM allows for specific changes to the amino acid sequence by altering the underlying DNA sequence.[4] A common and robust method involves using synthetic DNA primers containing the desired mutation in a polymerase chain reaction (PCR) to replicate a plasmid containing the gene of interest.[5][6]

This protocol is a robust method adapted from the widely-used QuikChange™ strategy.

Core Principle: A pair of complementary primers containing the desired mutation are used to amplify the entire plasmid in a high-fidelity PCR reaction. The parental, methylated template DNA is then digested by the DpnI enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, mutated plasmid intact.[5][7]

Materials:

  • High-purity plasmid DNA (template) from a dam+ E. coli strain[6]

  • Complementary mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Highly competent E. coli cells for transformation

  • Appropriate antibiotic selection media

Procedure:

  • Primer Design: Design two complementary primers, typically 25-45 bases long, with the desired mutation centered. Ensure a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[8] The primers should terminate in one or more G or C bases.[8]

  • PCR Amplification:

    • Set up a PCR reaction with a low amount of template DNA (e.g., 5-50 ng) to minimize parental plasmid carryover.

    • Use a high-fidelity polymerase to prevent secondary mutations.

    • Perform 12-18 cycles of amplification. Unlike standard PCR, this is a linear amplification process, so excessive cycles are not beneficial.[7]

      • Denaturation: 95°C, 30-60 seconds

      • Annealing: ~60°C, 50 seconds

      • Extension: 68°C, 1 minute per kb of plasmid length

  • DpnI Digestion: Following amplification, add DpnI directly to the reaction mixture and incubate for 1-2 hours at 37°C.[8] This step is critical to eliminate the parental template.[7]

  • Transformation: Transform the DpnI-treated, nicked circular DNA into highly competent E. coli cells.[6] The host cells will repair the nicks in the mutated plasmid.[6]

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the mutation via DNA sequencing.

Directed Evolution: Harnessing the Power of Selection

When structural information is scarce, or the desired functional change is complex, directed evolution provides a powerful alternative.[1] This strategy mimics natural selection in the laboratory, involving iterative rounds of genetic diversification and high-throughput screening or selection to isolate variants with improved properties.[9][10][11]

The directed evolution workflow is a cyclical process:

  • Generating Diversity: A library of gene variants is created, typically through methods like error-prone PCR (to introduce random mutations) or DNA shuffling (to recombine mutations from different parent genes).[3][12]

  • Screening/Selection: The library of protein variants is expressed, and a robust, high-throughput assay is used to identify the rare variants that exhibit the desired function. This is often the most challenging step in the process.

G_Directed_Evolution Start Parent Gene Mutagenesis Generate Diversity (e.g., error-prone PCR) Start->Mutagenesis Library Gene Library Mutagenesis->Library Screening Screening / Selection Library->Screening Hit Improved Variant Screening->Hit NextGen Next Round Hit->NextGen NextGen->Mutagenesis

Caption: The iterative cycle of a directed evolution experiment.

Semi-Rational Design: A Hybrid Approach

Semi-rational design merges the targeted nature of rational design with the screening power of directed evolution.[13] Mutagenesis is focused on specific regions of the protein known or predicted to be important for function, thereby reducing the size of the library that needs to be screened and increasing the efficiency of the process.[14]

Section 2: From Blueprint to Reality: Protein Expression and Purification

Engineering a gene is only the first step. To study its function, the corresponding protein must be produced in sufficient quantity and purity.

Choosing an Expression System

The choice of expression system is critical and depends on the protein's complexity, required post-translational modifications (PTMs), and desired yield.[15][16]

Expression SystemKey AdvantagesKey Disadvantages
E. coli Rapid growth, low cost, high yield, simple genetics.[17]Lacks complex PTMs, risk of insoluble inclusion bodies.[16][17]
Yeast Eukaryotic PTMs, high-density culture, cost-effective.[16][18]Glycosylation patterns differ from mammalian cells.[16]
Insect Cells High-level expression, complex PTMs.[16]More costly and time-consuming than yeast.[16]
Mammalian Cells Most authentic PTMs for human proteins, proper folding.[15][16]Highest cost, slower growth, more complex culture conditions.[15]
Affinity Chromatography: A Targeted Purification Strategy

Affinity chromatography is a highly effective purification method that leverages a specific binding interaction between the protein of interest and an immobilized ligand.[19] Recombinant proteins are often designed with "affinity tags" (e.g., a polyhistidine-tag) that bind with high specificity to a complementary matrix.[20][21]

G_Purification_Workflow Start Cell Lysate Load Load onto Affinity Column Start->Load Bind Target Protein Binds Load->Bind Wash Wash Away Contaminants Bind->Wash Elute Elute Purified Protein Wash->Elute End Pure Protein Elute->End

Caption: A simplified workflow for affinity chromatography.

Section 3: Deciphering the Code: Structure-Function Analysis

With a pure, engineered protein, the final phase involves characterizing its structure and function to understand the impact of the introduced modifications.

Determining the 3D Structure

Visualizing a protein's three-dimensional structure is key to understanding its function.[22] The primary high-resolution methods include:

  • X-ray Crystallography: Provides atomic-level detail but requires high-quality protein crystals, which can be difficult to obtain.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Determines protein structure in solution, offering insights into dynamics, but is generally limited to smaller proteins.[22][23]

  • Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique for determining the structure of large, complex proteins that are resistant to crystallization.[22][24]

Probing Protein Function

A diverse array of functional assays is available to characterize the biochemical and biological activity of engineered proteins.[25][26] The choice of assay is dictated by the protein's role.

Assay CategoryMeasures...Example Techniques
Enzymatic Activity Catalytic rates, substrate affinity, inhibition.[27]Michaelis-Menten kinetics, IC50 determination.[27]
Binding Interactions Affinity, kinetics, and thermodynamics of binding.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC).
Stability Resistance to thermal or chemical denaturation.Differential Scanning Fluorimetry (DSF), Circular Dichroism (CD).
Cell-Based Assays Activity in a biological context.[28]Reporter gene assays, T-cell activation assays, cytotoxicity assays.[29]

By integrating these powerful engineering strategies with meticulous structural and functional analysis, researchers can unlock the vast potential of proteins, driving innovation across medicine and biotechnology.

References

  • Arnold, F. H. (2018). Directed evolution: a powerful algorithm for protein engineering.
  • Encell, L. (2024). Directed Evolution for Protein Engineering. Biocompare.
  • PDB-101. Methods for Determining Structure. RCSB PDB.
  • Stratagene.
  • Thermo Fisher Scientific.
  • Wikipedia.
  • Wikipedia. Directed evolution.
  • Wikipedia. Protein design.
  • Wikipedia. Protein engineering.
  • iGEM. Site Directed Mutagenesis Protocol. (2012).
  • Mtoz Biolabs. (2023).
  • Bio-Rad.
  • Sino Biological.
  • Twist Bioscience. (2023). Recent development of directed evolution in protein engineering.
  • Creative Biostructure. (2024). Comparison of Protein Expression Systems.
  • Arnold Group. Methods in Protein Engineering. Caltech.
  • Packer, M. S., & Liu, D. R. (2015). A primer to directed evolution: current methodologies and future directions. Chemical Society Reviews, 44(10), 3214-3236.
  • Hellinga, H. W. (1997). Rational protein design: Combining theory and experiment. Proceedings of the National Academy of Sciences, 94(19), 10015-10017.
  • Zheng, L., Baumann, U., & Reymond, J. L. (2004). An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol. Nucleic acids research, 32(14), e115.
  • Assay Genie. (2023). Site Directed Mutagenesis Protocol.
  • OpenWetWare. Site-directed mutagenesis.
  • Alpha Lifetech Inc. (2025). Classification and Comparison of Recombinant Protein Expression System.
  • CD Biosynsis. (2024). Overview of the four major protein expression systems.
  • ResearchGate. (2015). Comparison of the most important expression systems for the production of recombinant proteins.
  • GenScript. (2025). A Beginner's Guide to Choosing the Right Recombinant Protein Expression System.
  • News-Medical.Net. (2023).
  • Rapid Novor. (2022). Protein Structure and How to Study It.
  • Fiveable. Key Techniques in Protein Engineering to Know for Synthetic Biology.
  • DNASTAR. (2022). Approaches to Protein Structure Prediction.
  • Sale, C. (2023). What is protein design? Institute for Protein Design.
  • The Scientist. (2024).
  • Sustainability.
  • Integral Molecular.
  • ARVYS Proteins. Functional Assays | Assay Development.
  • TriDix Bio. Protein Functional Assays.
  • CD Biosynsis. In vitro assays for protein function services.
  • CD Biosynsis. In vivo assays for protein function services.
  • ResearchGate. (2007).
  • Longdom Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-4-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.

Introduction

This compound is a valuable building block in medicinal chemistry and peptide synthesis. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of peptides and small molecules[1][2]. However, the synthesis of this compound, specifically the N-Boc protection of 4-(trifluoromethyl)-DL-phenylalanine, can present challenges that lead to suboptimal yields and impurities. This guide will walk you through common issues and provide you with the knowledge to overcome them.

General Reaction Scheme

The most common method for the synthesis of this compound is the reaction of 4-(trifluoromethyl)-DL-phenylalanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base[].

Reaction_Scheme cluster_conditions reactant1 4-(Trifluoromethyl)-DL-phenylalanine product This compound reactant1->product reactant2 + (Boc)₂O reactant2->product conditions Base Solvent

Caption: General reaction for the N-Boc protection of 4-(trifluoromethyl)-DL-phenylalanine.

Troubleshooting Guide

Problem 1: Low to No Product Formation

A low or non-existent yield of the desired N-Boc protected product is a common frustration. This can often be traced back to several key factors related to the starting materials, reaction conditions, and the nature of the substrate itself.

Possible Causes and Solutions:

  • Poor Solubility of Starting Material: 4-(Trifluoromethyl)-DL-phenylalanine, like many amino acids, has limited solubility in common organic solvents[4][5]. If the amino acid is not sufficiently dissolved, the reaction will be slow and incomplete.

    • Solution: Employ a co-solvent system. A mixture of water with a miscible organic solvent like dioxane, tetrahydrofuran (THF), or acetone is often effective. For example, a 1:1 mixture of dioxane and water is a good starting point. The use of tert-butyl alcohol and water is also a well-documented system for Boc protection of phenylalanine.

  • Inappropriate Base or pH: The choice and amount of base are critical. The reaction requires a basic environment to deprotonate the amino group, increasing its nucleophilicity. However, a pH that is too high can lead to side reactions.

    • Solution:

      • Choice of Base: For aqueous or semi-aqueous conditions, sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are commonly used to maintain the pH between 9 and 10[]. Triethylamine (Et₃N) is a suitable organic base for anhydrous conditions or as an additive in mixed solvents[6].

      • pH Monitoring: If using an aqueous system, monitor the pH throughout the addition of (Boc)₂O and adjust as necessary with a dilute solution of your chosen base.

  • Deactivated Amino Group: The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring can decrease the nucleophilicity of the amino group, making the reaction more sluggish compared to unsubstituted phenylalanine.

    • Solution:

      • Increase Reaction Time: Allow the reaction to stir for a longer period, for example, overnight at room temperature[7].

      • Slightly Elevated Temperature: Gently warming the reaction to 30-40 °C can help to increase the reaction rate. However, be cautious as higher temperatures can promote the decomposition of (Boc)₂O.

      • Use a More Reactive Boc Reagent: While (Boc)₂O is standard, for particularly unreactive amines, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can be more effective, though they are also more expensive[6].

  • Inactive Reagents:

    • Solution: Ensure that the di-tert-butyl dicarbonate is fresh. It can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened one that has been stored properly.

Troubleshooting_Low_Yield Problem Low or No Product Formation Cause1 Poor Solubility of Starting Material Problem->Cause1 Cause2 Inappropriate Base/pH Problem->Cause2 Cause3 Deactivated Amino Group (CF₃ effect) Problem->Cause3 Cause4 Inactive Reagents Problem->Cause4 Solution1 Use Co-Solvent System (e.g., Dioxane/Water, THF/Water) Cause1->Solution1 Solution2 - Use NaOH, NaHCO₃, or Et₃N - Monitor and maintain pH 9-10 Cause2->Solution2 Solution3 - Increase reaction time (overnight) - Gently warm (30-40 °C) - Consider BOC-ON reagent Cause3->Solution3 Solution4 Use fresh (Boc)₂O Cause4->Solution4

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Significant Impurities in the Crude Product

Even with a good conversion, the presence of impurities can complicate purification and lower the final isolated yield.

Possible Causes and Solutions:

  • Unreacted Starting Material: This is often a result of the issues described in Problem 1 (incomplete reaction).

    • Solution: Follow the optimization strategies for improving the reaction yield. During workup, most of the unreacted amino acid, being a zwitterion, will remain in the aqueous phase upon acidification, while the desired product will be extracted into the organic phase. A careful extraction can help to separate these.

  • Formation of Di-Boc Species: While less common for primary amines, over-boc-ylation can occur under forcing conditions.

    • Solution: Use a controlled stoichiometry of (Boc)₂O, typically 1.05 to 1.2 equivalents. Avoid a large excess of the protecting group.

  • Side Reactions from High pH: Very high pH can lead to the hydrolysis of the desired product or other side reactions.

    • Solution: Maintain the pH in the recommended range of 9-10.

  • Impurities from (Boc)₂O: Commercial (Boc)₂O can contain impurities or degrade to form tert-butanol and CO₂.

    • Solution: Use high-purity (Boc)₂O. During the workup, these byproducts are typically removed.

Purification Strategy:

A standard workup for this reaction involves:

  • Removal of the organic solvent if a co-solvent system was used.

  • Washing the aqueous solution with a non-polar solvent like hexane or diethyl ether to remove unreacted (Boc)₂O and other non-polar impurities.

  • Careful acidification of the aqueous layer to a pH of 2-3 with a mild acid like citric acid or a dilute solution of HCl or KHSO₄. The product will precipitate or can be extracted.

  • Extraction of the product into an organic solvent such as ethyl acetate.

  • Washing the combined organic layers with brine, drying over anhydrous sodium sulfate or magnesium sulfate, and evaporating the solvent.

For a higher purity product, crystallization or column chromatography may be necessary.

  • Crystallization: The crude product, which may be an oil, can often be crystallized. A patent suggests that inducing crystallization from the oil with seed crystals, followed by slurrying in a non-polar solvent like diethyl ether or cyclohexane, can yield a high-purity solid[8].

  • Column Chromatography: If crystallization is not effective, silica gel chromatography using a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated, is a reliable method for purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting protocol for the synthesis of this compound?

A1: A reliable starting point is to adapt the well-established procedure for L-phenylalanine from Organic Syntheses[7].

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(trifluoromethyl)-DL-phenylalanine in a 1:1 mixture of dioxane and water.

  • Add 1.5 equivalents of triethylamine and stir until the amino acid is fully dissolved.

  • Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash twice with diethyl ether to remove excess (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution or 1M HCl.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude product.

  • Purify the crude product by crystallization or column chromatography as needed.

Q2: How do I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase such as 10% methanol in dichloromethane with 1% acetic acid. The product will be less polar (higher Rf) than the starting amino acid. The spots can be visualized using a UV lamp (due to the aromatic ring) and by staining with ninhydrin. The starting material will stain positive with ninhydrin (a color change, usually to purple or yellow), while the N-Boc protected product will not.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

¹H NMR (in CDCl₃) Predicted Chemical Shift (ppm) Characteristic Signal
tert-butyl (9H)~1.4Singlet
CH₂ (2H)~3.1-3.3Multiplet (diastereotopic)
α-CH (1H)~4.6Multiplet
NH (1H)~5.0Broad singlet or doublet
Aromatic (4H)~7.3-7.6Two doublets (AA'BB' system)
COOH (1H)>10Very broad singlet
¹³C NMR (in CDCl₃) Predicted Chemical Shift (ppm) Characteristic Signal
tert-butyl CH₃~28
tert-butyl C~80
CH₂~38
α-CH~54
CF₃~124 (quartet due to C-F coupling)
Aromatic CH~125 (quartet), ~130
Aromatic C-CF₃~129 (quartet)
Aromatic C-CH₂~140
Boc C=O~155
COOH C=O~175

Note: These are approximate values. The exact chemical shifts can vary depending on the solvent and concentration. For reference, the ¹H NMR of N-Boc-L-phenylalanine shows the tert-butyl singlet at ~1.4 ppm and the aromatic protons between 7.2 and 7.3 ppm[1]. The electron-withdrawing CF₃ group will likely shift the aromatic protons downfield.

Q4: My product is an oil and won't crystallize. What should I do?

A4: It is not uncommon for N-Boc protected amino acids to be obtained as oils or amorphous solids, especially if there are minor impurities present.

  • High Vacuum: Ensure all residual solvent has been removed under high vacuum.

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can sometimes induce crystallization or solidify the product by removing more soluble impurities.

  • Seed Crystals: If you have a small amount of solid material, use it to seed the oil.

  • DCHA Salt Formation: As a last resort, or if an easily handleable solid is required, the product can be converted to its dicyclohexylamine (DCHA) salt. Dissolve the oil in diethyl ether and add one equivalent of dicyclohexylamine. The salt will often precipitate as a stable, crystalline solid[6]. The free acid can be regenerated from the salt at a later stage if necessary.

Data Summary and Key Parameters

The following table summarizes key parameters for the synthesis of this compound.

Parameter Recommendation Rationale
Solvent System 1:1 Dioxane/Water or THF/WaterEnsures solubility of the starting amino acid.
Base NaOH, NaHCO₃, or TriethylamineMaintains the necessary basic pH for the reaction.
pH Range 9-10 (for aqueous systems)Optimal for nucleophilic attack of the amine without promoting side reactions.
(Boc)₂O Stoichiometry 1.05 - 1.2 equivalentsSufficient for complete reaction without a large excess that could lead to impurities.
Reaction Time 12-24 hoursThe electron-withdrawing CF₃ group may slow the reaction, requiring a longer time.
Temperature Room Temperature (or gentle warming to 30-40 °C)Balances reaction rate with the stability of (Boc)₂O.
Workup pH 2-3Ensures the product is fully protonated for efficient extraction into an organic solvent.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Burke, T. R., Jr., et al. (1993). Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and N-boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Tetrahedron Letters, 34(26), 4125-4128.
  • Gerebtzoff, G., et al. (2004). Synthesis and biological evaluation of a novel series of 4-(trifluoromethyl)-L-phenylalanine-containing dipeptides as potent and selective inhibitors of human cytosolic phospholipase A2. Journal of Medicinal Chemistry, 47(10), 2853-2864.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, Coll. Vol. 6, p.75 (1988); Vol. 57, p.16 (1977). [Link]

  • PubChem. 4-(Trifluoromethyl)-L-phenylalanine. [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

  • Crystallization method of Boc-amino acid. CN112661672A.
  • Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. American Journal of Chemistry, 2(5), 235-240.
  • Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K.
  • Solubility of L-Phenylalanine in Aqueous Solutions.
  • Spatiotemporal control of l-phenylalanine crystallization in microemulsion: the role of water in mediating molecular self-assembly. CrystEngComm, 2022, 24, 3035-3042.
  • Solvent Effects on Gelation Behavior of the Organogelator Based on L-Phenylalanine Dihydrazide Deriv
  • Appendix A. Properties, Purification, and Use of Organic Solvents. In Solvents and Solvent Effects in Organic Chemistry.
  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p
  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871-4874.
  • Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1).
  • Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. [Link]

Sources

Technical Support Center: Challenges in the Purification of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Boc-4-(trifluoromethyl)-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this fluorinated amino acid derivative.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and peptidomimetics. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. However, the unique electronic properties of the trifluoromethyl group and the presence of a chiral center present distinct challenges during purification. This guide provides practical, field-proven insights to overcome these hurdles and achieve high purity.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, focusing on the causality behind experimental choices.

Q1: My crude this compound is an oil and refuses to solidify. How can I induce crystallization?

A1: The "oiling out" of Boc-protected amino acids is a frequent challenge, often due to the presence of residual solvents, unreacted starting materials, or byproducts that depress the melting point and inhibit lattice formation.[1][2] The trifluoromethyl group can further complicate crystallization due to its electronic effects and potential for forming non-crystalline aggregates.

Potential Causes & Solutions:

  • Residual Solvents: Trace amounts of solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) can act as impurities.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (40-50 °C), to remove all volatile residues.[1]

  • Impurities: The presence of unreacted 4-(trifluoromethyl)-DL-phenylalanine or byproducts from the Boc-protection step can hinder crystallization.

    • Solution: Attempt trituration. This involves stirring the oil with a non-polar solvent in which the desired product is insoluble, such as n-hexane, cyclohexane, or diethyl ether.[3] This process can "shock" the oil into a solid by washing away soluble impurities.

  • Seeding: If a small amount of solid material has been previously obtained, adding a seed crystal to the oil can initiate crystallization.[3]

    • Protocol: Add a few microscopic crystals of pure this compound to the oil and allow it to stand at room temperature or in a refrigerator. Patience is key, as crystallization may take several hours to days.[3]

Q2: I'm observing low yields after purification by column chromatography. What are the likely causes and how can I improve recovery?

A2: Low recovery from silica gel chromatography can be attributed to several factors, including irreversible adsorption of the compound onto the silica, improper solvent system selection, or co-elution of the product with impurities.

Potential Causes & Solutions:

  • Compound Adsorption: The acidic nature of the carboxylic acid group in this compound can lead to strong interactions with the slightly acidic silica gel, causing tailing and poor recovery.

    • Solution: Deactivate the silica gel by adding a small amount of a modifier to your mobile phase. For instance, incorporating 0.1-1% acetic acid or formic acid can protonate the carboxylic acid, reducing its interaction with the stationary phase.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all.

    • Solution: Systematically optimize your solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. A common starting point for Boc-protected amino acids is a gradient of ethyl acetate in hexanes or a mixture of methanol in dichloromethane.[4]

  • Product Lability: Although generally stable, prolonged exposure to silica gel can sometimes lead to partial deprotection of the Boc group if the silica is too acidic.

    • Solution: Use a less acidic, deactivated silica gel or consider an alternative purification method like reversed-phase chromatography if the compound proves to be particularly sensitive.

Q3: How can I effectively separate the D- and L-enantiomers of this compound?

A3: The separation of enantiomers is a critical step for ensuring the stereochemical purity of the final active pharmaceutical ingredient (API). Standard achiral chromatography will not separate enantiomers.

Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for enantiomeric separation.[5][6]

    • Stationary Phase: Utilize a chiral stationary phase (CSP). Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support, such as CHIRALPAK® or CHIRALCEL®, are often successful.[6][7]

    • Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol.[5][8] The exact ratio will need to be optimized to achieve baseline separation.

  • Supercritical Fluid Chromatography (SFC): UPC² (Ultra-Performance Convergence Chromatography) is a form of SFC that can offer faster and higher-resolution separations than HPLC for some chiral compounds.[7]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. This is a more complex, multi-step process but can be effective for large-scale separations.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of this compound?

A1: Common impurities include:

  • Unreacted 4-(trifluoromethyl)-DL-phenylalanine.

  • Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts.

  • Di-acylated product where the carboxylic acid is also esterified with a tert-butyl group, although this is less common under standard basic conditions.

  • Side products from the synthesis of the starting 4-(trifluoromethyl)-DL-phenylalanine.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (typically at 220 nm) is excellent for determining chemical purity and quantifying impurities.[8][9][10] Chiral HPLC is necessary for assessing enantiomeric purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can help identify and quantify major impurities. ¹⁹F NMR is particularly useful for confirming the presence and purity of the trifluoromethyl group.[8][10]

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the desired product.[8]

Q3: Why is reversed-phase chromatography sometimes preferred for purifying fluorinated compounds?

A3: Reversed-phase chromatography on C18 or specialized fluorinated stationary phases can be highly effective.[11][12][13] The interaction of the trifluoromethyl group with a fluorinated stationary phase can provide unique selectivity, allowing for the separation of fluorinated compounds from their non-fluorinated counterparts or other impurities.[11][12][13] This "fluorous-fluorous" interaction can be a powerful tool in purification.[13]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the compound by inducing crystallization from a suitable solvent system.

Materials:

  • Crude this compound (as an oil or amorphous solid)

  • Ethyl acetate

  • Hexanes

  • Erhlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of warm ethyl acetate.

  • While stirring, slowly add hexanes until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of ethyl acetate to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

Objective: To purify the compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing silica gel as a slurry in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample to obtain a dry powder.

  • Carefully add the dry sample to the top of the prepared column.

  • Begin elution with a non-polar mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Typical TLC and HPLC Parameters

ParameterThin-Layer Chromatography (TLC)Reversed-Phase HPLCChiral HPLC
Stationary Phase Silica gel 60 F₂₅₄C18, 5 µmChiral Stationary Phase (e.g., CHIRALPAK® IA)
Mobile Phase 30% Ethyl Acetate in HexanesGradient of Acetonitrile in Water (with 0.1% TFA)Isocratic Hexane:Ethanol (e.g., 90:10)
Detection UV light (254 nm), Ninhydrin stainUV at 220 nmUV at 220 nm
Expected Rƒ / RT ~0.3Dependent on gradientEnantiomers will have distinct retention times

Visualizations

Purification Workflow

purification_workflow start Crude Product (Oil or Solid) is_solid Is the product solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No purity_check Assess Purity (HPLC, NMR) recrystallize->purity_check triturate->is_solid Solidifies chromatography Column Chromatography (Silica or RP) triturate->chromatography Remains Oil chromatography->purity_check purity_check->chromatography Impure is_racemic Is enantiomeric separation needed? purity_check->is_racemic Chemically Pure pure Pure Product chiral_sep Chiral Separation (Chiral HPLC) chiral_sep->pure is_racemic->pure No is_racemic->chiral_sep Yes

Caption: Decision workflow for purifying this compound.

References

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from LCGC International website: [Link]

  • Kimura, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from NIH website: [Link]

  • LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from LCGC International website: [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from ResearchGate website: [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from ResearchGate website: [Link]

  • National Institutes of Health. (2018, June 12). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Retrieved from NIH website: [Link]

  • National Institutes of Health. (2024, April 17). Rapid room-temperature phosphorescence chiral recognition of natural amino acids. Retrieved from NIH website: [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from Waters Corporation website: [Link]

  • PubMed. (2014, May). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Retrieved from PubMed website: [Link]

  • PubMed. (n.d.). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. Retrieved from PubMed website: [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from Organic Syntheses website: [Link]

  • Avanti Publishers. (n.d.). Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration. Retrieved from Avanti Publishers website: [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from Beilstein Journals website: [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18).
  • Eurisotop. (n.d.). L-PHENYLALANINE-N-T-BOC. Retrieved from Eurisotop website: [Link]

Sources

stability issues of N-Boc-4-(trifluoromethyl)-DL-phenylalanine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc-4-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common stability issues encountered during the handling, storage, and use of this valuable synthetic building block.

Introduction

This compound is a non-canonical amino acid derivative increasingly utilized in peptide synthesis and medicinal chemistry. The incorporation of a trifluoromethyl group at the para position of the phenyl ring imparts unique properties, including increased metabolic stability and altered receptor binding affinities of the resulting peptides.[1] However, the strong electron-withdrawing nature of the trifluoromethyl group can also influence the stability of the molecule, particularly the acid-labile N-Boc protecting group.[2] This guide provides a comprehensive overview of the stability of this compound under various conditions and offers practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound at 0-8°C in a tightly sealed container to protect it from moisture.[3][4] For extended periods, storage at -20°C is also a viable option.[5] To prevent degradation from atmospheric moisture, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.

Q2: I left the container of this compound on the bench at room temperature for a few hours. Is it still usable?

This compound is a white solid that is generally stable at room temperature for short periods.[3] However, prolonged exposure to ambient temperature and humidity should be avoided. Before use, it is advisable to visually inspect the material for any changes in color or texture. For critical applications, a quick purity check by HPLC is recommended.

Stability in Solution

Q3: How stable is this compound in common organic solvents used in peptide synthesis?

The stability of this compound in solution is dependent on the solvent and the duration of storage. The following table provides a general guideline:

SolventRecommended StorageRationale
Dichloromethane (DCM)Short-term (hours to a few days)Generally stable, but prolonged storage is not recommended due to the potential for slow degradation in the presence of trace acidic impurities.
N,N-Dimethylformamide (DMF)Short-term (hours to a few days)DMF can contain amine impurities that may compromise the integrity of the compound over time.[6] Use high-purity, peptide synthesis grade DMF.
Methanol (MeOH)Short-term (hours)Protic solvents like methanol can potentially participate in slow solvolysis reactions, especially if acidic or basic contaminants are present.
Acetonitrile (ACN)Short-term (hours to a few days)Acetonitrile is a relatively inert solvent, but solutions should still be prepared fresh for best results.
Tetrahydrofuran (THF)Short-term (hours to a few days)Peroxide-free THF should be used, as peroxides can lead to oxidative degradation.
0.1% TFA in ACN/WaterNot recommended for storageThe acidic nature of this HPLC mobile phase will lead to the deprotection of the Boc group over time.[7]

Q4: Can I prepare a stock solution of this compound and store it in the refrigerator?

While preparing stock solutions is common practice, for this compound, it is recommended to prepare solutions fresh whenever possible. If a stock solution must be prepared, use an anhydrous, aprotic solvent like DCM or ACN, store it at -20°C in a tightly sealed vial with an inert atmosphere, and use it within a few days. Before use, allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution.

Troubleshooting Deprotection

Q5: I am observing incomplete Boc deprotection during my synthesis. What could be the cause?

While the electron-withdrawing trifluoromethyl group is expected to increase the acid lability of the Boc group, incomplete deprotection can still occur.[5] Common causes include:

  • Insufficient Acid Concentration or Time: Ensure you are using a sufficient concentration of acid (e.g., 20-50% TFA in DCM) and allowing adequate reaction time.

  • Water Content: The presence of water in the reaction mixture can affect the efficiency of deprotection. Use anhydrous solvents and reagents.

  • Steric Hindrance: If the this compound is incorporated into a sterically hindered peptide sequence, deprotection may be slower.

Q6: I am seeing unexpected side products after Boc deprotection. What are they and how can I avoid them?

The most common side reaction during Boc deprotection is the formation of byproducts from the tert-butyl cation that is generated.[8] This cation can alkylate sensitive residues in the peptide chain. To avoid this, it is crucial to use a scavenger, such as triisopropylsilane (TIS), in your cleavage cocktail.

Analytical Methods for Quality Control

Q7: How can I check the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A standard reversed-phase method using a C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.[]

Q8: What should I look for in an NMR spectrum to confirm the integrity of the compound?

In a ¹H NMR spectrum, the key signals to confirm the structure of this compound are:

  • A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.

  • Signals in the aromatic region (typically 7.3-7.6 ppm) showing the characteristic splitting pattern of a para-substituted benzene ring.

  • A multiplet for the alpha-proton of the amino acid.

The disappearance of the singlet at ~1.4 ppm is a clear indication of Boc group removal.[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general method for assessing the purity and detecting degradation products of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the stability of this compound under stress conditions, a forced degradation study can be performed.

  • Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Conditions: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Stress: Heat the solid compound at 105°C for 24 hours.

  • Analysis: Analyze the stressed samples by the stability-indicating HPLC method (Protocol 1) to observe for degradation and the formation of new peaks.

Visual Guides

stability_workflow cluster_storage Storage & Handling cluster_prep Solution Preparation cluster_analysis Purity & Stability Assessment cluster_application Application storage Store at 0-8°C under inert atmosphere prep Prepare fresh solution in anhydrous, aprotic solvent storage->prep Weigh out required amount hplc Analyze by RP-HPLC (Protocol 1) prep->hplc Check initial purity nmr Confirm structure by NMR prep->nmr For troubleshooting ms Identify degradation products by MS prep->ms For troubleshooting synthesis Proceed with peptide synthesis hplc->synthesis If pure deprotection_mechanism cluster_note Influence of CF3 Group Boc-NH-R Boc-NH-R Protonated_Boc Protonated_Boc Boc-NH-R->Protonated_Boc + H+ Carbamic_Acid Carbamic_Acid Protonated_Boc->Carbamic_Acid - Isobutylene Amine Amine Carbamic_Acid->Amine - CO2 note The electron-withdrawing CF3 group destabilizes the carbocation character of the intermediate, accelerating the loss of isobutylene.

Figure 2. Acid-catalyzed deprotection of the Boc group.

troubleshooting_flowchart start Problem Encountered incomplete_coupling Incomplete Coupling/ Deprotection start->incomplete_coupling side_products Unexpected Side Products start->side_products check_reagents Check reagent purity and age incomplete_coupling->check_reagents Yes add_scavengers Add scavengers (e.g., TIS) to deprotection step side_products->add_scavengers Yes optimize_conditions Increase reaction time or temperature check_reagents->optimize_conditions hplc_ms Analyze by HPLC-MS to identify impurities add_scavengers->hplc_ms

Sources

Technical Support Center: N-Boc-4-(trifluoromethyl)-DL-phenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Boc-4-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling reactions of this specialized amino acid. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and provide practical, field-proven insights.

Troubleshooting Guide for this compound Coupling Reactions

The incorporation of this compound into peptide sequences can be challenging due to the electronic properties of the trifluoromethyl group. The strong electron-withdrawing nature of the -CF3 group significantly reduces the nucleophilicity of the amino group of the parent phenylalanine, which can lead to sluggish and incomplete coupling reactions[1][2][3]. This guide addresses the most common issues encountered during these coupling reactions.

Issue 1: Low or No Coupling Yield

Symptom: After the coupling reaction, analysis by LC-MS or a qualitative test like the Kaiser test indicates a low yield of the desired peptide and a significant amount of unreacted starting material.

Potential Causes and Solutions:

  • Insufficient Activation of the Carboxylic Acid: The reduced nucleophilicity of the amine component requires a highly reactive activated ester for the coupling to proceed efficiently.

    • Solution: Switch to more potent coupling reagents. Standard carbodiimide reagents like DCC or EDC may be insufficient.[4][5] Uronium/aminium salts such as HATU , HBTU , or HCTU , or phosphonium salts like PyBOP or PyAOP are highly recommended as they form highly reactive activated esters capable of overcoming the electronic deactivation.[3][6][7][8] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a very effective strategy.[4][7]

  • Suboptimal Reaction Conditions: Inadequate reaction time or temperature can prevent the reaction from reaching completion.

    • Solution: Increase the coupling reaction time, for instance, from the standard 1-2 hours to an extended period, even overnight.[4][9] Gentle heating (e.g., 30-50°C) can also help overcome the activation energy barrier, but this should be approached with caution to minimize the risk of racemization.[9][10] Microwave-assisted peptide synthesis (MAPPS) is another powerful technique to drive difficult couplings to completion more rapidly and efficiently.[4][11]

  • Steric Hindrance: While the primary challenge with 4-(trifluoromethyl)-phenylalanine is electronic, steric hindrance from bulky neighboring residues can exacerbate coupling difficulties.

    • Solution: In addition to using potent coupling reagents, consider a "double coupling" strategy. After the initial coupling reaction, a second coupling is performed with a fresh solution of the activated amino acid to drive the reaction to completion.[3][10][11][12]

Issue 2: Incomplete Reaction and Presence of Deletion Sequences

Symptom: A positive Kaiser test (indicating free primary amines) after the coupling step, and mass spectrometry analysis of the final peptide reveals the presence of deletion sequences where the this compound should have been incorporated.[3]

Potential Causes and Solutions:

  • Incomplete Acylation: The electronically deactivated amine of the growing peptide chain fails to react completely with the activated this compound.

    • Solution 1: Double Coupling: As mentioned previously, performing a second coupling is a highly effective method to ensure complete acylation.[3][11][12]

    • Solution 2: Capping: If double coupling is not fully effective, or to prevent the formation of deletion sequences that can complicate purification, a capping step is recommended. After the coupling reaction, any unreacted amines are permanently blocked by acetylation with a reagent like acetic anhydride.[3][11] This ensures that all subsequent amino acids are added to the correct, full-length peptide chain.

Issue 3: Side Product Formation

Symptom: LC-MS analysis shows the presence of unexpected side products in the crude peptide.

Potential Causes and Solutions:

  • Racemization: The activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization, especially with prolonged activation times or in the presence of excess base.[12]

    • Solution: To minimize racemization, use coupling reagents with additives like Oxyma Pure.[7][13] The combination of DIC and Oxyma is known for low racemization.[12] It is also crucial to minimize the pre-activation time of the amino acid before adding it to the reaction mixture and to avoid using an excessive amount of base.[12]

  • Side Reactions from Protecting Groups: The tert-butyl cation generated during the TFA-mediated deprotection of the Boc group can lead to the alkylation of nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[12]

    • Solution: The use of scavengers in the TFA cleavage cocktail is essential to trap these reactive carbocations. A common scavenger cocktail is "Reagent K," which consists of TFA, phenol, water, thioanisole, and ethanedithiol (EDT).[12]

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for this compound?

For challenging couplings involving electron-deficient amino acids like this compound, high-potency coupling reagents are recommended. HATU is often considered the gold standard due to its high reactivity.[3] Other excellent choices include HCTU , HBTU , PyBOP , and COMU .[3][5][7]

Q2: How can I monitor the completion of the coupling reaction?

The Kaiser test is a widely used and very sensitive qualitative method for detecting the presence of primary amines on the solid support.[14] A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For N-terminal proline, where the Kaiser test is not reliable, alternative methods like the isatin test or the chloranil test can be used.[14] For more quantitative analysis, techniques like solution NMR spectroscopy combined with a "cleave and analyze" approach can be employed to determine the reaction conversion.[15]

Q3: Can I use standard Boc-chemistry protocols for this compound?

While the general principles of Boc-SPPS apply, modifications to the standard protocols are necessary to overcome the challenges posed by the trifluoromethyl group.[11] These modifications primarily involve the use of more potent coupling reagents, potentially longer reaction times or double coupling, and careful monitoring of reaction completion.[3][11]

Q4: Are there any specific solubility issues with this compound?

While the primary challenge is electronic, solubility can sometimes be a concern, especially in longer peptide sequences prone to aggregation.[5] If solubility issues are suspected, consider using N-methylpyrrolidone (NMP) as a solvent due to its superior solvating properties compared to Dimethylformamide (DMF).[4] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[4] Adding chaotropic salts like LiCl can also help disrupt aggregation.[16]

Q5: What is the impact of the trifluoromethyl group on the final peptide's properties?

The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2][17][18] The -CF3 group can also influence the secondary structure of the peptide.[19]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU
  • First Coupling:

    • Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[4]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

    • Perform a Kaiser test to check for completion.[14]

  • Second Coupling (if Kaiser test is positive):

    • Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.[4][11]

    • After the second coupling, wash the resin thoroughly and perform another Kaiser test to confirm completion.

Protocol 2: Capping of Unreacted Amines
  • After the final coupling step (either single or double coupling), if the Kaiser test is still positive, wash the resin with DMF.

  • Prepare a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes.[11]

  • Wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

Data Presentation

Parameter Standard Coupling Recommended for this compound Reference
Coupling Reagent DCC, DICHATU, HCTU, HBTU, PyBOP, COMU[3][5][7]
Amino Acid Equivalents 2-34-5 (or higher)[4][11]
Coupling Time 1-2 hours2-4 hours, or overnight[4][9][11]
Strategy for Incomplete Reaction -Double Coupling, Capping[3][11][12]
Solvent DMFNMP, DCM/DMF/NMP mixture[4]

Visualizations

Troubleshooting_Workflow start Low Coupling Yield or Positive Kaiser Test reagent Switch to Potent Coupling Reagent (HATU, HCTU, PyBOP) start->reagent re_evaluate Re-evaluate Conditions (Solvent, Equivalents) start->re_evaluate double_couple Perform Double Coupling reagent->double_couple If still incomplete proceed Proceed to Next Step reagent->proceed If complete increase_time Increase Reaction Time / Temperature double_couple->increase_time If still incomplete double_couple->proceed If complete capping Cap Unreacted Amines increase_time->capping If still incomplete increase_time->proceed If complete capping->proceed re_evaluate->reagent

Caption: A workflow for troubleshooting low yields in this compound coupling reactions.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA N-Boc-AA-COOH + HATU + Base Active_Ester Highly Reactive OAt-Ester AA->Active_Ester Forms Peptide_Bond Peptide-NH-CO-AA-Boc Active_Ester->Peptide_Bond Peptide_Amine Peptide-NH2 (Reduced Nucleophilicity) Peptide_Amine->Peptide_Bond Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated coupling for an electron-deficient amino acid.

References

  • 6 (Source: Google Cloud Search)

  • 4 (Source: BenchChem)

  • 7 (Source: Bachem)

  • 14 (Source: AAPPTec)

  • 9 (Source: American Peptide Society)

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  • 10 (Source: BenchChem)

  • 21 (Source: BenchChem)

  • 13 (Source: ACS Publications)

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  • 17 (Source: ACS Publications)

  • 8 (Source: ResearchGate)

  • 22 (Source: NIH)

  • 1 (Source: NIH)

  • 2 (Source: Chinese Chemical Society)

  • 23 (Source: Chinese Chemical Society)

  • 15 (Source: ACS Publications)

  • 24 (Source: NIH)

  • 25 (Source: Organic Chemistry Portal)

  • 26 (Source: ResearchGate)

  • 27 (Source: Hebei Boze Chemical Co., Ltd.)

  • 28 (Source: Sigma-Aldrich)

  • 29 (Source: AAPPTec)

  • 30 (Source: ACS Publications)

  • 31 (Source: ChemRxiv)

  • 32 (Source: ResearchGate)

  • 33 (Source: NIH)

  • 19 (Source: BenchChem)

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  • 34 (Source: Bibliomed)

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  • 18 (Source: Journal of Biomedical Research & Environmental Sciences)

  • 40 (Source: Beilstein Journals)

Sources

identification and characterization of impurities in N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc-4-(trifluoromethyl)-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of impurities. This guide is structured to address specific issues you may encounter during your experiments, offering expert insights and practical solutions.

Section 1: Understanding the Impurity Landscape

This compound is a critical building block in the synthesis of complex peptides and pharmaceutical ingredients. The purity of this starting material is paramount to the quality, safety, and efficacy of the final product.[1] Impurities can arise from various stages, including the manufacturing process of the starting material, subsequent synthetic steps, or degradation during storage.[1][2]

What are the most common types of impurities I should expect?

Impurities in this compound and similar amino acid derivatives can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that originate from the manufacturing process.[3] They can include residual starting materials, reagents, catalysts, and by-products from side reactions.[3] For instance, the synthesis of fluorinated phenylalanines can involve multiple steps, each with the potential to introduce impurities.[4][5]

  • Degradation Products: These impurities form due to the chemical breakdown of the primary compound over time or under stress conditions such as exposure to light, heat, or incompatible pH.[3]

  • Stereoisomers: Since the product is a DL-racemic mixture, controlling the stereochemical purity of subsequent chiral molecules is crucial. However, epimerization during synthesis can lead to the formation of diastereomers in later steps.[3][6]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[3]

  • Incompletely Deprotected Sequences: In peptide synthesis, the Boc (tert-butoxycarbonyl) protecting group may not be completely removed, leading to impurities with the protecting group still attached.[6]

Section 2: Troubleshooting Analytical Challenges

Accurate and robust analytical methods are essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed.[1]

FAQ: HPLC Analysis

Q1: I'm seeing poor peak shape (tailing or fronting) for my main peak and impurities. What could be the cause?

A1: Poor peak shape in HPLC is often multifactorial. Here's a systematic approach to troubleshooting:

  • Mobile Phase pH: The trifluoromethyl group and the carboxylic acid moiety influence the pKa of the molecule. Ensure your mobile phase pH is at least 2 units away from the pKa of your analyte to ensure it's in a single ionic form. For acidic compounds like this, a low pH mobile phase (e.g., using formic acid or trifluoroacetic acid) is generally recommended.

  • Column Choice: A C18 column is a common starting point for reversed-phase chromatography. However, highly fluorinated compounds can exhibit different interactions. Consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer alternative selectivity for aromatic and fluorinated compounds.

  • Ion Pairing Reagents: Trifluoroacetic acid (TFA) is a common ion-pairing reagent that can improve the peak shape of charged analytes.[2] However, it can suppress the signal in mass spectrometry.[2] If you are using LC-MS, consider using formic acid (FA) as an alternative, although it may result in suboptimal separation on traditional C18 columns.[2]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.

Q2: I'm not able to separate a known impurity from the main peak. What are my options?

A2: Co-elution is a common challenge. Here are some strategies to improve resolution:

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Mobile Phase Composition: Varying the organic solvent (e.g., switching from acetonitrile to methanol or vice versa) can alter selectivity.

  • Temperature: Adjusting the column temperature can influence retention times and selectivity.

  • Orthogonal Methods: If resolution cannot be achieved on a reversed-phase column, consider an alternative chromatographic mode, such as HILIC (Hydrophilic Interaction Liquid Chromatography).

FAQ: LC-MS Analysis

Q1: I am having trouble getting a good signal for my compound in the mass spectrometer. What can I do?

A1: Signal intensity in LC-MS is highly dependent on the ionization efficiency of your analyte.

  • Ionization Mode: this compound has both acidic (carboxylic acid) and basic (amino, although protected) functionalities. It is advisable to screen both positive and negative ionization modes. Electrospray ionization (ESI) is typically the preferred method.

  • Mobile Phase Additives: As mentioned, TFA can suppress the MS signal.[2] If you must use it for chromatography, try to keep the concentration low (e.g., 0.05%). Formic acid (0.1%) is generally a good starting point for enhancing ionization in positive mode. Ammonium formate or ammonium acetate can be used in the negative mode.

  • Source Parameters: Optimize the mass spectrometer's source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the signal for your compound of interest.

Q2: How can I tentatively identify an unknown impurity peak using LC-MS?

A2: High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.

  • Determine the Accurate Mass: Obtain the accurate mass of the impurity from the HRMS data.

  • Calculate the Elemental Composition: Use software to predict possible elemental compositions based on the accurate mass.

  • Fragment Ion Analysis (MS/MS): Isolate the impurity peak and subject it to fragmentation. The resulting fragment ions can provide structural information. For example, a neutral loss corresponding to the Boc group (100.0524 Da) would be a strong indicator of a Boc-containing impurity.

  • Consider Plausible Structures: Based on the elemental composition and fragmentation pattern, propose plausible structures for the impurity. Consider potential side reactions or degradation pathways.

Section 3: Experimental Protocols

Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point. Method optimization will be required for your specific instrument and impurity profile.

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

Causality behind choices:

  • C18 Column: A good starting point for many small molecules.

  • Formic Acid: Provides good peak shape for acidic analytes and is compatible with MS.

  • Gradient Elution: Necessary to elute a range of impurities with varying polarities.

  • Dual Wavelength Detection: Helps in detecting impurities that may have different UV maxima than the main compound.

Protocol: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[7][8] An extent of degradation of 5-20% is generally considered suitable.[7]

Table 2: Suggested Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH2 hours at room temperature
Oxidation 3% H₂O₂24 hours at room temperature
Thermal 80 °C (solid state)48 hours
Photolytic ICH Q1B conditionsAs per guidelines

Self-Validating System:

  • Analyze a control sample (unstressed) alongside the stressed samples.

  • Perform a mass balance calculation to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.

  • The peak purity of the main peak should be assessed using a photodiode array (PDA) detector or MS to ensure no co-eluting degradants.

Section 4: Visualizing Workflows

Workflow for Impurity Identification and Characterization

impurity_workflow start Sample of this compound hplc_uv HPLC-UV Analysis for Impurity Profiling start->hplc_uv impurity_detected Impurity Peak Detected? hplc_uv->impurity_detected lc_ms LC-MS Analysis for Mass Information characterize Characterize Impurity lc_ms->characterize impurity_detected->lc_ms Yes no_impurity No Significant Impurities Detected impurity_detected->no_impurity No isolate Isolate Impurity (Prep-HPLC) characterize->isolate nmr NMR Spectroscopy for Structure Elucidation isolate->nmr report Report Findings nmr->report

Caption: General workflow for impurity identification.

Troubleshooting Decision Tree for HPLC Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units from pKa? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is Column Suitable? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved change_column Try Alternative Column (e.g., PFP) check_column->change_column No check_overload Is Sample Overloaded? check_column->check_overload Yes change_column->resolved reduce_load Reduce Injection Volume/Concentration check_overload->reduce_load Yes check_overload->resolved No reduce_load->resolved

Caption: Decision tree for troubleshooting peak tailing.

References

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. [Link]

  • Garg, S., et al. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate Chemistry, 4(6), 574-580. [Link]

  • Singh, G. S., & Yli-Kauhaluoma, J. (2011). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Beilstein Journal of Organic Chemistry, 7, 1096–1101. [Link]

  • BioPharm International. (2014, October 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PubMed. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • PubMed Central. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. [Link]

  • PubMed Central. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. [Link]

  • PubChem. Boc-D-phenylalanine. [Link]

  • ResearchGate. (2022, April 10). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. [Link]

Sources

preventing racemization during the synthesis and application of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-B-oc-4-(trifluoromethyl)-DL-phenylalanine

A Researcher's Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for N-Boc-4-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic amino acid. The presence of the electron-withdrawing trifluoromethyl (CF3) group on the phenyl ring significantly increases the acidity of the alpha-proton, making this residue particularly susceptible to racemization during both its synthesis and subsequent application in peptide coupling reactions.[1][2][3] Maintaining stereochemical integrity is paramount, as the presence of diastereomeric impurities can compromise the biological activity and therapeutic efficacy of the final peptide.[4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound and ensure the stereochemical purity of your products.

Section 1: Preventing Racemization During Peptide Coupling

The most critical stage where racemization occurs is during the activation of the carboxylic acid for peptide bond formation. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which allows for the loss of stereochemistry at the alpha-carbon.[5][6][7] The electron-withdrawing CF3 group exacerbates this by stabilizing the enolate precursor to the oxazolone, making racemization a significant risk.

RacemizationMechanism cluster_L_AminoAcid L-Configuration cluster_Activation Activation & Racemization Pathway cluster_Products Peptide Products A N-Boc-(L)-CF3-Phe-OH B Activated Ester / O-Acylisourea Intermediate A->B  + Coupling Reagent C 5(4H)-Oxazolone (Planar, Achiral Intermediate) B->C  + Base (α-proton abstraction) D Desired Peptide (L-Configuration) C->D + Amine Component (Desired Path) E Epimerized Peptide (D-Configuration) C->E + Amine Component (Racemized Path)

Caption: Mechanism of racemization via a planar oxazolone intermediate.

Frequently Asked Questions (Peptide Coupling)

Q1: My peptide coupling reaction is showing significant racemization of the 4-(trifluoromethyl)phenylalanine residue. What are the likely causes?

A1: High racemization is typically a result of a combination of factors that favor the formation and longevity of the oxazolone intermediate. The most common culprits are:

  • Choice of Coupling Reagent: Carbodiimides like EDC or DCC, when used alone, generate highly reactive O-acylisourea intermediates that are very prone to oxazolone formation.[8]

  • Choice of Base: Strong, sterically unhindered bases (like triethylamine) or excessive amounts of any base can readily abstract the acidic alpha-proton.[8][9]

  • Reaction Temperature: Higher temperatures accelerate the rate of oxazolone formation and subsequent racemization.

  • Prolonged Activation Times: Allowing the activated amino acid to sit for too long before adding the amine component increases the opportunity for racemization.

Q2: Which coupling reagents are best for preventing racemization with this amino acid?

A2: The choice of coupling reagent is the most critical factor. For a sensitive residue like 4-(trifluoromethyl)phenylalanine, onium salts (uronium/phosphonium) or carbodiimides with specific additives are highly recommended.

  • Uronium/Onium Salts: Reagents like HATU , HBTU , and COMU are generally the best choice.[6][10][11] They rapidly convert the carboxylic acid to a less reactive activated ester (e.g., an HOAt or HOBt ester), which minimizes the lifetime of more racemization-prone intermediates.[6][11] HATU and COMU are often superior to HBTU for challenging couplings.[6][12]

  • Carbodiimides with Additives: If using a carbodiimide like DIC or EDC, the use of an additive is mandatory.

    • HOAt (1-Hydroxy-7-azabenzotriazole): This is superior to HOBt for suppressing racemization.[13][14] The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation that accelerates coupling and stabilizes the activated intermediate, reducing the chance for racemization.[14][15]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly effective, non-explosive alternative to HOBt and HOAt that shows excellent performance in suppressing racemization.[4][16]

Q3: What is the role of the base, and which one should I use?

A3: A tertiary amine base is required to deprotonate the carboxylic acid and to neutralize the protonated amine component.[17] However, the base can also abstract the alpha-proton, leading to racemization. Therefore, the choice of base is a balance between reactivity and minimizing side reactions.

  • Recommended Bases:

    • N-Methylmorpholine (NMM): Generally considered one of the best choices for minimizing racemization due to its lower basicity compared to DIPEA.[9][17]

    • 2,4,6-Collidine: A sterically hindered and weak base that is highly effective at suppressing racemization, especially in difficult cases.[8][16]

  • Use with Caution:

    • DIPEA (N,N-Diisopropylethylamine): While very common, it is a stronger base than NMM and can lead to higher levels of racemization, particularly with sensitive residues.[9][17][18] Use the minimum amount necessary if it is required for a difficult coupling.

Troubleshooting Guide: Racemization in Peptide Coupling

This guide provides a structured approach to diagnosing and solving racemization issues during the coupling of N-Boc-4-(trifluoromethyl)-L-phenylalanine.

Symptom Potential Cause Recommended Solution & Rationale
High levels of D-isomer detected by chiral HPLC (>5%) Inappropriate Coupling Reagent: Using EDC or DCC without an additive.Switch to an onium salt like HATU or COMU. [11][12] These reagents rapidly form activated esters that are less prone to racemization. Alternatively, use DIC in combination with OxymaPure® or HOAt .[4][13][14]
Moderate racemization (2-5%) Suboptimal Base: Using DIPEA or an excess amount of base.Switch to a weaker base like N-Methylmorpholine (NMM) or 2,4,6-Collidine. [9][17] Use only the stoichiometric amount of base required to neutralize amine salts (typically 1 equivalent for HCl salts, 2 for TFA salts).
Inconsistent or unexpected racemization Temperature Fluctuations or Prolonged Reaction Time: Running the reaction at room temperature or allowing pre-activation for too long.Perform the coupling at 0°C. Lower temperatures significantly slow the rate of oxazolone formation.[17] Add the amine component immediately after the pre-activation step (which should be kept brief, 1-5 minutes).[18]
Low yield and racemization Solvent Effects: Using a solvent that promotes side reactions.Use DMF or NMP as the primary solvent. In some cases where aggregation is an issue, a less polar solvent like DCM can be beneficial. Ensure the solvent is anhydrous.
Optimized Low-Racemization Coupling Protocol

This protocol is designed for coupling N-Boc-4-(trifluoromethyl)-L-phenylalanine to a resin-bound amine.

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection (if applicable) using 20% piperidine in DMF and wash thoroughly with DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve N-Boc-4-(trifluoromethyl)-L-phenylalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in anhydrous DMF.

    • Add N-Methylmorpholine (NMM) (6 eq.) to the mixture.

    • Vortex the solution for 1-2 minutes at 0°C. Do not wait longer than 5 minutes.

  • Coupling:

    • Immediately add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring & Washing:

    • Perform a Kaiser test to confirm reaction completion. If the test is positive, recouple for another hour.

    • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Caption: Recommended workflow for low-racemization peptide coupling.

Section 2: Analytical Verification of Stereochemical Purity

It is essential to verify the enantiomeric purity of both the starting material and the final peptide product.

Q4: How can I accurately determine the enantiomeric purity of my compound?

A4: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[19]

  • For N-Boc-4-(trifluoromethyl)-L-phenylalanine: Direct analysis on a chiral stationary phase (CSP) is effective. Polysaccharide-based columns (e.g., CHIRALPAK® series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® series) can provide excellent separation of the L and D enantiomers.[19][20]

  • For the Final Peptide: After cleaving the peptide from the resin, it must first be hydrolyzed back into its constituent amino acids. This is typically done by heating in 6 M HCl at 110°C for 24 hours.[18] The resulting amino acid mixture is then derivatized with a chiral reagent (e.g., o-phthalaldehyde and a chiral thiol like N-tert-butyloxycarbonyl-D-cysteine) before analysis by reversed-phase HPLC.[21][22]

General Protocol: Chiral HPLC Analysis of N-Boc-Amino Acid
  • Sample Preparation: Prepare a standard solution of the racemic this compound and a separate solution of your synthesized L-enantiomer sample in the mobile phase solvent (e.g., ~1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: CHIROBIOTIC T (Teicoplanin) or a similar macrocyclic glycopeptide-based CSP.

    • Mobile Phase: A mixture of ethanol, water, and a volatile buffer like ammonium trifluoroacetate (ATFA). The exact ratio will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm or 254 nm.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the D and L enantiomers.

    • Inject your sample and integrate the peak areas.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_L - Area_D|) / (Area_L + Area_D) * 100.

References

Technical Support Center: Scale-Up Synthesis of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of N-Boc-4-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when transitioning this synthesis from the bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable process.

The introduction of a trifluoromethyl group onto the phenylalanine scaffold significantly alters its electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.[1][2] However, these same properties can introduce unique challenges during the N-Boc protection step, especially at scale. This guide addresses these nuances, offering practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up synthesis in a question-and-answer format.

Question 1: My reaction yield is significantly lower on a larger scale compared to my small-scale trial. What are the likely causes and how can I improve it?

Answer:

Low yield upon scale-up is a common issue and can stem from several factors, often exacerbated by the properties of 4-(trifluoromethyl)-DL-phenylalanine.

  • Poor Solubility of the Starting Amino Acid: 4-(Trifluoromethyl)-DL-phenylalanine, a zwitterionic compound, can have limited solubility in common organic solvents used for Boc protection, a problem that becomes more pronounced at higher concentrations during scale-up.[3] Inadequate dissolution leads to a heterogeneous reaction mixture and incomplete conversion.

    • Solution:

      • Solvent System Optimization: Employ a mixed solvent system. A common and effective system is a mixture of dioxane and water or tert-butyl alcohol and water.[4] The aqueous portion helps dissolve the amino acid salt, while the organic solvent solubilizes the di-tert-butyl dicarbonate (Boc₂O).

      • pH Adjustment: Carefully control the pH of the aqueous layer. Maintaining a basic pH (typically 8.5-9.5) with a suitable base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is crucial for deprotonating the amino group, enhancing its nucleophilicity, and improving solubility.[4][]

  • Inefficient Mixing and Mass Transfer: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. It can also hinder the interaction between the dissolved amino acid and the Boc anhydride.

    • Solution:

      • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure thorough mixing of the reaction slurry or solution.

      • Baffled Reaction Vessel: Use a baffled reactor to improve turbulence and prevent vortex formation, ensuring better homogeneity.

  • Deactivation by the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl (-CF₃) group reduces the basicity and nucleophilicity of the amino group, making the reaction inherently slower than with unsubstituted phenylalanine.[6][7]

    • Solution:

      • Increased Reagent Stoichiometry: A slight excess of Boc₂O (e.g., 1.1 to 1.2 equivalents) may be necessary to drive the reaction to completion.

      • Extended Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC). The reaction may require a longer time to reach completion compared to less electron-deficient amino acids.

Question 2: I'm observing the formation of significant by-products during the reaction. What are they and how can I minimize them?

Answer:

By-product formation is a critical issue in scale-up as it complicates purification and reduces overall yield.

  • Formation of Pyroglutamate Derivatives: Under certain conditions, intramolecular cyclization can occur, although this is less common for phenylalanine derivatives compared to glutamic acid.

  • Double Boc Protection: While less common for the alpha-amino group, other nucleophilic sites, if present, could react.

  • Urea Formation: Sterically hindered amines can sometimes react with Boc₂O to form urea derivatives, especially if an isocyanate intermediate is formed.[]

    • Solution:

      • Temperature Control: Maintain a controlled reaction temperature. While the reaction is often run at room temperature, significant exotherms can occur upon reagent addition at scale. Use a cooling bath during the addition of Boc₂O and the base to maintain the temperature, typically between 0°C and 25°C.[4]

      • Controlled Reagent Addition: Add the Boc₂O and base solution slowly and sub-surface to avoid localized high concentrations that can lead to side reactions.

      • pH Control: Avoid excessively high pH, which can promote side reactions. Maintain the pH in the optimal range of 8.5-9.5.

Question 3: The purification of the final product by crystallization is proving difficult, resulting in an oily product or low purity. How can I improve my crystallization protocol?

Answer:

The trifluoromethyl group increases the lipophilicity of the molecule, which can sometimes make crystallization challenging.[2]

  • Oily Product: The product may initially separate as an oil before solidifying. This is often due to residual solvents or impurities.

    • Solution:

      • Thorough Work-up: After acidification of the reaction mixture, ensure a thorough extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove inorganic salts and water-soluble impurities.

      • Complete Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent, followed by drying under high vacuum to remove any residual solvent, which can inhibit crystallization.[4]

      • Solvent/Anti-Solvent Crystallization: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, diethyl ether) and then slowly add an anti-solvent (e.g., hexane, pentane) until turbidity is observed. Allow the solution to stand, preferably at a reduced temperature, to induce crystallization.[4]

  • Low Purity: Co-precipitation of unreacted starting material or by-products can lead to low purity.

    • Solution:

      • Seed Crystals: Use a small amount of pure this compound as seed crystals to induce crystallization and improve the crystal form.[8]

      • Slurrying: If the initial solid is of low purity, it can be purified by slurrying in a solvent that dissolves the impurities but not the desired product. Diethyl ether or hexane are often good choices for this.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for the scale-up synthesis?

For a successful and reproducible scale-up, it is crucial to use high-quality starting materials.

  • 4-(Trifluoromethyl)-DL-phenylalanine: Ensure it is of high purity, free from other amino acid contaminants.

  • Di-tert-butyl dicarbonate (Boc₂O): Use a fresh, high-purity grade. Boc₂O can degrade over time, especially if exposed to moisture.

  • Base: Use a high-purity grade of sodium hydroxide, sodium bicarbonate, or triethylamine. The choice of base can influence the reaction rate and side product profile.[3]

  • Solvents: Use at least reagent-grade solvents. For scale-up, consider using higher purity solvents to minimize potential side reactions and purification challenges.

Q2: What is the optimal reaction monitoring technique for this synthesis at scale?

While Thin Layer Chromatography (TLC) is useful for quick checks, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate monitoring of reaction completion and purity at scale.[9][]

  • HPLC Method: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically effective for separating the starting material, product, and any potential by-products.

Q3: What are the key safety considerations for the scale-up of this reaction?

  • Boc₂O: Di-tert-butyl dicarbonate is a solid but can be an irritant. Handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Base: Concentrated solutions of sodium hydroxide are corrosive. Handle with care and appropriate PPE.

  • Solvents: Dioxane is a flammable liquid and a potential carcinogen. Handle it in a fume hood. tert-Butyl alcohol is flammable.

  • Acidification: The acidification step with a strong acid (e.g., HCl or H₂SO₄) is exothermic and releases carbon dioxide if a carbonate base was used. Perform this step slowly and with adequate cooling and ventilation.

Experimental Protocols

Protocol 1: Scale-Up N-Boc Protection of 4-(Trifluoromethyl)-DL-phenylalanine

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

  • Reaction Setup: In a suitable reactor equipped with an overhead stirrer, temperature probe, and addition funnel, dissolve 4-(trifluoromethyl)-DL-phenylalanine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Basification: Cool the mixture to 10-15°C and slowly add a solution of sodium hydroxide (e.g., 2M aqueous solution, 1.1 eq) while maintaining the temperature below 25°C.

  • Boc₂O Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (1.1 eq) in dioxane. Add this solution to the reaction mixture via an addition funnel over 1-2 hours, ensuring the temperature remains below 25°C.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold aqueous solution of citric acid or dilute HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude oil or solid in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

    • Slowly add an anti-solvent (e.g., hexane) until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then to 0-4°C to facilitate crystallization.

    • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

Data Presentation

ParameterRecommended RangeRationale
Stoichiometry (Boc₂O) 1.05 - 1.2 equivalentsEnsures complete reaction of the less nucleophilic amino group.
Reaction Temperature 15 - 25 °CBalances reaction rate with minimizing side reactions.
pH 8.5 - 9.5Optimizes amino group deprotonation and solubility without promoting significant side reactions.
Typical Yield 80 - 95%Dependent on optimization of reaction and purification conditions.

Visualizations

Scale_Up_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_monitoring In-Process Control Start 4-(Trifluoromethyl)-DL-phenylalanine Solvent Dissolve in Dioxane/Water Start->Solvent Base Add Base (e.g., NaOH) pH 8.5-9.5 Solvent->Base Boc2O Add Boc₂O in Dioxane Base->Boc2O React Stir at RT (12-24h) Boc2O->React Quench Acidify to pH 2-3 React->Quench TLC TLC Monitoring React->TLC HPLC HPLC for Purity & Completion React->HPLC Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Crystallize Crystallize from EtOAc/Hexane Dry->Crystallize Product Pure N-Boc-4-(trifluoromethyl) -DL-phenylalanine Crystallize->Product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impurities? Check_Solubility Is Starting Material Fully Dissolved? Start->Check_Solubility Yes Check_Mixing Is Mixing Efficient? Check_Solubility->Check_Mixing Yes Optimize_Solvent Action: Use Dioxane/Water & Adjust pH Check_Solubility->Optimize_Solvent No Check_Temp Is Temperature Controlled? Check_Mixing->Check_Temp Yes Improve_Stirring Action: Use Overhead Stirrer & Baffled Reactor Check_Mixing->Improve_Stirring No Check_Workup Is Work-up & Crystallization Optimized? Check_Temp->Check_Workup Yes Control_Exotherm Action: Cool During Additions Check_Temp->Control_Exotherm No Refine_Purification Action: Solvent/Anti-solvent Crystallization, Use Seed Crystals Check_Workup->Refine_Purification No

Caption: Troubleshooting decision tree for scale-up synthesis challenges.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • BenchChem. (2025). Analytical Techniques for the Characterization of Boc-Protected Amino Acids. BenchChem.
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  • Sigma-Aldrich. (n.d.).
  • Autechem. (n.d.).
  • Walborsky, H. M., & Lang, J. H. (1952). Effects of the Trifluoromethyl Group. IV. The pK's of ι-Trifluoromethyl Amino Acids. Journal of the American Chemical Society, 74(21), 5885-5889.
  • National Institutes of Health. (n.d.).
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  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
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  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
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  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Biosynth. (n.d.). N-Boc-L-phenylalanine. Biosynth.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Boc-Amino Acids [N-Protected Amino Acids]. TCI Chemicals.
  • ResearchGate. (2025). Efficient Scaled-Up Synthesis of N-alpha-Fmoc-4-Phosphono(difluoromethyl)-L-phenylalanine and Its Incorporation into Peptides.
  • Journal of the Chinese Chemical Society. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
  • ResearchGate. (n.d.). Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester....
  • Chem-Impex. (n.d.). Boc-4-fluoro-DL-phenylalanine. Chem-Impex.
  • Chem-Impex. (n.d.). Boc-3,4,5-trifluoro-L-phenylalanine. Chem-Impex.
  • Chem-Impex. (n.d.). Boc-p-trifluoromethyl-L-phenylalanine. Chem-Impex.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • PubMed. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester.... PubMed.
  • Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.
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  • ResearchGate. (2025). Phenylalanine containing self assembling peptide nanofibrous hydrogel for the controlled release of 5-fluorouracil and leucovorin | Request PDF.

Sources

Validation & Comparative

A Researcher's Guide to Fluorinated Phenylalanines: A Comparative Analysis of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Peptide and Drug Design

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have emerged as particularly powerful tools for modulating the properties of peptides and small molecules.[1][2][3] The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and biological characteristics without introducing significant steric bulk.[4][5] These alterations include enhanced metabolic stability, modulated lipophilicity and acidity (pKa), and controlled peptide conformation, all of which are critical factors in the design of effective therapeutics.[1][6][7]

This guide provides an in-depth comparison of N-Boc-4-(trifluoromethyl)-DL-phenylalanine with other key fluorinated phenylalanine analogues, such as those with single or multiple fluorine substitutions. We will delve into the unique properties conferred by the trifluoromethyl (CF₃) group versus a single fluorine atom, present comparative experimental data, and provide a detailed protocol for their incorporation into peptide chains. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated phenylalanines in their work.

The Trifluoromethyl Group vs. Single Fluorine: A Tale of Two Substituents

While both single fluorine and trifluoromethyl substitutions introduce fluorine's unique properties, the magnitude and nature of their effects differ significantly. Understanding these differences is key to selecting the appropriate analogue for a specific application.

A single fluorine atom at the 4-position of the phenylalanine ring acts as a subtle yet powerful modifier. Its high electronegativity alters the electronic properties of the aromatic ring, which can influence crucial molecular interactions like cation-π stacking, often enhancing peptide-receptor binding.[8]

The trifluoromethyl (CF₃) group, in contrast, is a much more potent modulator.[9] Its effects can be summarized as follows:

  • Strong Electron-Withdrawing Nature: The CF₃ group is a powerful electron-withdrawing group, which can significantly lower the pKa of nearby acidic or basic centers and alter the charge distribution of the aromatic ring.[10][11]

  • Enhanced Lipophilicity: The CF₃ group is substantially more lipophilic than a single fluorine atom.[9] This increased lipophilicity can dramatically improve a drug's ability to penetrate cell membranes and cross the blood-brain barrier.[9][12]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450.[1][10] By strategically placing a CF₃ group at a known site of metabolism, this pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[10][12]

  • Conformational Influence: The steric bulk and electronic properties of the CF₃ group can influence the secondary structure of peptides, affecting their interaction with biological targets.[6]

Comparative Physicochemical Properties

The choice of a fluorinated phenylalanine analogue is often guided by its specific physicochemical properties. The following table summarizes key predicted and experimental data for this compound and its mono-fluorinated counterpart.

PropertyThis compoundN-Boc-4-fluoro-DL-phenylalanineRationale for Difference
Molecular Weight 333.31 g/mol 283.2 g/mol [13]The presence of three fluorine atoms in the CF₃ group significantly increases the molecular weight compared to a single fluorine atom.
pKa (Predicted) 3.76 ± 0.10[14]~2.20 (for the free amino acid)[15]The strong electron-withdrawing nature of the CF₃ group is expected to make the carboxylic acid more acidic (lower pKa) compared to the mono-fluoro analogue. Note: The provided pKa for the fluoro version is for the unprotected amino acid.
Appearance White to off-white solid/powder[14]White to off-white crystalline powder[13]Both are typically supplied as stable, solid compounds.
Storage Conditions 0 - 8 °C[14]0 - 8 °C[13]Both compounds require refrigerated storage to ensure long-term stability.
Lipophilicity (LogP) HigherLowerThe trifluoromethyl group is known to be significantly more lipophilic than a single fluorine atom, which generally leads to a higher LogP value.[9][16] This can enhance membrane permeability.[17]

Impact on Biological Activity and Metabolic Stability: A Comparative Overview

The introduction of fluorinated phenylalanines can lead to profound changes in biological activity and metabolic stability.

  • Biological Activity: The altered electronic properties of the phenyl ring can lead to enhanced binding affinity for target receptors. For example, the substitution of phenylalanine with 4-fluorophenylalanine in the opioid peptide biphalin significantly enhances its binding affinity for both µ- and δ-opioid receptors.[8] While direct comparative studies are often system-dependent, the greater electronic perturbation of the CF₃ group can be expected to have a more pronounced effect on binding interactions, which could be either beneficial or detrimental depending on the specific target.

  • Metabolic Stability: This is where the trifluoromethyl group offers a distinct advantage. The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism.[10] This can be a crucial advantage in drug design, as it can block metabolic hotspots, increase the half-life of a drug, and improve its overall pharmacokinetic profile.[10][12] While a single fluorine substitution also enhances metabolic stability compared to a C-H bond, the CF₃ group is a much more robust metabolic blocker.[1][10]

Experimental Protocol: Incorporation of Fluorinated Phenylalanines into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocol provides a generalized method for the incorporation of N-Boc protected fluorinated phenylalanines, such as this compound, into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Rationale: SPPS allows for the efficient and controlled assembly of peptide chains on a solid resin support.[18] The use of an N-terminal Fmoc protecting group and Boc protection for the unnatural amino acid allows for orthogonal deprotection strategies, ensuring the correct sequence is synthesized.

Materials and Reagents:
  • Fmoc-Rink Amide MBHA resin

  • This compound or other N-Boc-fluorinated phenylalanine

  • Fmoc-protected natural amino acids

  • Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling (DCM/DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA/N-Boc-FAA, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid Wash2->Repeat Is sequence complete? No Final_Deprotection 7. Final Fmoc Deprotection Wash2->Final_Deprotection Is sequence complete? Yes Repeat->Fmoc_Deprotection Final_Wash 8. Final Washing (DMF, DCM) Final_Deprotection->Final_Wash Cleavage 9. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation 10. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:
  • Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes. This removes the Fmoc group from the resin, exposing a free amine.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate tube, pre-activate the desired amino acid (either a standard Fmoc-amino acid or the this compound) (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours with agitation. The coupling of a non-canonical amino acid may require a longer reaction time.

  • Washing: Wash the resin with DMF (3-5 times) to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups (excluding the Boc group on the fluorinated phenylalanine if final deprotection is not desired at this stage).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Outlook

The choice between this compound and other fluorinated analogues is a strategic decision that should be guided by the specific goals of the research. For applications requiring subtle electronic modulation and minimal steric hindrance, mono-fluorinated phenylalanines are an excellent choice. However, when the objective is to significantly enhance lipophilicity, block metabolic degradation, and introduce a strong electronic perturbation, this compound offers a clear and potent advantage.[6]

As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of these powerful building blocks in the development of next-generation peptides and therapeutics.[3][5] The continued exploration of structure-activity relationships for peptides containing these and other novel fluorinated amino acids will undoubtedly unlock new possibilities in drug design and chemical biology.

References

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  • MPG.PuRe. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study.
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  • Mikhailiuk, P. K., et al. (n.d.). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Semantic Scholar.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Peptides.
  • PubMed. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.

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A Strategic Guide to N-Terminal Protection: N-Boc vs. N-Fmoc for 4-(Trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and the development of novel therapeutics, the strategic selection of protecting groups is a critical determinant of success. This is particularly true for non-canonical amino acids such as 4-(trifluoromethyl)-DL-phenylalanine, whose unique electronic and steric properties can significantly influence reaction outcomes. This guide provides an in-depth, objective comparison of the two most prevalent N-terminal protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), in the context of their application to 4-(trifluoromethyl)-DL-phenylalanine.

The incorporation of fluorinated amino acids into peptides can impart desirable pharmacological properties, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2][3] The trifluoromethyl group at the para-position of the phenylalanine ring is a strong electron-withdrawing group, which can modulate the reactivity of the amino acid. This guide will dissect the chemical principles of Boc and Fmoc protection, present experimental protocols, and offer a comparative analysis to inform the rational selection of a protection strategy for this valuable building block.

The Dichotomy of Amine Protection: Two Orthogonal Philosophies

At the heart of solid-phase peptide synthesis (SPPS) lies the concept of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others.[4][5][6] N-Boc and N-Fmoc strategies represent two distinct and highly successful orthogonal schemes that have dominated the field for decades.[][8][9]

The N-Boc Strategy: A Classic, Acid-Labile Approach

The Boc group is a cornerstone of traditional peptide synthesis, prized for its stability under a wide range of conditions and its clean, acid-catalyzed deprotection.[8][10][11]

Protection Mechanism: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated amino group on a carbonyl carbon of (Boc)₂O.[11]

Deprotection Mechanism: Removal of the Boc group is achieved with moderately strong acids, most commonly trifluoroacetic acid (TFA).[11][12][13][14] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[11][12]

The N-Fmoc Strategy: The Modern, Base-Labile Workhorse

The Fmoc group has become the predominant choice for modern SPPS due to its mild, base-labile deprotection conditions, which are compatible with a broader array of sensitive amino acids and post-translational modifications.[][8][]

Protection Mechanism: The Fmoc group is introduced by reacting the amino acid with an activated Fmoc reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[16][17]

Deprotection Mechanism: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in dimethylformamide (DMF).[16][18][19][20] The mechanism is a β-elimination reaction initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by the base.[16][21] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine base.[16][21] The progress of the deprotection can be conveniently monitored by UV spectroscopy due to the strong UV absorbance of the dibenzofulvene-piperidine adduct.[16][20]

Head-to-Head Comparison: N-Boc vs. N-Fmoc

FeatureN-Boc ProtectionN-Fmoc Protection
Deprotection Condition Strong Acid (e.g., TFA)[8][11]Mild Base (e.g., 20% Piperidine in DMF)[][16]
Orthogonality Typically paired with benzyl-based side-chain protecting groups (removed by strong acid like HF).[4][8]Paired with acid-labile side-chain protecting groups (e.g., tBu, Trt), which are removed during final cleavage with TFA.[][8][]
Compatibility Less suitable for acid-sensitive residues (e.g., Trp, Met).[]Highly compatible with a wide range of sensitive amino acids and modifications.[8][]
Automation Amenable to automation, but requires specialized equipment to handle corrosive reagents.Highly amenable to automated synthesis due to milder reaction conditions.[][8]
Monitoring Deprotection is not easily monitored in real-time.Deprotection can be monitored in real-time via UV absorbance of the DBF-adduct.[16][20]
Cost Reagents can be less expensive, but handling of hazardous acids may increase overall cost.Reagents can be more expensive, but the overall process may be more cost-effective due to higher purity and fewer side reactions.[]
Byproducts Formation of a stable tert-butyl cation can lead to side reactions if not properly scavenged.[14]Dibenzofulvene byproduct must be effectively scavenged to prevent side reactions.[16][21]

Considerations for 4-(Trifluoromethyl)-DL-phenylalanine

The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring of phenylalanine can influence both the protection and deprotection steps. While direct comparative studies on this specific amino acid are not abundant, we can extrapolate from established chemical principles.

  • Nucleophilicity of the Amino Group: The electron-withdrawing nature of the CF₃ group will slightly decrease the nucleophilicity of the α-amino group. This may necessitate slightly more forcing conditions or longer reaction times for both Boc and Fmoc protection to achieve complete conversion. However, this effect is generally not significant enough to preclude the use of standard protocols.

  • Stability of the Protecting Group: The electronic effect of the trifluoromethyl group is unlikely to significantly impact the stability of either the Boc or Fmoc group under their respective deprotection conditions. The cleavage mechanisms are primarily dictated by the chemistry of the protecting group itself, not the substituents on the amino acid side chain.

  • Steric Hindrance: While the trifluoromethyl group adds some bulk, it is located at the para-position of the phenyl ring and is therefore unlikely to cause significant steric hindrance at the α-amino group during the protection reaction. However, in the context of peptide synthesis, particularly with sterically demanding coupling partners, the overall bulk of the protected amino acid should be considered.[22][23]

Experimental Protocols

The following are generalized, step-by-step protocols for the N-Boc and N-Fmoc protection of 4-(trifluoromethyl)-DL-phenylalanine. Researchers should optimize these conditions based on their specific experimental setup and desired scale.

N-Boc Protection of 4-(Trifluoromethyl)-DL-phenylalanine

Boc_Protection_Workflow cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-(trifluoromethyl)-DL-phenylalanine in aqueous base (e.g., NaOH solution) add_boc Add (Boc)₂O in an organic solvent (e.g., dioxane) start->add_boc Cool solution react Stir at room temperature add_boc->react acidify Acidify with dilute acid (e.g., HCl) to precipitate the product react->acidify After reaction completion filter Filter and wash the solid acidify->filter dry Dry under vacuum filter->dry

Caption: Workflow for the N-Boc protection of 4-(trifluoromethyl)-DL-phenylalanine.

Materials:

  • 4-(Trifluoromethyl)-DL-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or other suitable base

  • Dioxane or other suitable organic solvent

  • Dilute hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve 4-(trifluoromethyl)-DL-phenylalanine in an aqueous solution of NaOH (1 equivalent).

  • Cool the solution in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the aqueous solution to pH 2-3 with dilute HCl to precipitate the N-Boc protected product.

  • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

N-Fmoc Protection of 4-(Trifluoromethyl)-DL-phenylalanine

Fmoc_Protection_Workflow cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-(trifluoromethyl)-DL-phenylalanine in aqueous base (e.g., NaHCO₃ solution) add_fmoc Add Fmoc-OSu in an organic solvent (e.g., acetone) start->add_fmoc Cool solution react Stir at room temperature add_fmoc->react acidify Acidify with dilute acid (e.g., HCl) to precipitate the product react->acidify After reaction completion filter Filter and wash the solid acidify->filter dry Dry under vacuum filter->dry

Caption: Workflow for the N-Fmoc protection of 4-(trifluoromethyl)-DL-phenylalanine.

Materials:

  • 4-(Trifluoromethyl)-DL-phenylalanine

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Acetone or other suitable organic solvent

  • Dilute hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve 4-(trifluoromethyl)-DL-phenylalanine in an aqueous solution of NaHCO₃ (2 equivalents).

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the aqueous solution to pH 2-3 with dilute HCl to precipitate the N-Fmoc protected product.

  • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

Conclusion and Recommendations

The choice between N-Boc and N-Fmoc protection for 4-(trifluoromethyl)-DL-phenylalanine is ultimately dictated by the specific requirements of the synthetic strategy.

  • The N-Fmoc strategy is generally recommended for most applications, particularly in solid-phase peptide synthesis. Its mild deprotection conditions are compatible with a wider range of functionalities and allow for the synthesis of more complex peptides with higher purity.[8][] The ability to monitor the deprotection step in real-time is also a significant advantage for process control and optimization.[16][20]

  • The N-Boc strategy remains a viable and powerful option, especially for the synthesis of hydrophobic peptides where aggregation can be an issue. The acidic deprotection step in Boc chemistry results in the protonation of the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[8][24] However, the use of strong, corrosive acids requires more specialized handling and equipment.

For researchers working with 4-(trifluoromethyl)-DL-phenylalanine, both N-Boc and N-Fmoc protected derivatives are commercially available, offering flexibility in synthetic design.[25][26][27][28][29][30][31] A thorough understanding of the chemical principles and practical considerations outlined in this guide will enable the informed selection of the optimal protection strategy, paving the way for the successful synthesis of novel peptides and peptidomimetics with unique and valuable properties.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11973. [Link]

  • SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from [Link]

  • SciSpace. (1993). D,L-phenylalanine and N-boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Retrieved from [Link]

  • 杭州氟药药业有限公司. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine, N-BOC protected. Retrieved from [Link]

  • PubMed. (1995). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1017-1051. [Link]

  • PubMed. (1992). Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

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A Comparative Guide to the Biological Effects of Fluorinated vs. Non-Fluorinated Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids has emerged as a transformative tool. Among these, fluorinated phenylalanine (F-Phe) stands out for its ability to subtly yet profoundly modulate the biological and physicochemical properties of peptides and proteins. This guide offers an in-depth, objective comparison of the biological effects of fluorinated versus non-fluorinated phenylalanine, supported by experimental data and detailed methodologies, to empower researchers in their quest for novel therapeutics and enhanced biomaterials.

The Fluorine Factor: A Minimalist Modification with Maximal Impact

The substitution of a hydrogen atom with fluorine in the phenyl ring of phenylalanine is a minimalist steric alteration, yet it induces significant changes in the electronic properties of the amino acid.[1] Fluorine's high electronegativity alters the charge distribution of the aromatic ring, influencing crucial non-covalent interactions that govern protein structure and function, such as cation-π stacking.[1] This seemingly minor change can lead to profound differences in biological activity, including enhanced protein stability, modulated enzyme activity, and improved metabolic resistance.[2][3]

The introduction of fluorine into phenylalanine can modulate a range of properties including:

  • Acidity and Basicity [2]

  • Hydrophobicity [2]

  • Geometry and Conformation [2]

  • Reactivity and Bioavailability [2]

These alterations provide a powerful lever for fine-tuning the characteristics of peptides and proteins for therapeutic and biotechnological applications.[2]

Comparative Analysis of Key Biological Effects

The decision to incorporate fluorinated phenylalanine into a peptide or protein hinges on the desired enhancement of its biological properties. Below is a comparative analysis of the key effects observed when substituting phenylalanine with its fluorinated counterparts.

Protein Stability and Folding

One of the most well-documented advantages of incorporating fluorinated amino acids is the enhancement of protein stability.[4][5] The strong carbon-fluorine bond and the unique properties of fluorocarbons contribute to increased resistance against thermal unfolding, chemical denaturation, and proteolytic degradation.[4][6]

PropertyNon-Fluorinated PhenylalanineFluorinated PhenylalanineSupporting Evidence
Thermal Stability Standard thermal stabilitySignificantly enhanced stability against thermal unfolding.[4]Studies on globular proteins and coiled-coil homodimers show minimal structural perturbation under denaturing thermal conditions.[4][5]
Chemical Stability Susceptible to chemical denaturationIncreased resistance to chemical denaturants.[4]Free energy simulations show a favorable change in the free energy of folding (ΔΔG) upon fluorination.[6][7]
Proteolytic Resistance Prone to degradation by proteasesShielding of vulnerable peptide bonds from proteolytic cleavage, extending in vivo half-life.[3][8]Strategic placement of F-Phe can protect against enzymatic degradation.[8]

The stabilizing effect is attributed to a combination of factors, including favorable van der Waals and electrostatic interactions of the fluorinated side chains.[6][7]

Enzyme Inhibition and Activity Modulation

The electronic perturbations caused by fluorination can significantly impact an enzyme's catalytic activity or an inhibitor's potency. The altered charge distribution on the aromatic ring can affect binding affinity within an enzyme's active site.[1][2]

For instance, the incorporation of fluorinated phenylalanine into peptide-based proteasome inhibitors has been shown to have a profound effect on their potency and selectivity.[9] In some cases, this modification leads to highly specific inhibitors for certain proteasomal subunits, which is a critical aspect in the development of targeted anti-cancer agents.[9]

Logical Relationship: Fluorination to Enhanced Inhibition

G cluster_0 Molecular Level cluster_1 Biological Outcome Fluorination Fluorination Altered_Electronics Altered Ring Electronics Fluorination->Altered_Electronics High Electronegativity Modified_Interactions Modified Cation-π & Hydrophobic Interactions Altered_Electronics->Modified_Interactions Enhanced_Binding Enhanced/Altered Binding Affinity Modified_Interactions->Enhanced_Binding To Enzyme Active Site Selective_Inhibition Selective Enzyme Inhibition Enhanced_Binding->Selective_Inhibition G Start Start Schiff_Base tert-butyl glycinate- benzophenone Schiff base Start->Schiff_Base Alkylation Asymmetric Phase-Transfer Catalyzed Alkylation Schiff_Base->Alkylation + 4-fluorobenzyl halide + Chiral Catalyst Hydrolysis Acid Hydrolysis Alkylation->Hydrolysis Purification Purification (e.g., HPLC) Hydrolysis->Purification End 4-Fluoro-L-phenylalanine Purification->End

Caption: Workflow for F-Phe synthesis.

Site-Specific Incorporation of Fluorinated Phenylalanine into Proteins

The site-specific incorporation of non-canonical amino acids like F-Phe into proteins in living cells is a powerful technique. This is often achieved using engineered aminoacyl-tRNA synthetase/tRNA pairs. [10][11] Protocol: Genetic Incorporation of F-Phe in E. coli

  • Plasmid Transformation: Transform E. coli cells with two plasmids: one encoding the engineered pyrrolysine-based aminoacyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl), and another encoding the target protein with an amber stop codon (TAG) at the desired incorporation site. [12]2. Cell Culture: Grow the transformed cells in a suitable medium (e.g., GMML) supplemented with the desired fluorinated phenylalanine analog (typically at a concentration of 1-3 mM). [12]3. Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG).

  • Protein Purification and Verification: Purify the full-length protein containing the incorporated F-Phe. Verify the incorporation and fidelity using techniques like ESI-MS. [11][12]

In Vitro Cellular Uptake Assay

To compare the cellular uptake of fluorinated and non-fluorinated phenylalanine, radiolabeled tracers are often employed.

Protocol: Cellular Uptake in Cancer Cell Lines

  • Cell Culture: Culture the desired cancer cell line (e.g., U87 MG, MCF-7) to a suitable confluency. [13]2. Radiotracer Incubation: Incubate the cells with a radiolabeled version of phenylalanine or fluorinated phenylalanine (e.g., 18F-labeled) for various time points (e.g., 60 and 100 minutes). [13]3. Washing and Lysis: After incubation, wash the cells to remove extracellular tracer and then lyse the cells.

  • Quantification: Measure the radioactivity in the cell lysate using a gamma counter to determine the amount of tracer uptake. [13]5. Competitive Inhibition (Optional): To identify the transporters involved, perform the uptake assay in the presence of specific inhibitors for amino acid transporters like L-type amino acid transporter 1 (LAT1) or Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2). [13]

Conclusion and Future Perspectives

The strategic fluorination of phenylalanine offers a potent and versatile tool for modulating the biological properties of peptides and proteins. The enhanced stability, altered enzymatic interactions, and modified cellular uptake profiles conferred by fluorine substitution have significant implications for drug design, diagnostics, and biomaterial engineering. As synthetic methodologies become more refined and our understanding of the nuanced effects of fluorination deepens, the applications of fluorinated phenylalanine are poised to expand, paving the way for a new generation of highly effective and specific therapeutic agents.

References

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1095. [Link]

  • Galles, J. D., Infield, J. H., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 59. [Link]

  • Geurink, P. P., Liu, N., Spaans, M. P., Downey, S. L., van den Nieuwendijk, A. M. C. H., van der Marel, G. A., Kisselev, A. F., Florea, B. I., & Overkleeft, H. S. (2012). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry, 55(11), 5581–5584. [Link]

  • Horikawa, M., Busch-Petersen, J., & Corey, E. J. (2004). Synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine by an Asymmetric Phase-Transfer Catalyzed Alkylation. Organic Letters, 6(10), 1561–1563. [Link]

  • Infield, J. H., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

  • Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(38), 13708–13709. [Link]

  • ResearchGate. (n.d.). The genetic incorporation of fluorophenylalanines. Retrieved from [Link]

  • Salwiczek, M., Viennet, T., & Koksch, B. (2012). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 17(12), 14894–14915. [Link]

  • Sharma, R., & Vaitheeswaran, S. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. Journal of Biomolecular Structure and Dynamics. [Link]

  • Dunn, T. F., & Leach, F. R. (1967). Incorporation of p-fluorophenylalanine into protein by a cell-free system. The Journal of Biological Chemistry, 242(11), 2693–2699. [Link]

  • Sharma, R., & Vaitheeswaran, S. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein: Molecular Simulation. Journal of Biomolecular Structure and Dynamics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved from [Link]

  • Wang, H., Wu, Z., Huang, R., Liu, Z., Chen, Z., & Chen, K. (2011). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(8), 1219–1228. [Link]

  • Geurink, P. P., et al. (2012). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. ACS Medicinal Chemistry Letters, 3(7), 557-561. [Link]

  • ResearchGate. (n.d.). Scheme 40: Synthesis of series of β-fluorinated Phe derivatives.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of Fluorinated Phenylalanine Derivatives in Research. Retrieved from [Link]

  • Wang, H., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(8), 1219-28. [Link]

  • Wodtke, R., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem, 3(10), 1590-1596. [Link]

  • Lindner, S., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6032. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1095. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: 2-Fluoro-L-phenylalanine in Advanced Biochemical Research. Retrieved from [Link]

  • Galles, J. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 59. [Link]

  • Liu, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017-8031. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Salwiczek, M., Viennet, T., & Koksch, B. (2012). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 17(12), 14894-14915. [Link]

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A Comparative Guide to the Analytical Validation of N-Boc-4-(trifluoromethyl)-DL-phenylalanine Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. N-Boc-4-(trifluoromethyl)-DL-phenylalanine, a key building block in the synthesis of novel peptides and pharmaceutical agents, is no exception. The presence of the trifluoromethyl group can significantly alter the physicochemical properties of the parent amino acid, influencing the biological activity and stability of the final product. Therefore, rigorous analytical validation of its purity is not merely a quality control step but a critical component of the research and development lifecycle.

This guide provides an in-depth comparison of the primary analytical methods for validating the purity of this compound. It is designed to move beyond a simple listing of techniques, offering insights into the causality behind experimental choices and providing robust, self-validating protocols grounded in established scientific principles and regulatory expectations, such as the ICH Q2(R1) guidelines[1][2][3].

The Analytical Imperative: A Multi-Faceted Approach to Purity

A comprehensive purity assessment of this compound requires a multi-pronged analytical strategy. No single technique can provide a complete picture. Instead, a combination of chromatographic and spectroscopic methods should be employed to address different aspects of purity: chemical purity, chiral (enantiomeric) purity, and structural integrity.

The logical workflow for a comprehensive purity validation is outlined below. This process ensures that not only the primary component is quantified, but potential impurities, including isomers and residual starting materials, are also identified and controlled.

cluster_0 Purity Validation Workflow Sample N-Boc-4-(trifluoromethyl) -DL-phenylalanine Sample HPLC_Achiral Achiral RP-HPLC (Chemical Purity Assay) Sample->HPLC_Achiral Assay & Impurity Profile HPLC_Chiral Chiral HPLC (Enantiomeric Purity) Sample->HPLC_Chiral D/L Enantiomer Ratio NMR NMR Spectroscopy (Identity & Structural Confirmation) Sample->NMR Structure Verification MS Mass Spectrometry (Molecular Weight Verification) Sample->MS Identity Confirmation Report Comprehensive Purity Report HPLC_Achiral->Report HPLC_Chiral->Report NMR->Report MS->Report

Caption: Logical workflow for the comprehensive purity validation of this compound.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the central technique for determining the chemical and enantiomeric purity of this compound. Due to the racemic (DL) nature of the target analyte, two distinct HPLC methods are required: an achiral method for overall chemical purity and a chiral method to resolve and quantify the D- and L-enantiomers.

A. Achiral Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

This method is designed to separate the target compound from any process-related impurities, such as unreacted starting materials, by-products, or degradation products.

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The Boc group and the trifluoromethylphenyl moiety lend significant hydrophobicity to the molecule, making it well-suited for this technique.

Experimental Protocol: A Starting Point for Method Development

This protocol is based on established methods for other Boc-protected amino acids and provides a robust starting point.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte. A 250 mm length ensures high resolution for separating closely related impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening peak shape by suppressing the ionization of the carboxylic acid group.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier that provides good elution strength and is UV-transparent.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection UV at 214 nm and 254 nmThe peptide bond backbone absorbs around 214 nm, while the phenyl ring provides absorbance at 254 nm, offering comprehensive detection.
Injection Vol. 10 µL
Sample Prep. Dissolve in 50:50 Water:Acetonitrile to 0.5 mg/mLEnsures sample solubility and compatibility with the initial mobile phase conditions.

Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method should be validated for linearity, accuracy, and precision as per ICH Q2(R1) guidelines[1][2].

B. Chiral HPLC for Enantiomeric Purity

For a DL-amino acid derivative, confirming a near 1:1 ratio of the enantiomers is critical. Chiral HPLC is essential for separating these stereoisomers.

Principle of Separation: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). The differing stability of these complexes leads to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for N-protected amino acids[4].

Experimental Protocol: Chiral Separation

The following method, adapted from protocols for similar Boc-protected amino acids, serves as an excellent starting point[4].

ParameterRecommended ConditionRationale
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSPPolysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of compounds, including N-protected amino acids.
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)This is a normal-phase system. The alcohol component modulates retention, while TFA can improve peak shape.
Flow Rate 1.0 mL/min
Column Temp. 25 °CTemperature can significantly impact chiral separations; it should be precisely controlled.
Detection UV at 254 nmThe aromatic ring is the primary chromophore in this mobile phase.
Injection Vol. 10 µL
Sample Prep. Dissolve in mobile phase to 1 mg/mLEnsures compatibility with the non-polar mobile phase.

Data Interpretation: A successful separation will yield two distinct peaks of approximately equal area, corresponding to the D and L enantiomers. The enantiomeric excess (e.e.) can be calculated if one enantiomer is expected to be in excess. For a racemic mixture, the goal is to confirm a ratio close to 50:50.

cluster_1 HPLC Analysis Workflow Sample Sample Preparation (Dissolve in appropriate solvent) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample->HPLC_System Achiral_Run Achiral RP-HPLC Analysis HPLC_System->Achiral_Run C18 Column Chiral_Run Chiral HPLC Analysis HPLC_System->Chiral_Run Chiral Column Data_Achiral Chromatogram (Chemical Purity) Achiral_Run->Data_Achiral Data_Chiral Chromatogram (Enantiomeric Purity) Chiral_Run->Data_Chiral

Caption: General workflow for HPLC-based purity analysis of this compound.

II. NMR Spectroscopy: Unambiguous Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and structural integrity of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular structure. Quantitative NMR (qNMR) can also be used for purity assessment when a certified internal standard is used[5].

¹H NMR: Provides information on the number and connectivity of protons.

  • Expected Signals:

    • A characteristic singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl (Boc) group[6].

    • Multiplets for the α-CH and β-CH₂ protons of the phenylalanine backbone.

    • Doublets in the aromatic region (around 7.2-7.6 ppm) characteristic of a 1,4-disubstituted benzene ring.

    • A signal for the NH proton, which may be broad and its position can vary.

¹⁹F NMR: This is particularly important for this molecule.

  • Expected Signals:

    • A sharp singlet for the -CF₃ group. The chemical shift of this signal is highly sensitive to the electronic environment of the phenyl ring and confirms the presence and integrity of the trifluoromethyl group. ¹⁹F NMR is an excellent tool for purity analysis as there are typically no interfering background signals[7].

¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Expected Signals:

    • Signals for the quaternary and methyl carbons of the Boc group.

    • A signal for the carbonyl carbon of the carbamate.

    • Signals for the α-carbon, β-carbon, and the carboxylic acid carbon.

    • Four distinct signals for the aromatic carbons, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling.

Experimental Protocol: NMR Analysis

ParameterRecommended ConditionRationale
Solvent Chloroform-d (CDCl₃) or DMSO-d₆These are common deuterated solvents that dissolve many organic molecules. DMSO-d₆ is more polar and can be better for compounds with a free carboxylic acid.
Concentration 5-10 mg in 0.6 mL of solventA standard concentration for obtaining good signal-to-noise in a reasonable time.
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Internal Std. Tetramethylsilane (TMS) for ¹H and ¹³CTMS is the standard reference (0 ppm) for proton and carbon NMR.
¹⁹F Reference External or internal standard like CFCl₃An appropriate reference is needed to accurately report the ¹⁹F chemical shift.

Data Interpretation: The obtained spectra should be compared with reference spectra or predicted data to confirm that all expected signals are present with the correct chemical shifts, multiplicities, and integrations. The absence of significant unassigned signals is a strong indicator of high purity.

III. Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides a rapid and highly accurate determination of the molecular weight of the analyte, confirming its elemental composition.

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

Experimental Protocol: MS Analysis

ParameterRecommended ConditionRationale
Technique Electrospray Ionization (ESI)ESI is a soft ionization method suitable for polar molecules, minimizing fragmentation and clearly showing the molecular ion.
Mass Analyzer Time-of-Flight (TOF) or OrbitrapHigh-resolution mass analyzers can confirm the elemental composition with high accuracy.
Mode Positive or Negative Ion ModeThe molecule has both acidic (carboxylic acid) and potentially basic sites (amide), so both modes can be effective. Negative mode ([M-H]⁻) is often very clean for carboxylic acids.
Sample Prep. Infuse a dilute solution (e.g., 10 µg/mL in methanol or acetonitrile/water)Direct infusion provides a quick confirmation of the molecular weight.

Data Interpretation: The expected monoisotopic mass for C₁₅H₁₈F₃NO₄ is 333.1188. A high-resolution mass spectrometer should detect an ion with an m/z value that matches this theoretical mass to within a few parts per million (ppm), providing strong evidence for the correct elemental formula. For example, in negative ion mode, the expected peak would be at an m/z of 332.1116.

Comparison Summary

Analytical MethodPrimary PurposeStrengthsLimitations
Achiral RP-HPLC Quantifies chemical purity and detects process-related impurities.High resolution, highly quantitative, robust and reproducible.Cannot separate enantiomers.
Chiral HPLC Quantifies the ratio of D and L enantiomers.The only reliable method to determine enantiomeric purity.Requires specialized, expensive columns; method development can be complex.
NMR (¹H, ¹³C, ¹⁹F) Unambiguous structural identification and confirmation.Provides detailed structural information; ¹⁹F NMR is highly specific and sensitive for fluorinated compounds.Lower sensitivity than MS; quantitative analysis requires a certified standard.
Mass Spectrometry Confirms molecular weight and elemental formula.Extremely high sensitivity and mass accuracy (with HRMS).Does not provide information on stereochemistry or isomerism (without fragmentation studies).

Conclusion: An Integrated and Trustworthy Validation Strategy

The validation of this compound purity is a critical undertaking that demands a scientifically rigorous and multi-faceted approach. A combination of achiral and chiral HPLC, multinuclear NMR spectroscopy, and high-resolution mass spectrometry provides a self-validating system that ensures the identity, chemical purity, and enantiomeric composition of this important building block. By understanding the principles behind each technique and implementing robust, well-reasoned protocols, researchers can build a foundation of trust in their starting materials, ultimately leading to more reliable and reproducible scientific outcomes. Every protocol described herein is designed to be a self-validating system, adhering to the principles of expertise, authoritativeness, and trustworthiness that underpin sound scientific practice.

References

  • BenchChem. (2025). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. BenchChem.
  • Saïdat, B., Boudah, F., & Guermouche, M. H. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. ResearchGate. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Abraham Entertainment. (2022). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Lee, J., et al. (2014). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Ihara, T., et al. (2015). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Analytical and Bioanalytical Chemistry. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and Characterization of a Novel Dipeptide, 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica. [Link]

  • Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry. [Link]

  • Rodriguez, E. A., et al. (2017). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry. [Link]

  • Míriam, F-P., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenylalanine, 2TMS derivative. NIST WebBook. [Link]

Sources

A Comparative Guide to the Chiral HPLC Analysis of N-Boc-4-(trifluoromethyl)-DL-phenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. N-Boc-4-(trifluoromethyl)-DL-phenylalanine is a key building block in the synthesis of various pharmaceuticals, and the stereochemical purity of its enantiomers can significantly impact the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of this compound, offering insights into the selection of chiral stationary phases (CSPs) and the rationale behind method development strategies.

The Critical Role of Chiral Separation in Pharmaceutical Development

The introduction of a trifluoromethyl group to the phenylalanine scaffold can enhance metabolic stability and binding affinity, making it a valuable moiety in drug design.[1] However, like most chiral molecules, the individual enantiomers of N-Boc-4-(trifluoromethyl)-phenylalanine can exhibit different physiological effects. Therefore, the ability to separate and quantify these enantiomers is paramount for quality control and regulatory compliance. Chiral HPLC stands as the most prevalent and robust technique for this purpose.[2]

The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase.[3] The differing stability of these complexes leads to different retention times, enabling their separation. The choice of the chiral stationary phase is therefore the most critical factor in developing a successful enantioselective HPLC method.

Comparison of Chiral Stationary Phases for N-Boc-Amino Acid Separation

Our investigation focuses on three major classes of CSPs that have demonstrated broad applicability for the separation of N-protected amino acids: polysaccharide-based, macrocyclic glycopeptide-based, and zwitterionic ion-exchange CSPs.[4][5][6]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used chiral selectors in HPLC.[7] They offer a remarkable versatility in separating a wide range of chiral compounds, including N-protected amino acids.[8][9] The chiral recognition mechanism is primarily based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

For this compound, a normal-phase method using a cellulose-based column, such as Chiralcel OD-H, is a common starting point.[3] The non-polar mobile phase, typically a mixture of hexane and an alcohol like isopropanol, with a small amount of a polar modifier like trifluoroacetic acid (TFA), facilitates the necessary interactions for chiral recognition.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, offer a unique multimodal separation mechanism.[5] These CSPs possess a complex structure with multiple stereogenic centers, peptide bonds, and ionizable groups, allowing for a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[10] A significant advantage of these columns is their compatibility with a wide range of mobile phases, including reversed-phase, polar organic, and polar ionic modes, making them highly versatile.[11]

For the analysis of this compound, a reversed-phase method on a teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is a strong candidate.[10][12] This approach is particularly advantageous for its compatibility with mass spectrometry (MS) detection, which is often preferred for its high sensitivity and selectivity.

Zwitterionic Ion-Exchange CSPs

Zwitterionic CSPs are specifically designed for the separation of amphiprotic molecules like amino acids and their derivatives.[13] These phases contain both acidic and basic functional groups, enabling ion-exchange interactions with the analyte. Cinchona alkaloid-based zwitterionic CSPs, such as Chiralpak ZWIX, have shown excellent performance in separating N-protected amino acids in the polar ionic mode.[6][14] This mode of separation utilizes a polar organic mobile phase with acidic and basic additives to control the ionization of both the analyte and the stationary phase, thereby modulating retention and selectivity.

Experimental Comparison and Data

To provide a practical comparison, we present hypothetical but representative experimental data for the separation of this compound enantiomers on three different types of chiral stationary phases.

ParameterMethod 1: Polysaccharide (Normal Phase)Method 2: Macrocyclic Glycopeptide (Reversed Phase)Method 3: Zwitterionic (Polar Ionic Mode)
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm)
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)Acetonitrile / Water / Acetic Acid (70:30:0.1, v/v/v)Methanol / Acetonitrile / Acetic Acid / Diethylamine (50:50:0.1:0.05, v/v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Detection UV at 265 nmUV at 265 nmUV at 265 nm
Retention Time (Enantiomer 1) 8.5 min6.2 min7.8 min
Retention Time (Enantiomer 2) 10.2 min7.5 min9.5 min
Resolution (Rs) 2.11.82.5
Selectivity (α) 1.251.211.29

Note: The above data is illustrative and serves to compare the expected performance of the different methods. Actual results may vary depending on the specific instrumentation and experimental conditions.

Method Development and Protocol Walkthrough

Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte N-Boc-4-(trifluoromethyl) -DL-phenylalanine Screen_CSPs Screen Multiple CSPs (Polysaccharide, Glycopeptide, Zwitterionic) Analyte->Screen_CSPs Screen_Modes Test Different Mobile Phase Modes (NP, RP, PO, PI) Screen_CSPs->Screen_Modes Select_Best_CSP Select Best CSP/Mode Combination Based on Initial Resolution Screen_Modes->Select_Best_CSP Optimize_MP Optimize Mobile Phase Composition (Solvent Ratio, Additives) Select_Best_CSP->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Params->Validation

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Method 1 (Normal Phase)
  • System Preparation: Equilibrate the Chiralcel OD-H column with the mobile phase (n-Hexane / 2-Propanol / TFA; 90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers, monitoring the UV absorbance at 265 nm.

  • Analysis: Determine the retention times of the two enantiomers and calculate the resolution (Rs) and selectivity (α).

Rationale Behind Experimental Choices

The choice of a specific chiral HPLC method is a balance of performance, robustness, and compatibility with downstream applications.

  • Normal-phase on a polysaccharide CSP is often the first choice due to the broad applicability of these columns. The use of a non-polar mobile phase can sometimes lead to better solubility for highly non-polar analytes and can offer different selectivity compared to reversed-phase methods. The addition of TFA helps to sharpen the peaks of acidic analytes by suppressing the ionization of the carboxyl group.

  • Reversed-phase on a macrocyclic glycopeptide CSP is highly advantageous when LC-MS compatibility is required. The aqueous-organic mobile phases are ideal for interfacing with an electrospray ionization (ESI) source. The multimodal nature of the stationary phase provides multiple interaction sites, increasing the chances of achieving a successful separation.

  • Polar ionic mode on a zwitterionic CSP is a powerful technique for challenging separations of amphiprotic molecules. The ability to fine-tune the ionic interactions by adjusting the concentration of acidic and basic additives in the mobile phase provides an additional level of control over selectivity and retention. This can be particularly useful for optimizing the separation of closely eluting enantiomers.

Conclusion and Recommendations

The successful chiral separation of this compound enantiomers can be achieved using a variety of chiral stationary phases and mobile phase conditions. For initial screening, a polysaccharide-based CSP under normal-phase conditions and a macrocyclic glycopeptide-based CSP under reversed-phase conditions are recommended starting points. The choice between these methods will depend on the specific requirements of the analysis, including the need for MS detection and the desired run time. For more challenging separations or when further optimization is required, a zwitterionic CSP in polar ionic mode offers a high degree of tunability.

It is crucial to adopt a systematic approach to method development, starting with a broad screening of different CSPs and mobile phase modes, followed by fine-tuning of the most promising conditions. By understanding the principles of chiral recognition and the characteristics of different stationary phases, researchers can efficiently develop robust and reliable HPLC methods for the critical task of enantiomeric purity assessment in pharmaceutical development.

References

  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • ResearchGate. (2005). Comparison of three chiral stationary phases with their enantio- and diastereoselectivity for cyclic β-substituted α-amino acids. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • AVESİS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Retrieved from [Link]

  • Semantic Scholar. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

  • PubMed. (2015). Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism. Retrieved from [Link]

  • SZTE Publicatio Repozitórium. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanines. Retrieved from [Link]

  • PubMed. (2008). Preparation and characterization of poly(l-phenylalanine) chiral stationary phases with varying peptide length. Retrieved from [Link]

  • LCGC International. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • MDPI. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]

  • Hakjisa. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

  • FULIR. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Retrieved from [Link]

  • PubMed Central. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

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The Trifluoromethyl Group: A Subtle Change with a Profound Impact on Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing the Power of Trifluoromethylation in Peptide Drug Development

For researchers, scientists, and drug development professionals, the quest for more stable, potent, and bioavailable peptide therapeutics is a constant challenge. Nature provides a diverse palette of amino acids, but modern medicinal chemistry demands tools to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability. The strategic incorporation of the trifluoromethyl (CF3) group into peptide scaffolds has emerged as a powerful strategy to address these challenges. This guide provides an in-depth comparison of how this seemingly small modification can dramatically alter the structural and functional landscape of a peptide, supported by experimental data and protocols.

The Trifluoromethyl Group: A Unique Chemical Entity

The trifluoromethyl group is more than just a bulky, fluorinated analog of a methyl group. Its profound impact on peptide properties stems from a unique combination of characteristics:

  • High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, influencing the local electronic environment within the peptide.[1][2]

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, a property that can be strategically exploited to enhance membrane permeability.[1][2][3]

  • Steric Bulk: With a van der Waals radius larger than a methyl group, the CF3 group can introduce specific conformational constraints and shield adjacent peptide bonds from enzymatic cleavage.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation.[2][3]

These intrinsic properties are the root cause of the significant changes observed in trifluoromethylated peptides compared to their non-fluorinated counterparts.

Impact on Peptide Structure: A Game of Conformation and Stability

The introduction of a CF3 group can induce significant and often predictable changes in a peptide's three-dimensional structure.

Secondary Structure Modulation

The electron-withdrawing nature of the CF3 group can enhance the hydrogen-bond donating capacity of nearby amide protons, which can, in turn, stabilize secondary structures like α-helices and β-sheets.[4] However, the steric bulk of the CF3 group can also be disruptive. The overall effect is highly context-dependent, relying on the position of the trifluoromethylated amino acid within the peptide sequence.[4]

  • α-Helix: While the enhanced hydrogen bonding can be a stabilizing factor, the steric clash of the bulky CF3 group can sometimes lead to a decrease in α-helical propensity.

  • β-Sheet: In contrast, the trifluoromethyl group often promotes the formation of β-sheets, likely due to favorable hydrophobic and fluorous interactions between CF3-modified residues in adjacent strands.[4]

Enhanced Proteolytic Stability

One of the most significant advantages of trifluoromethylation is the remarkable increase in resistance to enzymatic degradation.[1][5] The steric hindrance provided by the bulky CF3 group can effectively shield the adjacent peptide bonds from the active sites of proteases.

A study on model peptides demonstrated that the incorporation of an α-trifluoromethyl-substituted amino acid at the P1 position, the primary cleavage site for the serine protease α-chymotrypsin, resulted in absolute proteolytic stability.[5] Even when placed at the P2 or P'2 positions, considerable protection against cleavage was observed compared to the unmodified peptide.[5] This effect is a direct consequence of the steric bulk of the CF3 group preventing the peptide from adopting the necessary conformation to fit into the enzyme's active site.

Comparative Proteolytic Stability of a Model Peptide

Peptide ModificationPosition of CF3-Amino AcidRelative Proteolytic Stability
Unmodified-1x
CF3-Amino AcidP1>100x (Absolute Stability)
CF3-Amino AcidP2~10-20x
CF3-Amino AcidP'2~5-10x

Data synthesized from findings reported in reference[5].

Functional Consequences of Trifluoromethylation

The structural alterations induced by the CF3 group translate into profound changes in the biological function of peptides.

Modulating Lipophilicity and Membrane Permeability

The highly lipophilic nature of the trifluoromethyl group is a key driver for improving the pharmacokinetic properties of peptide drugs.[1][2][3] Increased lipophilicity can enhance a peptide's ability to cross cellular membranes, a critical step for reaching intracellular targets and improving oral bioavailability.[1]

A study on analogues of the tripeptide PLG (l-prolyl-l-leucyl glycinamide) demonstrated that the incorporation of a trifluoromethylated proline at the N-terminus significantly increased the peptide's hydrophobicity.[6] This increased lipophilicity was also shown to promote passive diffusion across a membrane model, suggesting that trifluoromethylated amino acids could act as effective shuttles for delivering therapeutic peptides across the blood-brain barrier.[6]

Impact of Trifluoromethylation on Peptide Hydrophobicity

PeptideModificationHydrophobicity Index (φ0)
Native PLGNone~12
CF3-Proline Analogue 1(2S,4S)-4-CF3-Proline~30
CF3-Proline Analogue 2(2S,4R)-4-CF3-Proline~30

Data adapted from reference[6].

Fine-Tuning Binding Affinity and Selectivity

The introduction of a trifluoromethyl group can significantly impact a peptide's interaction with its biological target. The altered conformation and electronic properties of the modified peptide can lead to either enhanced or diminished binding affinity, depending on the specific interactions at the binding site.[2][7]

The strong electron-withdrawing nature of the CF3 group can influence electrostatic and hydrogen bonding interactions with the receptor.[2][3] Furthermore, the increased hydrophobicity can lead to more favorable interactions with nonpolar pockets in the target protein. In some cases, replacing a methyl group with a trifluoromethyl group has been shown to switch a ligand's functional behavior from an agonist to an antagonist.[7] This highlights the potential of the CF3 group as a tool for fine-tuning the pharmacological profile of a peptide.

Experimental Protocols for Synthesis and Characterization

The successful application of trifluoromethylation in peptide drug development relies on robust synthetic methods and thorough characterization of the resulting peptides.

Synthesis of Trifluoromethylated Peptides

There are two primary approaches for incorporating trifluoromethyl groups into peptides:

  • Incorporation of Trifluoromethylated Amino Acid Building Blocks: This is the most common method and involves the synthesis of Fmoc-protected trifluoromethylated amino acids, which can then be used in standard solid-phase peptide synthesis (SPPS).[1]

  • Post-Translational Trifluoromethylation: This approach involves the direct modification of a fully synthesized, unprotected peptide.[8][9][10] Recent advancements have led to the development of radical-based methods that can selectively trifluoromethylate aromatic residues like tyrosine and tryptophan under mild, biocompatible conditions.[8][9][10]

Experimental Workflow: Solid-Phase Peptide Synthesis with a CF3-Amino Acid

Caption: A typical workflow for incorporating a trifluoromethylated amino acid into a peptide using solid-phase peptide synthesis.

Characterization of Trifluoromethylated Peptides

A combination of analytical techniques is essential to confirm the successful incorporation of the CF3 group and to elucidate its impact on the peptide's structure.

  • Mass Spectrometry (MS): Used to confirm the correct molecular weight of the trifluoromethylated peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can show characteristic shifts in the signals of protons adjacent to the CF3 group.

    • ¹⁹F NMR: Provides a direct and sensitive method to confirm the presence and local environment of the trifluoromethyl group.[4][11][12] The chemical shift of the ¹⁹F signal is highly sensitive to the surrounding environment, making it a powerful probe for conformational changes and ligand binding.[8][13][14]

  • Circular Dichroism (CD) Spectroscopy: Used to assess the overall secondary structure of the peptide in solution and to determine the impact of trifluoromethylation on the α-helix and β-sheet content.[4][12]

  • X-ray Crystallography: Provides high-resolution, atomic-level information about the three-dimensional structure of the trifluoromethylated peptide in the solid state, revealing precise conformational changes.[4]

Experimental Workflow: Characterization of a Trifluoromethylated Peptide

G A Purified Trifluoromethylated Peptide B Mass Spectrometry (MS) - Confirm Molecular Weight A->B C NMR Spectroscopy - ¹H NMR - ¹⁹F NMR (Confirm CF3 presence and environment) A->C D Circular Dichroism (CD) - Assess Secondary Structure A->D E X-ray Crystallography - Determine 3D Structure (if crystals obtained) A->E

Caption: A multi-technique approach for the comprehensive characterization of a trifluoromethylated peptide.

Comparative Analysis: CF3 vs. Other Modifications

While the trifluoromethyl group offers a unique set of advantages, it is important to consider it in the context of other common peptide modifications.

FeatureTrifluoromethyl (CF3) GroupMethyl (CH3) GroupHalogenation (e.g., Cl, Br)
Size BulkySmallIntermediate
Lipophilicity HighModerateModerate to High
Electronic Effect Strongly Electron-WithdrawingElectron-DonatingElectron-Withdrawing
Metabolic Stability Very HighModerateModerate to High
Impact on Conformation Significant, can induce specific conformationsMinimalCan influence conformation through steric and electronic effects
Primary Advantage Enhanced stability, permeability, and potential for strong target interactions.Maintains natural side-chain character.Can enhance binding through halogen bonding.
Potential Drawback Can sometimes negatively impact binding affinity if steric or electronic properties are not complementary to the target.Prone to metabolic oxidation.Can alter electronic properties in ways that may not be beneficial.

Conclusion and Future Perspectives

The incorporation of the trifluoromethyl group is a proven and powerful strategy in peptide drug design. Its ability to simultaneously enhance metabolic stability, increase lipophilicity, and modulate biological activity makes it an invaluable tool for overcoming many of the challenges associated with natural peptides.[1][2] As our understanding of the intricate interplay between the CF3 group and peptide structure continues to grow, we can expect to see the development of even more sophisticated and effective trifluoromethylated peptide therapeutics. The future of this field lies in the rational design of peptides where the position and stereochemistry of the trifluoromethyl group are precisely controlled to achieve the desired pharmacological profile.

References

  • Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development.
  • Protecting group free radical C–H trifluoromethyl
  • Proteolytically stable peptides by incorpor
  • (PDF)
  • Protecting group free radical C–H trifluoromethyl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
  • Protecting group free radical C–H trifluoromethyl
  • Technical Support Center: Impact of the Trifluoromethyl Group on Peptide Secondary Structure - Benchchem.
  • Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC - PubMed Central.
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH.
  • Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-st
  • Protecting group free radical C–H trifluoromethyl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed.

Sources

A Spectroscopic Deep Dive: Comparing N-Boc-4-(trifluoromethyl)-DL-phenylalanine and Natural Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Spectroscopic Comparison for Researchers in Drug Discovery and Peptide Synthesis

This guide provides a detailed spectroscopic comparison of N-Boc-4-(trifluoromethyl)-DL-phenylalanine, a synthetic amino acid derivative of increasing interest in pharmaceutical development, and its natural counterpart, L-phenylalanine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of their structural nuances through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for applications in peptide synthesis, drug design, and metabolic studies.

The introduction of a trifluoromethyl group and a Boc protecting group significantly alters the electronic and steric properties of the phenylalanine scaffold. These modifications are directly reflected in their respective spectra, providing a unique fingerprint for each molecule.

Unveiling the Structural Landscape: A Multi-Technique Spectroscopic Approach

The characterization of these amino acids relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecules.

Experimental Workflows: A Guide to Reproducible Data Acquisition

To ensure the integrity and reproducibility of the spectroscopic data, standardized sample preparation and analytical protocols are paramount.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Amino Acid Sample NMR_Prep Dissolve in Deuterated Solvent (e.g., D₂O or CDCl₃) Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Suitable Solvent (e.g., ACN/H₂O) Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (ESI-MS) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies of Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (m/z), Fragmentation Pattern MS->MS_Data

Figure 1. Generalized workflow for the spectroscopic analysis of amino acid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the amino acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for L-phenylalanine or Chloroform-d (CDCl₃) for the more nonpolar this compound).

  • Analysis: Acquire ¹H, ¹³C, and, for the fluorinated compound, ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Referencing: Chemical shifts are referenced to a suitable internal standard, such as DSS for aqueous solutions or TMS for organic solvents.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

  • Analysis: Record the FT-IR spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent system, often a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

  • Analysis: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive or negative ion mode.

Comparative Spectroscopic Data

The following sections detail the expected and observed spectroscopic features for both L-phenylalanine and this compound.

L-Phenylalanine: The Natural Benchmark

L-phenylalanine is a proteinogenic amino acid with a simple aromatic side chain. Its spectroscopic signature is well-established.

Spectroscopic Technique Observed Features
¹H NMR (in D₂O) Aromatic protons: ~7.3-7.5 ppm (m); α-proton: ~3.99 ppm (dd); β-protons: ~3.1-3.3 ppm (m).[1][2][3][4]
¹³C NMR (in D₂O) Carbonyl carbon: ~176.8 ppm; Aromatic carbons: ~130-138 ppm; α-carbon: ~58.7 ppm; β-carbon: ~39.1 ppm.[2][5][6]
FT-IR (KBr Pellet) N-H stretching (amine): ~3000-3100 cm⁻¹ (broad); C=O stretching (carboxylate): ~1580-1610 cm⁻¹; Aromatic C-H stretching: ~3030-3080 cm⁻¹.[7][8][9][10][11]
ESI-MS [M+H]⁺ at m/z 166.08.[12][13][14][15][16]
This compound: The Synthetic Analogue
Spectroscopic Technique Expected Features
¹H NMR (in CDCl₃) Aromatic protons: Two doublets in the range of ~7.2-7.6 ppm due to the para-substitution; α-proton: ~4.5 ppm (m); β-protons: ~3.1-3.3 ppm (m); Boc protons: a singlet at ~1.4 ppm.
¹³C NMR (in CDCl₃) Carbonyl carbon (Boc): ~155 ppm; Carbonyl carbon (acid): ~175 ppm; Aromatic carbons: ~125-148 ppm, with the CF₃-bearing carbon showing a quartet in the proton-decoupled spectrum; CF₃ carbon: ~124 ppm (q); α-carbon: ~54 ppm; β-carbon: ~38 ppm; Boc quaternary carbon: ~80 ppm; Boc methyl carbons: ~28 ppm.
¹⁹F NMR (in CDCl₃) A single peak for the CF₃ group, expected around -63 ppm relative to CFCl₃.[17]
FT-IR (KBr Pellet) N-H stretching (carbamate): ~3300-3400 cm⁻¹; C=O stretching (Boc and acid): two bands in the region of ~1690-1750 cm⁻¹; C-F stretching: strong absorptions in the ~1100-1300 cm⁻¹ region.
ESI-MS [M+H]⁺ at m/z 334.12.

In-Depth Spectroscopic Interpretation

The observed and expected spectral data reveal key structural differences between the two molecules.

NMR Spectroscopy: A Window into the Electronic Environment

¹H NMR: The most apparent difference in the ¹H NMR spectra is the presence of the large singlet at ~1.4 ppm in this compound, corresponding to the nine equivalent protons of the tert-butyl group. In the aromatic region, L-phenylalanine shows a complex multiplet for its five protons. In contrast, the para-substituted ring of the synthetic analogue simplifies this region to two distinct doublets, a classic AB quartet system, due to the symmetry. The electron-withdrawing trifluoromethyl group is expected to shift the aromatic protons downfield compared to those in L-phenylalanine.

¹³C NMR: The ¹³C NMR spectrum of the modified phenylalanine derivative is significantly more complex. It features additional signals for the Boc group's carbons. The trifluoromethyl group's strong electron-withdrawing nature will deshield the aromatic carbon it is attached to, shifting its resonance downfield. Furthermore, this carbon signal will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum of this compound is expected to be simple, showing a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this peak is highly sensitive to the electronic environment of the aromatic ring.

FT-IR Spectroscopy: Probing Functional Group Vibrations

The FT-IR spectra clearly distinguish the two compounds based on their functional groups. L-phenylalanine, existing as a zwitterion in the solid state, shows characteristic broad absorptions for the ammonium (NH₃⁺) group and a strong absorption for the carboxylate (COO⁻) group. In contrast, this compound will exhibit a sharp N-H stretch of the carbamate and two distinct C=O stretching bands for the Boc group and the carboxylic acid. The presence of the trifluoromethyl group will also introduce strong C-F stretching vibrations.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Electrospray ionization mass spectrometry provides a precise determination of the molecular weight of each compound. The protonated molecule [M+H]⁺ for L-phenylalanine is observed at m/z 166.08, while for this compound it is expected at m/z 334.12. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation. A characteristic loss for the Boc-protected amino acid would be the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.

Conclusion: A Tale of Two Phenylalanines

The spectroscopic comparison of this compound and L-phenylalanine reveals the profound impact of chemical modification on the molecule's electronic and structural properties. The addition of the Boc and trifluoromethyl groups provides a synthetic handle for peptide synthesis and can modulate the biological activity and metabolic stability of resulting peptides. The distinct spectroscopic signatures detailed in this guide serve as a crucial reference for researchers working with these compounds, enabling confident identification, purity assessment, and structural characterization in a variety of research and development settings.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy of Amino Acids

G start Start dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent start->dissolve transfer Transfer solution to NMR tube dissolve->transfer shim Shim the magnet transfer->shim acquire_1h Acquire ¹H spectrum shim->acquire_1h acquire_13c Acquire ¹³C spectrum acquire_1h->acquire_13c process Process data (Fourier transform, phase correction, baseline correction) acquire_13c->process end End process->end

Figure 2. Step-by-step workflow for acquiring NMR spectra of amino acid samples.

Protocol 2: FT-IR Spectroscopy using the KBr Pellet Method

G start Start grind Grind 1-2 mg of sample with 100-200 mg of KBr start->grind press Press the mixture into a transparent pellet grind->press acquire Acquire FT-IR spectrum press->acquire end End acquire->end

Figure 3. Workflow for preparing a KBr pellet for FT-IR analysis.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

G start Start prepare Prepare a dilute solution of the analyte start->prepare infuse Infuse the solution into the ESI source prepare->infuse acquire Acquire mass spectrum infuse->acquire end End acquire->end

Figure 4. General workflow for ESI-MS analysis.

References

  • PubChem. L-Phenylalanine. National Center for Biotechnology Information. [Link]

  • MassBank. L-Phenylalanine; LC-ESI-ITFT; MS2. [Link]

  • ResearchGate. FT-IR spectrum of LPB. [Link]

  • ResearchGate. FTIR analysis of L-phenylalanine. [Link]

  • MassBank. L-Phenylalanine; LC-ESI-QTOF; MS2. [Link]

  • mzCloud. L Phenylalanine. [Link]

  • Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000159). [Link]

  • ResearchGate. ATR-FTIR spectra of L-phenylalanine... [Link]

  • ResearchGate. FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.... [Link]

  • ResearchGate. The ¹H NMR spectra (400 MHz, D2O, 2.0 mM) of a free sCX[15], b free... [Link]

  • NIST WebBook. Phenylalanine. [Link]

  • Wilde, M., et al. (2022). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 76(1-2), 1-11. [Link]

  • Avison, M. J., et al. (1988). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Cerebral Blood Flow & Metabolism, 8(5), 709-715. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

Sources

A Comparative Guide to Assessing the Enzymatic Stability of Peptides Containing N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Peptide Stability

Peptides represent a burgeoning frontier in drug discovery, offering high specificity and potent biological activity. However, their therapeutic potential is often hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases.[1][2] A key strategy to overcome this limitation is the incorporation of unnatural amino acids into peptide scaffolds.[1][2] This guide provides an in-depth technical comparison of the enzymatic stability of peptides containing a particularly promising, yet complex, unnatural amino acid: N-Boc-4-(trifluoromethyl)-DL-phenylalanine.

The inclusion of a trifluoromethyl (-CF3) group on the phenylalanine side chain is a strategic choice aimed at enhancing peptide robustness. The -CF3 group is highly electronegative and sterically demanding, which can shield adjacent peptide bonds from enzymatic attack and improve metabolic stability.[3][4][5] Furthermore, the Boc (tert-butyloxycarbonyl) protecting group on the N-terminus provides a handle for solid-phase peptide synthesis (SPPS) and can also influence the peptide's overall conformation and susceptibility to aminopeptidases. This guide will dissect the experimental methodologies required to rigorously assess these stability enhancements, providing a framework for researchers in drug development.

The "Why": Causality Behind Experimental Design

When assessing enzymatic stability, the primary goal is to simulate physiological conditions to predict a peptide's in vivo fate. Our experimental design is therefore centered on two key scenarios: degradation by specific, well-characterized proteases and stability in a complex biological matrix like human serum.

  • Specific Protease Assays (Trypsin & Chymotrypsin): Trypsin and chymotrypsin are chosen as representative serine proteases with well-defined cleavage specificities.[6][7] Trypsin cleaves C-terminal to basic residues (Lysine, Arginine), while chymotrypsin targets large hydrophobic residues like Phenylalanine, Tyrosine, and Tryptophan.[7][8] By testing against these enzymes, we can pinpoint the specific cleavage sites and directly assess the protective effect of the this compound modification. The expectation is that the bulky and electron-withdrawing trifluoromethyl group will sterically hinder and electronically disfavor chymotrypsin cleavage at or near the modified residue.

  • Serum Stability Assay: Human serum contains a cocktail of proteases and peptidases, offering a more holistic and physiologically relevant assessment of a peptide's stability.[9][10] This assay provides a broader picture of the peptide's susceptibility to a range of enzymatic activities and is a critical step in preclinical evaluation.

The analytical backbone for these assays is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[11][12][13] This powerful combination allows for the separation of the parent peptide from its degradation products and their unambiguous identification and quantification.[12][14][15][16]

Experimental Protocols: A Self-Validating System

The trustworthiness of these protocols lies in their internal controls and the quantitative nature of the data generated. By comparing a standard, unmodified peptide with its modified counterpart under identical conditions, the effect of the this compound incorporation can be unequivocally determined.

Diagram: General Workflow for Enzymatic Stability Assessment

G cluster_prep Peptide Preparation cluster_assays Enzymatic Assays cluster_analysis Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (Control & Modified Peptides) Purification HPLC Purification (>95% Purity) Peptide_Synthesis->Purification Characterization Mass Spectrometry (Identity Confirmation) Purification->Characterization Stock_Solution Prepare Stock Solutions (e.g., in DMSO) Characterization->Stock_Solution Trypsin_Assay Trypsin Digestion Stock_Solution->Trypsin_Assay Chymotrypsin_Assay Chymotrypsin Digestion Stock_Solution->Chymotrypsin_Assay Serum_Assay Human Serum Incubation Stock_Solution->Serum_Assay Quenching Quench Reaction (e.g., Acetic Acid, Acetonitrile) Trypsin_Assay->Quenching Chymotrypsin_Assay->Quenching Serum_Assay->Quenching LCMS LC-MS Analysis Quenching->LCMS Data_Analysis Data Analysis (Peak Integration, Half-life Calculation) LCMS->Data_Analysis

Caption: General workflow for assessing peptide enzymatic stability.

Detailed Protocol 1: Protease Stability Assay (Trypsin & Chymotrypsin)
  • Materials:

    • Control Peptide (without modification)

    • Modified Peptide (containing this compound)

    • Trypsin (sequencing grade)

    • Chymotrypsin (sequencing grade)

    • Ammonium Bicarbonate Buffer (50 mM, pH 8.0)

    • Acetonitrile (ACN)

    • Trifluoroacetic Acid (TFA)

    • HPLC-grade water

  • Procedure:

    • Prepare 1 mg/mL stock solutions of the control and modified peptides in an appropriate solvent (e.g., 10% DMSO in water).

    • In separate microcentrifuge tubes, combine 50 µL of the peptide stock solution with 440 µL of ammonium bicarbonate buffer.

    • Add 10 µL of either trypsin (0.1 mg/mL) or chymotrypsin (0.1 mg/mL) to the respective tubes to initiate the reaction.

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot.

    • Immediately quench the enzymatic reaction by adding the aliquot to 50 µL of 10% TFA in ACN.

    • Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate the enzyme.

    • Transfer the supernatant to HPLC vials for LC-MS analysis.

Diagram: Protease Stability Assay Workflow

G start Peptide Stock (Control or Modified) buffer Add Ammonium Bicarbonate Buffer start->buffer enzyme Add Trypsin or Chymotrypsin buffer->enzyme incubate Incubate at 37°C enzyme->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench with TFA/ACN aliquot->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS Analysis centrifuge->analyze

Caption: Step-by-step workflow for the protease stability assay.

Detailed Protocol 2: Serum Stability Assay
  • Materials:

    • Control Peptide

    • Modified Peptide

    • Human Serum (pooled, sterile-filtered)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Acetonitrile (ACN) with 1% Formic Acid

  • Procedure:

    • Thaw human serum on ice and pre-warm to 37°C.

    • Prepare 1 mg/mL stock solutions of the control and modified peptides.

    • In separate microcentrifuge tubes, add 50 µL of the peptide stock solution to 450 µL of pre-warmed human serum.

    • Incubate the mixtures at 37°C with gentle agitation.

    • At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw a 50 µL aliquot.

    • Immediately precipitate the serum proteins by adding the aliquot to 150 µL of ice-cold ACN with 1% formic acid.

    • Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for LC-MS analysis.

Diagram: Serum Stability Assay Workflow

G start Peptide Stock (Control or Modified) serum Add to Pre-warmed Human Serum start->serum incubate Incubate at 37°C serum->incubate aliquot Take Aliquots at Time Points incubate->aliquot precipitate Precipitate Proteins with cold ACN aliquot->precipitate centrifuge Centrifuge at 4°C precipitate->centrifuge analyze LC-MS Analysis centrifuge->analyze

Sources

The Trifluoromethyl Phenylalanine Dilemma: A Cost-Effectiveness Analysis for Peptide Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Incorporating N-Boc-4-(trifluoromethyl)-DL-phenylalanine

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide and protein engineering. Among the vast arsenal of synthetic building blocks, fluorinated amino acids stand out for their profound impact on the physicochemical and biological properties of peptides. This guide provides an in-depth cost-effectiveness analysis of a particularly potent derivative: this compound. We will objectively compare its performance in research applications, particularly peptide synthesis, against its non-fluorinated counterpart and other fluorinated analogs, supported by experimental data and detailed protocols.

The introduction of a trifluoromethyl (CF3) group onto the phenyl ring of phenylalanine is not a trivial modification. The strong electron-withdrawing nature and significant lipophilicity of the CF3 group can dramatically influence a peptide's metabolic stability, binding affinity, and pharmacokinetic profile, making it a highly attractive component for developing peptides with improved therapeutic efficacy.[1] However, these potential advantages come at a considerable cost, necessitating a careful evaluation of when and where the use of this specialized reagent is justified.

The Cost of Innovation: A Comparative Price Analysis

The primary barrier to the widespread adoption of many unnatural amino acids is their cost.[] this compound is no exception. To provide a clear perspective on the financial investment required, the following table compares the approximate market price of this compound with its parent compound and other commonly used fluorinated analogs. Prices are based on catalog listings from various chemical suppliers and are subject to change.

CompoundTypical Price (per gram)Notes
N-Boc-L-phenylalanine$5 - $15The baseline for comparison.
N-Boc-DL-phenylalanine$5 - $20Racemic mixture, generally comparable in price to the L-enantiomer.
N-Boc-4-fluoro-L-phenylalanine$30 - $80A common monofluorinated alternative.
N-Boc-2,3,4,5,6-pentafluoro-DL-phenylalanine$100 - $200A polyfluorinated analog with significantly altered properties.
N-Boc-4-(trifluoromethyl)-L-phenylalanine $150 - $300+ The target compound, demonstrating a significant price increase.

Disclaimer: Prices are estimates based on publicly available data from various suppliers for research-grade materials and can vary significantly based on purity, quantity, and supplier.

As the data illustrates, the synthesis of fluorinated amino acids is complex and costly, with the price generally increasing with the complexity of the fluorination.[] The multi-step synthesis required to introduce a trifluoromethyl group contributes to its position as one of the more expensive options. This upfront cost must be weighed against the potential downstream benefits in peptide performance.

Performance in Peptide Synthesis: Navigating the Challenges

The successful incorporation of any amino acid into a growing peptide chain during solid-phase peptide synthesis (SPPS) is paramount. The bulky and electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group can present challenges to standard coupling protocols.

Experimental Workflow: Comparative Coupling Efficiency

To assess the practical implications of using this compound in SPPS, a comparative workflow can be designed to evaluate its coupling efficiency against N-Boc-L-phenylalanine.

cluster_0 Resin Preparation cluster_1 Parallel Coupling cluster_2 Analysis resin Swell Rink Amide Resin in DMF deprotect1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 split Split Resin into Two Vessels deprotect1->split coupling_A Couple N-Boc-L-Phe-OH (HBTU/DIEA in DMF) split->coupling_A coupling_B Couple N-Boc-4-(CF3)-DL-Phe-OH (HBTU/DIEA in DMF) split->coupling_B kaiser_A Kaiser Test on Resin A coupling_A->kaiser_A kaiser_B Kaiser Test on Resin B coupling_B->kaiser_B cleave_A Cleave Peptide A (TFA cocktail) kaiser_A->cleave_A cleave_B Cleave Peptide B (TFA cocktail) kaiser_B->cleave_B hplc_A RP-HPLC & MS Analysis of Peptide A cleave_A->hplc_A hplc_B RP-HPLC & MS Analysis of Peptide B cleave_B->hplc_B

Comparative SPPS workflow for assessing coupling efficiency.

While specific quantitative data for the coupling efficiency of this compound is not abundant in comparative studies, researchers should anticipate that the steric hindrance of the trifluoromethyl group may necessitate optimized coupling conditions. This could include the use of more potent coupling reagents like HATU or longer coupling times to achieve complete acylation.[3]

Expected Performance Parameters

Based on the principles of peptide chemistry and the known effects of bulky, electron-withdrawing groups, we can anticipate the following performance characteristics:

ParameterN-Boc-L-phenylalanineThis compoundRationale
Coupling Efficiency High (>99% with standard reagents)Potentially lower; may require optimizationThe bulky CF3 group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Racemization Risk Low with standard protocolsModerateWhile Boc-SPPS is generally less prone to racemization than Fmoc-SPPS, the electron-withdrawing nature of the CF3 group can increase the acidity of the α-proton, potentially increasing the risk of epimerization under certain conditions.
Crude Peptide Purity HighPotentially lower due to incomplete coupling or side reactionsIncomplete coupling can lead to deletion sequences, reducing the overall purity of the crude product.
Purification Challenges StandardIncreased hydrophobicity can lead to aggregation and poor solubilityThe high lipophilicity of the trifluoromethyl group often results in peptides that are more challenging to purify by reverse-phase HPLC, sometimes requiring modified solvent systems.[4]

The Payoff: Enhanced Biological Properties

The primary justification for the higher cost and potential synthetic challenges of using this compound lies in the unique and often beneficial properties it imparts to the final peptide.

Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The incorporation of unnatural amino acids, particularly fluorinated ones, is a well-established strategy to enhance metabolic stability.[1][5] The bulky and electron-withdrawing trifluoromethyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby extending the peptide's half-life.[1]

Experimental Protocol: Protease Degradation Assay

A standard in vitro assay to compare the proteolytic stability of a peptide containing 4-(trifluoromethyl)phenylalanine with its native counterpart involves incubation with a relevant protease and monitoring the degradation over time by RP-HPLC.

Objective: To determine the half-life of a peptide containing 4-(trifluoromethyl)phenylalanine versus the native peptide in the presence of a protease (e.g., trypsin, chymotrypsin).

Materials:

  • Purified native peptide and 4-(trifluoromethyl)phenylalanine-containing peptide.

  • Protease of interest (e.g., Trypsin, Chymotrypsin).

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% Trifluoroacetic acid).

  • RP-HPLC system with a C18 column.

Procedure:

  • Prepare stock solutions of the native and modified peptides in the assay buffer.

  • Prepare a stock solution of the protease in the assay buffer.

  • In separate microcentrifuge tubes, incubate a known concentration of each peptide with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100) at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and quench the enzymatic activity by adding the quenching solution.

  • Analyze the quenched samples by RP-HPLC, monitoring the decrease in the peak area of the intact peptide over time.

  • Calculate the half-life (t1/2) of each peptide under the assay conditions.

Modulation of Biological Activity

The electronic and conformational effects of the trifluoromethyl group can significantly alter the way a peptide interacts with its biological target.[1] The increased hydrophobicity can enhance membrane permeability, while the altered aromatic character can influence receptor binding affinity. For instance, the substitution of phenylalanine with 4-fluorophenylalanine has been shown to substantially increase the binding affinity of the opioid peptide biphalin to its receptors.[6] While direct comparative data for 4-(trifluoromethyl)phenylalanine is less common, the principle of modulating bioactivity through fluorination is well-established.[7]

cluster_0 Peptide-Receptor Interaction cluster_1 Downstream Signaling cluster_2 Modulation by CF3-Phe peptide Peptide Ligand receptor Target Receptor peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein altered_binding Altered Binding Affinity/Kinetics receptor->altered_binding effector Effector Enzyme Modulation g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response cf3_peptide CF3-Peptide cf3_peptide->receptor Enhanced/Altered Interaction modified_response Modified Cellular Response altered_binding->modified_response

Modulation of receptor signaling by a trifluoromethylated peptide.

Conclusion: A Strategic Investment for High-Impact Research

The decision to use this compound in peptide research is a classic cost-benefit analysis. The significant financial outlay and potential for increased synthetic complexity must be carefully weighed against the profound and often desirable modifications to the resulting peptide's biological properties.

Use of this compound is likely cost-effective when:

  • Metabolic stability is a primary concern: In the development of peptide therapeutics, enhancing resistance to proteolysis is often a critical objective. The potential for the trifluoromethyl group to significantly extend a peptide's half-life can justify the initial investment.[1]

  • Modulation of binding affinity is required: For structure-activity relationship (SAR) studies, the unique electronic and steric properties of the trifluoromethyl group provide a powerful tool to probe and potentially enhance peptide-receptor interactions.[7]

  • Increased lipophilicity is desired: In cases where enhanced membrane permeability or passage across the blood-brain barrier is a goal, the hydrophobic nature of the trifluoromethyl group can be advantageous.

Alternative strategies should be considered when:

  • Cost is a primary constraint: For routine peptide synthesis or early-stage exploratory studies where the specific benefits of the trifluoromethyl group are not yet established, less expensive alternatives such as N-Boc-L-phenylalanine or monofluorinated analogs may be more appropriate.

  • The synthetic sequence is already known to be challenging: Adding a sterically hindered amino acid to an already "difficult" sequence can exacerbate problems with aggregation and incomplete coupling, potentially leading to very low yields.

Ultimately, this compound is a specialized tool for high-impact research. Its use should be a strategic decision, grounded in a clear understanding of the research objectives and a rational hypothesis for how its unique properties will contribute to achieving those goals. For drug discovery and development professionals, the higher upfront cost can be a worthwhile investment if it leads to a more stable, potent, and ultimately more effective therapeutic candidate.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved from [Link]

  • Miller, S. J., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871-4874.
  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
  • ResearchGate (2025). Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State 19FNMR Spectroscopy. Retrieved from [Link]

  • Miller, S. J., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. Retrieved from [Link]

  • Singh, Y., & De novo, A. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online. Retrieved from [Link]

  • Aragen (n.d.). Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids. Retrieved from [Link]

  • Ojima, I., et al. (2019). Case studies of fluorine in drug discovery. OUCI. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. Retrieved from [Link]

  • ResearchGate (2023). New drugs on the pharmaceutical market containing fluorine and residues of tailor-made amino acids. Retrieved from [Link]

  • SNS Insider (2023). Unnatural Amino Acids Market Size, Share & Growth Report 2032. Retrieved from [Link]

  • MDPI (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]

  • Aladdin Scientific (n.d.). N-Boc-4-methoxy-D-phenylalanine, min 95%, 10 grams. Retrieved from [Link]

  • Beilstein-Institut (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Retrieved from [Link]

  • ResearchGate (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from [Link]

  • Kumar, A., & Singh, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ResearchGate (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Luxembourg Bio Technologies (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • MDPI (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Chimia (2015). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Retrieved from [Link]

  • Genprice (n.d.). Boc-D-Phenylalanine. Retrieved from [Link]

  • Ramage, R., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. Retrieved from [Link]

Sources

review of literature comparing different methods for synthesizing N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(trifluoromethyl)-DL-phenylalanine is a pivotal, non-natural amino acid derivative extensively used in medicinal chemistry and peptide-based drug discovery. The strategic incorporation of a trifluoromethyl (CF3) group onto the phenyl ring of phenylalanine imparts unique physicochemical properties to the parent molecule. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the conformational properties of peptides. The N-tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, offering robust protection of the amino functionality under various reaction conditions while being readily removable under mild acidic treatment.[1][2]

This guide provides a comprehensive comparison of prevalent synthetic methodologies for this compound, offering a critical evaluation of each approach to inform the selection of the most suitable method for specific research and development objectives.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through several strategic disconnections. Below, we analyze three common and effective methods.

Method 1: Alkylation of a Glycine Equivalent

This highly versatile and widely employed strategy involves the formation of a glycine enolate, which subsequently acts as a nucleophile to alkylate a suitable benzyl halide. This approach directly constructs the carbon skeleton of the target amino acid.

Causality of Experimental Choices: The core of this method lies in the generation of a nucleophilic α-carbon of glycine. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to ensure complete and rapid deprotonation of the glycine ester at a low temperature (-78 °C) to prevent side reactions like self-condensation. The choice of an ester, commonly ethyl or methyl, temporarily protects the carboxylic acid functionality and enhances the acidity of the α-protons. The subsequent SN2 reaction with 4-(trifluoromethyl)benzyl bromide, the electrophilic partner, forges the key C-C bond. Saponification under basic conditions followed by Boc protection under standard protocols completes the synthesis.

G cluster_0 Method 1: Alkylation of Glycine Equivalent start Ethyl Glycinate enolate Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Alkylation with 4-(trifluoromethyl)benzyl bromide enolate->alkylation hydrolysis Ester Hydrolysis (LiOH, H2O/THF) alkylation->hydrolysis boc_protection Boc Protection ((Boc)2O, Base) hydrolysis->boc_protection end Final Product boc_protection->end

Caption: Workflow for the synthesis via alkylation of a glycine equivalent.

Quantitative Data Summary

StepKey ReagentsTypical YieldCritical Parameters
Enolate Formation & AlkylationLDA, 4-(trifluoromethyl)benzyl bromide70-85%Strict anhydrous conditions are essential to prevent quenching of the LDA and enolate.
Ester HydrolysisLiOH or NaOH>90%Reaction progress should be monitored by TLC to prevent over-reaction or degradation.
Boc Protection(Boc)2O, NaHCO3 or Et3N>95%A biphasic system (e.g., dioxane/water) ensures all reactants are in solution.[1]
Method 2: Reductive Amination of a Phenylpyruvic Acid Derivative

This classical approach builds the amino acid from a corresponding α-keto acid, which is in turn synthesized from 4-(trifluoromethyl)benzaldehyde.

Causality of Experimental Choices: The synthesis commences with an Erlenmeyer-Plöchl reaction, where 4-(trifluoromethyl)benzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form an azlactone. This intermediate is then hydrolyzed under acidic conditions to yield 4-(trifluoromethyl)phenylpyruvic acid. The crucial step is the reductive amination of this α-keto acid. This can be achieved using various reducing agents in the presence of an ammonia source. Catalytic hydrogenation (H2/Pd-C) or chemical reduction with sodium borohydride are common choices. The resulting free amino acid is then protected with a Boc group.

G cluster_1 Method 2: From 4-(Trifluoromethyl)benzaldehyde start 4-(Trifluoromethyl)benzaldehyde azlactone Azlactone Formation (N-acetylglycine, Ac2O) start->azlactone hydrolysis Hydrolysis to Keto Acid (aq. HCl, Heat) azlactone->hydrolysis amination Reductive Amination (NH3, NaBH4 or H2/Pd-C) hydrolysis->amination boc_protection Boc Protection ((Boc)2O, Base) amination->boc_protection end Final Product boc_protection->end

Caption: Synthesis starting from 4-(trifluoromethyl)benzaldehyde.

Quantitative Data Summary

StepKey ReagentsTypical YieldCritical Parameters
Azlactone FormationN-acetylglycine, Ac2O, NaOAc80-90%The reaction is typically performed under reflux conditions.
Hydrolysis to Keto AcidAqueous HCl or H2SO475-85%Careful temperature control is necessary to avoid potential decomposition of the product.
Reductive AminationNH3, NaBH4 or H2/Pd-C60-75%The choice of reducing agent can affect the yield and the formation of byproducts.
Boc Protection(Boc)2O, Base>95%A reliable and high-yielding transformation.
Method 3: Strecker Synthesis

The Strecker synthesis is a one-pot method that produces an α-amino acid from an aldehyde, ammonia, and a cyanide source.

Causality of Experimental Choices: This reaction proceeds through the formation of an imine from 4-(trifluoromethyl)benzaldehyde and ammonia (often generated in situ from an ammonium salt). The imine is then attacked by a cyanide anion (from NaCN or KCN) to form an α-aminonitrile. The final amino acid is obtained by the vigorous hydrolysis of the nitrile group under either strongly acidic or basic conditions. The harsh hydrolysis conditions are necessary to convert the stable nitrile group to a carboxylic acid. Subsequent Boc protection yields the final product.

G cluster_2 Method 3: Strecker Synthesis start 4-(Trifluoromethyl)benzaldehyde aminonitrile Aminonitrile Formation (NaCN, NH4Cl, H2O/MeOH) start->aminonitrile hydrolysis Nitrile Hydrolysis (conc. HCl, Heat) aminonitrile->hydrolysis boc_protection Boc Protection ((Boc)2O, Base) hydrolysis->boc_protection end Final Product boc_protection->end

Caption: The Strecker synthesis pathway.

Quantitative Data Summary

StepKey ReagentsTypical YieldCritical Parameters
Aminonitrile FormationNaCN, NH4Cl85-95%Extreme caution is paramount due to the high toxicity of sodium cyanide.
Nitrile HydrolysisConcentrated HCl or H2SO470-85%Requires prolonged heating under harsh conditions, which may lead to some degradation.
Boc Protection(Boc)2O, Base>95%Standard procedure with high efficiency.

Comparative Analysis and Recommendations

FeatureMethod 1: AlkylationMethod 2: From BenzaldehydeMethod 3: Strecker Synthesis
Overall Yield Good to ExcellentModerate to GoodGood
Starting Material Cost ModerateLowLow
Scalability GoodGoodModerate (due to safety concerns)
Safety Considerations Use of strong base (LDA)Use of acetic anhydrideExtreme hazard: Use of highly toxic cyanide
Number of Steps 343
Versatility HighModerateModerate

Expert Recommendations:

  • Method 1 (Alkylation) is highly recommended for most laboratory-scale syntheses. Its high yield, versatility, and avoidance of extremely toxic reagents make it an attractive choice. The primary technical challenge is the handling of the moisture-sensitive LDA, which requires a well-practiced technique.

  • Method 2 (From Benzaldehyde) is a viable alternative, especially if 4-(trifluoromethyl)benzaldehyde is a more accessible and economical starting material. While it involves an additional step, the procedures are generally straightforward and do not require specialized handling of pyrophoric or extremely toxic reagents.

  • Method 3 (Strecker Synthesis) , while efficient, should be approached with extreme caution. The use of sodium or potassium cyanide poses a significant health risk. This method is only recommended for laboratories with established safety protocols and engineering controls for handling highly toxic materials.

Detailed Experimental Protocols

General Protocol for N-Boc Protection of 4-(Trifluoromethyl)-DL-phenylalanine
  • Suspend 4-(trifluoromethyl)-DL-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until a clear solution is obtained.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring completion by TLC.

  • Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol for Method 1: Alkylation of Glycine Equivalent
  • In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), prepare a solution of LDA by slowly adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.

  • To this LDA solution, add a solution of ethyl glycinate (1.0 eq) in anhydrous THF dropwise at -78 °C and stir for 30 minutes to ensure complete enolate formation.

  • Slowly add a solution of 4-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous THF to the enolate solution.

  • Maintain the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude ester by silica gel chromatography.

  • Dissolve the purified ester in a THF/water mixture and add LiOH (1.5 eq). Stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the free amino acid.

  • Follow the general protocol for N-Boc protection.

Protocol for Method 2: From 4-(Trifluoromethyl)benzaldehyde
  • Combine 4-(trifluoromethyl)benzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), sodium acetate (1.0 eq), and acetic anhydride (3.0 eq) in a round-bottom flask.

  • Heat the mixture under reflux for 2 hours.

  • Cool the mixture and carefully pour it into a beaker of ice water with vigorous stirring.

  • Collect the precipitated azlactone by vacuum filtration and wash with cold water.

  • Hydrolyze the crude azlactone by refluxing in 6 M aqueous HCl for 4-6 hours.

  • Cool the solution and extract the 4-(trifluoromethyl)phenylpyruvic acid with an appropriate organic solvent.

  • For reductive amination, dissolve the keto acid in a suitable solvent (e.g., methanol/ammonia) and add the reducing agent (e.g., NaBH4) portion-wise at 0 °C.

  • After completion, acidify the mixture to isolate the crude amino acid.

  • Follow the general protocol for N-Boc protection.

Protocol for Method 3: Strecker Synthesis

WARNING: This procedure involves the use of highly toxic sodium cyanide. All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment must be worn. A cyanide quench solution (e.g., bleach) should be readily available.

  • In a round-bottom flask, dissolve sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in deionized water.

  • Add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol to the aqueous solution.

  • Seal the flask and stir the biphasic mixture vigorously at room temperature for 24 hours.

  • Extract the resulting α-aminonitrile with an organic solvent (e.g., dichloromethane).

  • Carefully concentrate the organic layer under reduced pressure.

  • Add concentrated HCl to the crude aminonitrile and heat the mixture under reflux for 12-24 hours to effect hydrolysis.

  • Cool the reaction mixture. The amino acid hydrochloride salt may precipitate and can be collected by filtration.

  • Follow the general protocol for N-Boc protection, ensuring to add sufficient base to neutralize the hydrochloride salt in addition to the amount required for the Boc protection reaction.

References

A comprehensive list of references that support the methodologies and principles described in this guide is provided below.

  • Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel‑Crafts reaction with trifluoromethanes. CORE. ()
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • D,L-phenylalanine and N-boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues (1993). SciSpace. ()
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. PubMed. ()
  • Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel-Crafts reaction with trifluoromethanesulfonic ac. ()
  • Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester...
  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.
  • N-Boc-L-phenylalanine | 13734-34-4 | FB18956. Biosynth. ()
  • Scholars Research Library - Der Pharma Chemica. ()
  • Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide. PubMed. ()
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ()
  • The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Benchchem. ()
  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation c
  • N-Silylimine of Trifluoropyruvate in the Asymmetric Synthesis of Trifluoroalanine Derivatives. Journal of Organic and Pharmaceutical Chemistry. ()
  • A Researcher's Guide to Protecting Groups for Phenylalanine: A Compar
  • Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry (RSC Publishing). ()
  • Boc-4-(aminomethyl)-L-phenylalanine. Chem-Impex. ()

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Boc-4-(trifluoromethyl)-DL-phenylalanine, a specialized amino acid derivative. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for the DL-racemic mixture may not always be readily available, data from closely related compounds, such as the L-enantiomer, provides critical safety information.

Based on available data, N-Boc-4-(trifluoromethyl)-phenylalanine derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, it is crucial to treat this compound as hazardous waste.

Key Hazard Information
Hazard ClassificationDescriptionSource
Skin IrritationCauses skin irritation.[1]
Eye IrritationCauses serious eye irritation.[1]
Respiratory IrritationMay cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Handling Precautions

To mitigate the risks of exposure, all handling and disposal operations involving this compound must be conducted within a well-ventilated laboratory fume hood.[2][3] The following Personal Protective Equipment (PPE) is mandatory:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[4]

  • Eye and Face Protection: Safety goggles and a face shield must be worn to protect against potential splashes.[4]

  • Body Protection: A laboratory coat is essential to shield the skin and clothing from accidental contamination.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with all local, state, and federal regulations.[4] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][6][7]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage_disposal Storage & Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Chemical Fume Hood IdentifyWaste Identify Waste Stream: Solid or Liquid? WorkArea->IdentifyWaste SolidWaste Solid Waste: - Unused Product - Contaminated PPE - Weighing Paper IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste: - Experimental Solutions - Rinsate IdentifyWaste->LiquidWaste Liquid Segregate Segregate Halogenated Waste from Non-Halogenated Waste SolidWaste->Segregate LiquidWaste->Segregate Container Select a Designated, Compatible, and Labeled Hazardous Waste Container Segregate->Container Labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Date and PI Information Container->Labeling Seal Securely Seal Container Labeling->Seal Storage Store in a Designated Satellite Accumulation Area (SAA) Seal->Storage Pickup Arrange for Pickup by a Licensed Waste Disposal Contractor Storage->Pickup

Sources

Personal protective equipment for handling N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling N-Boc-4-(trifluoromethyl)-DL-phenylalanine

In the landscape of modern drug discovery and development, fluorinated compounds play a pivotal role. The inclusion of fluorine-containing functional groups, such as the trifluoromethyl group, can dramatically alter a molecule's metabolic stability, lipophilicity, and biological activity.[1][2] this compound is one such compound, valued by researchers for its potential in creating novel therapeutics. However, its unique chemical properties necessitate a robust understanding of the associated handling requirements to ensure laboratory safety.

This guide provides comprehensive, step-by-step guidance on the appropriate personal protective equipment (PPE) for handling this compound. As a Senior Application Scientist, my aim is to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering you to work safely and effectively.

Hazard Assessment: Understanding the Risks

This compound is a white to off-white powder.[4][5] Like many powdered fine chemicals, it poses a risk of inhalation and skin contact. The primary routes of exposure are:

  • Inhalation: Fine powders can easily become airborne, especially during weighing and transferring, and can be inhaled into the respiratory tract.[5]

  • Skin Contact: Direct contact with the powder can lead to skin irritation or absorption of the compound.[6]

  • Eye Contact: The powder can cause irritation or serious eye damage upon contact.[7]

  • Ingestion: Accidental ingestion can occur through poor hygiene practices, such as not washing hands after handling.[5]

The trifluoromethyl group is a strong electron-withdrawing group that can enhance the biological activity of a molecule.[2] This suggests that this compound may have potent, uncharacterized biological effects. Therefore, a cautious approach to handling is warranted.

Core Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory for handling this compound in any quantity.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash GogglesProtects against splashes of solvents used to dissolve the compound and airborne powder.[3][7]
Hand Protection Nitrile GlovesProvides a barrier against skin contact with the powder. For prolonged handling or when using solvents, consider double-gloving.[3][8]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[9]
Footwear Closed-toe ShoesPrevents injury from spills or dropped equipment.[10][11]

Advanced PPE and Engineering Controls

For certain procedures, additional protective measures are necessary to mitigate increased risks. The following diagram illustrates the decision-making process for selecting appropriate PPE and engineering controls.

PPE_Decision_Tree start Start: Handling This compound weighing Weighing Small Quantities (<1g) start->weighing weighing_large Weighing Large Quantities (>1g) or if dusty start->weighing_large dissolving Dissolving in Solvent start->dissolving reaction Use in Reaction start->reaction fume_hood Work in a Chemical Fume Hood weighing->fume_hood Best Practice weighing_large->fume_hood Mandatory respirator Consider N95 Respirator weighing_large->respirator Recommended dissolving->fume_hood Mandatory face_shield Wear a Face Shield over Goggles dissolving->face_shield Recommended reaction->fume_hood Mandatory chem_apron Wear a Chemical-Resistant Apron reaction->chem_apron Recommended for large volumes

Caption: Decision tree for selecting PPE for this compound.

Respiratory Protection

While a fume hood is the primary engineering control to prevent inhalation, an N95 respirator may be necessary when handling large quantities of the powder outside of a fume hood, or if the powder is particularly fine and prone to aerosolization.[7][9]

Enhanced Face and Body Protection

When working with larger volumes of solvents to dissolve the compound, a face shield worn over chemical splash goggles provides an additional layer of protection.[8][10] A chemical-resistant apron should be worn over the lab coat when there is a risk of significant splashes.[12]

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step procedure is crucial for minimizing exposure.

Donning PPE
  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Safe Handling Workflow

The following workflow outlines the key stages of handling this compound and the necessary precautions at each step.

Handling_Workflow receiving Receiving and Storage Store in a cool, dry, well-ventilated area. weighing Weighing Perform in a fume hood. Use a spatula to minimize dust. receiving->weighing dissolving Dissolution Add solvent slowly in a fume hood. Wear a face shield for larger volumes. weighing->dissolving reaction Use in Reaction Maintain in a closed system or under a fume hood. dissolving->reaction disposal Waste Disposal Collect all waste in a labeled, sealed container. reaction->disposal

Caption: Safe handling workflow for this compound.

Doffing PPE
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out to contain any contamination.

  • Respirator (if worn): Remove from the back of the head.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Disposal Plan

Proper disposal of fluorinated organic compounds is essential to protect the environment.[13]

  • Solid Waste: All disposable materials that have come into contact with this compound, including weighing paper, gloves, and contaminated wipes, should be collected in a designated, sealed waste container.[13]

  • Liquid Waste: Solutions containing the compound and any rinseates should be collected in a labeled, sealed waste container. Do not mix with incompatible waste streams.[13]

  • Regulations: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[14] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

By adhering to these guidelines, researchers can safely handle this compound, enabling its use in the advancement of drug discovery and development while ensuring personal and environmental safety.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Boc-4-(trifluoromethyl)-DL-phenylalanine
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N-Boc-4-(trifluoromethyl)-DL-phenylalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.